Methyl 2-(aminomethyl)-5-bromobenzoate hydrochloride
Description
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Properties
IUPAC Name |
methyl 2-(aminomethyl)-5-bromobenzoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO2.ClH/c1-13-9(12)8-4-7(10)3-2-6(8)5-11;/h2-4H,5,11H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUTVUTQEKMXMIK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)Br)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to the Chemical Properties of Methyl 2-(aminomethyl)-5-bromobenzoate hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 2-(aminomethyl)-5-bromobenzoate hydrochloride is a substituted aromatic compound with significant potential as a building block in medicinal chemistry and drug discovery. Its structure, featuring a reactive primary amine, a methyl ester, and a bromine atom on the benzene ring, offers multiple points for chemical modification, making it a valuable scaffold for the synthesis of complex molecular architectures. This guide provides a comprehensive overview of its chemical and physical properties, a plausible synthetic route, and insights into its reactivity, stability, and potential applications. The information presented herein is intended to support researchers in the effective utilization of this compound in their scientific endeavors.
Chemical and Physical Properties
This compound is typically supplied as a solid with a purity of 95% or greater.[1][2][3] The hydrochloride salt form enhances its stability and handling properties.
Structure and Nomenclature
-
IUPAC Name: methyl 2-(aminomethyl)-5-bromobenzoate;hydrochloride[4]
-
Molecular Formula: C₉H₁₁BrClNO₂[4]
-
Molecular Weight: 280.55 g/mol [4]
-
Canonical SMILES: COC(=O)C1=CC(Br)=CC=C1CN.Cl[4]
-
InChI Key: TUTVUTQEKMXMIK-UHFFFAOYSA-N[4]
Physicochemical Data
| Property | Value/Information | Source(s) |
| Physical State | Solid. | [4] |
| Appearance | White powder. | [6] |
| Purity | ≥95% | [1][2][3] |
| Melting Point | Not reported. | |
| Solubility | Expected to be soluble in water and polar organic solvents such as methanol and ethanol due to its hydrochloride salt form. Solubility is likely limited in non-polar solvents.[7] General solubility of similar compounds is found in DMSO, DMF, and methanol.[8] | Inferred |
| Storage | Should be stored in a cool, dry place.[2] Long-term storage in a sealed container is recommended.[6] | Inferred |
Synthesis and Purification
A detailed, peer-reviewed synthesis protocol for this compound is not currently available. However, a plausible synthetic route can be proposed based on established organic chemistry transformations and analogous preparations. A likely precursor for this synthesis is Methyl 2-amino-5-bromobenzoate.
Proposed Synthetic Pathway
The synthesis can be envisioned as a two-step process starting from the commercially available Methyl 2-cyano-5-bromobenzoate:
-
Reduction of the Nitrile: The cyano group can be reduced to a primary amine using a suitable reducing agent.
-
Formation of the Hydrochloride Salt: The resulting free amine can then be treated with hydrochloric acid to yield the target hydrochloride salt.
Caption: Proposed synthesis of this compound.
Experimental Protocol (Hypothetical)
Step 1: Reduction of Methyl 2-cyano-5-bromobenzoate
-
In a high-pressure reaction vessel, dissolve Methyl 2-cyano-5-bromobenzoate in a suitable solvent such as methanol or ethanol.
-
Add a catalytic amount of palladium on carbon (Pd/C).
-
Pressurize the vessel with hydrogen gas (e.g., 50 psi) and stir the reaction mixture at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, carefully vent the hydrogen gas and filter the reaction mixture through a pad of celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude Methyl 2-(aminomethyl)-5-bromobenzoate.
Step 2: Formation of the Hydrochloride Salt
-
Dissolve the crude Methyl 2-(aminomethyl)-5-bromobenzoate in a minimal amount of a suitable organic solvent, such as diethyl ether or ethyl acetate.
-
Slowly add a solution of hydrochloric acid in the same solvent (or gaseous HCl) with stirring.
-
The hydrochloride salt should precipitate out of the solution.
-
Collect the solid by filtration, wash with a small amount of the cold solvent, and dry under vacuum to yield this compound.
Purification
If necessary, the final product can be purified by recrystallization from a suitable solvent system, such as a mixture of methanol and diethyl ether. The purity of the compound should be assessed by High-Performance Liquid Chromatography (HPLC) and confirmed by spectroscopic methods.
Spectroscopic Characterization (Predicted)
As experimental spectra for this compound are not widely published, the following are predicted key features based on its structure and the known spectra of analogous compounds.
¹H NMR Spectroscopy
-
Aromatic Protons: Signals in the aromatic region (δ 7.0-8.0 ppm) corresponding to the three protons on the benzene ring. The substitution pattern will lead to distinct splitting patterns.
-
Methyl Ester Protons: A singlet around δ 3.8-4.0 ppm corresponding to the -OCH₃ group.
-
Aminomethyl Protons: A singlet or a broad singlet for the -CH₂-NH₂ protons, likely deshielded by the adjacent aromatic ring and the ammonium group, appearing around δ 4.0-4.5 ppm.
-
Amine Protons: A broad singlet for the -NH₃⁺ protons, the chemical shift of which will be concentration and solvent dependent.
¹³C NMR Spectroscopy
-
Carbonyl Carbon: A signal in the downfield region (δ 165-175 ppm) for the ester carbonyl carbon.
-
Aromatic Carbons: Several signals in the aromatic region (δ 120-140 ppm). The carbon bearing the bromine atom will be shifted to a higher field.
-
Methyl Ester Carbon: A signal around δ 50-55 ppm for the -OCH₃ carbon.
-
Aminomethyl Carbon: A signal for the -CH₂- carbon adjacent to the nitrogen.
Infrared (IR) Spectroscopy
-
N-H Stretching: A broad band in the region of 3000-3300 cm⁻¹ corresponding to the stretching vibrations of the ammonium group (-NH₃⁺).
-
C=O Stretching: A strong absorption band around 1700-1730 cm⁻¹ for the ester carbonyl group.
-
C-N Stretching: A band in the region of 1000-1200 cm⁻¹.
-
C-Br Stretching: A band in the lower frequency region of the spectrum.
Mass Spectrometry
-
Molecular Ion Peak: The mass spectrum of the free base (C₉H₁₀BrNO₂) would show a molecular ion peak (M⁺) and an M+2 peak of similar intensity, which is characteristic of the presence of a bromine atom.
Reactivity and Stability
The reactivity of this compound is dictated by its functional groups.
Caption: Key reactive sites and potential transformations of the molecule.
Amine Functionality
The primary amine, present as a hydrochloride salt, is a key reactive site. Treatment with a base will liberate the free amine, which can then undergo a variety of reactions, including:
-
N-Acylation: Reaction with acyl chlorides or anhydrides to form amides.
-
N-Alkylation: Reaction with alkyl halides to form secondary or tertiary amines.
-
Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form secondary or tertiary amines.
Ester Functionality
The methyl ester group can be hydrolyzed under acidic or basic conditions (saponification) to yield the corresponding carboxylic acid. This provides a handle for further modifications, such as amide bond formation.
Aryl Bromide
The bromine atom on the aromatic ring is a versatile functional group for carbon-carbon and carbon-heteroatom bond formation through various transition-metal-catalyzed cross-coupling reactions, such as:
-
Suzuki Coupling: Reaction with boronic acids or esters to form biaryl compounds.
-
Buchwald-Hartwig Amination: Reaction with amines to form substituted anilines.
-
Heck Coupling: Reaction with alkenes.
Stability
As a hydrochloride salt, the compound is expected to be relatively stable under normal storage conditions.[2] Benzylamines, in general, are stable but can be sensitive to air and light over time.[9] The free base form may be susceptible to oxidation.
Applications in Drug Discovery and Development
While specific applications of this compound are not extensively documented in the literature, its structural motifs are present in many biologically active molecules. Its utility can be inferred from the applications of its close analogs.
The related compound, Methyl 2-amino-5-bromobenzoate, is used in the synthesis of inhibitors of the PqsD enzyme in Pseudomonas aeruginosa and as a precursor for FabH inhibitors.[10] This suggests that this compound could be a valuable building block for developing novel antibacterial agents.
Furthermore, the general class of aminomethyl benzoic acid esters are important intermediates in the synthesis of a wide range of pharmaceuticals.[11][12] The ability to functionalize the amine, ester, and aryl bromide moieties makes this compound a versatile scaffold for generating libraries of compounds for high-throughput screening in drug discovery campaigns.
Safety and Handling
Hazard Identification
Based on supplier information, this compound is classified with the following hazards:
-
Harmful if swallowed.
-
Causes skin irritation.
-
Causes serious eye irritation.
-
May cause respiratory irritation.
Recommended Handling Procedures
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection. In case of insufficient ventilation, wear respiratory protection.
-
Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood.
-
Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product.
First Aid Measures
-
If Swallowed: Rinse mouth. Do NOT induce vomiting. Immediately call a POISON CENTER or doctor/physician.
-
If on Skin: Wash with plenty of water. If skin irritation occurs, get medical advice/attention.
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.
-
If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell.
Conclusion
This compound is a promising chemical intermediate for the synthesis of novel compounds in the pharmaceutical and life sciences sectors. While detailed experimental data for this specific molecule is limited in the public domain, this guide provides a comprehensive overview of its known properties and a scientifically grounded prediction of its chemical behavior. By understanding its structure, potential reactivity, and handling requirements, researchers can effectively and safely incorporate this versatile building block into their synthetic strategies to explore new chemical spaces and develop innovative molecular entities.
References
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Abacipharm. This compound. Available from: [Link].
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Synthonix. This compound. Available from: [Link].
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- Google Patents. US20070149802A1 - Process for preparing methyl 4-(aminomethyl)benzoate.
- Pearson+. Write the structure of benzylamine hydrochloride in two different... (2023-11-22).
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PubMed Central (PMC). Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation. Available from: [Link].
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A Guide to the Definitive Structure Elucidation of Methyl 2-(aminomethyl)-5-bromobenzoate hydrochloride
Preamble: The Imperative of Unambiguous Structural Verification
In the landscape of drug discovery and development, the absolute structural identity of a molecule is the bedrock upon which all subsequent research is built. An error in structural assignment can invalidate extensive biological screening, pharmacokinetic studies, and toxicological assessments, leading to significant financial and temporal losses. Methyl 2-(aminomethyl)-5-bromobenzoate hydrochloride is a key building block in the synthesis of various pharmaceutical agents. Its precise atomic arrangement—the location of the aminomethyl group relative to the methyl ester and the bromine atom on the benzene ring—is critical to its reactivity and its utility in forming complex target molecules.
This technical guide provides a comprehensive, field-proven strategy for the definitive structure elucidation of this compound. We will move beyond a simple checklist of techniques and instead delve into the causality behind the experimental design, demonstrating how a multi-pronged analytical approach creates a self-validating system for absolute structural confirmation. This document is intended for researchers, analytical scientists, and drug development professionals who require not just data, but verified, trustworthy molecular intelligence.
The Core Strategy: An Orthogonal, Multi-Technique Approach
A single analytical technique is rarely sufficient for the unambiguous elucidation of a novel or key small molecule. Each method provides a unique piece of the structural puzzle, and their combined, orthogonal data streams are essential for building a robust and irrefutable structural model.[1][2] Our approach is sequential and logical: we first determine the mass and elemental formula, then identify the functional groups present, and finally, assemble the precise atomic connectivity.
Caption: Key HMBC correlations confirming molecular connectivity.
Synthesis of Evidence and Final Conclusion
The definitive structure of this compound is confirmed by the collective, self-validating evidence:
-
Mass Spectrometry established the correct molecular formula (C9H10BrNO2) through high-resolution mass measurement of the [M+H]+ ion and confirmed the presence of a single bromine atom via the characteristic A+2 isotopic pattern.
-
Infrared Spectroscopy verified the presence of all key functional groups: the ammonium salt, the aromatic ring, the C-Br bond, and, critically, the ester carbonyl at ~1720 cm-1.
-
NMR Spectroscopy provided the final, unambiguous proof of connectivity. 1D NMR identified all unique proton and carbon environments, while 2D NMR experiments (COSY, HSQC, and especially HMBC) mapped the atomic framework, confirming the 1,2,4-substitution pattern and the precise placement of the aminomethyl and methyl carboxylate groups.
This rigorous, multi-technique workflow ensures the highest level of scientific integrity and provides the trustworthy data essential for advancing drug development programs. By explaining the causality behind each experimental choice and integrating the orthogonal data streams, we move from a collection of spectra to a definitive molecular truth.
References
- Pharma Focus America. (n.d.). Mass Spectrometry Techniques in Pharmaceutical Analysis: A Pathway to Improved Drug Quality.
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- Liu, Y., Romijn, E. P., Verniest, G., Laukens, K., & De Vijlder, T. (2019). Mass spectrometry-based structure elucidation of small molecule impurities and degradation products in pharmaceutical development. Trends in Analytical Chemistry, 121, 115686.
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Authored by: A Senior Application Scientist
An In-Depth Technical Guide to Methyl 2-(aminomethyl)-5-bromobenzoate hydrochloride (CAS Number: 1638487-45-2)
Foreword for the Modern Researcher
In the landscape of contemporary drug discovery, the strategic value of novel chemical building blocks cannot be overstated. These molecular entities serve as the foundational keystones for constructing diverse libraries of bioactive compounds, ultimately paving the way for therapeutic breakthroughs. This guide is dedicated to the comprehensive technical understanding of this compound (CAS No. 1638487-45-2), a compound poised to be a significant tool for researchers, scientists, and drug development professionals. While direct literature on this specific hydrochloride salt is emerging, its structural attributes and the rich history of its parent scaffold, aminobenzoic acid, provide a robust framework for understanding its potential. This document moves beyond a simple recitation of data, offering instead a synthesized analysis grounded in chemical principles and medicinal chemistry insights to empower your research endeavors.
Section 1: Compound Identification and Physicochemical Properties
This compound is a substituted aromatic compound belonging to the class of aminobenzoic acid esters. The presence of a bromine atom, an aminomethyl group, and a methyl ester on the benzene ring offers multiple points for chemical modification, making it a versatile intermediate in organic synthesis and medicinal chemistry.
Chemical Structure and Identifiers
-
IUPAC Name: methyl 2-(aminomethyl)-5-bromobenzoate;hydrochloride
-
CAS Number: 1638487-45-2
-
Molecular Formula: C₉H₁₁BrClNO₂[1]
-
Molecular Weight: 280.54 g/mol [1]
-
Canonical SMILES: COC(=O)C1=C(CN)C=C(C=C1)Br.Cl
Physicochemical Data
A summary of the available physicochemical properties for this compound is presented in Table 1. It is important to note that much of the experimental data, such as melting and boiling points, are not yet widely reported in the literature, a common characteristic of novel research chemicals.
| Property | Value | Source |
| Appearance | White powder | [2] |
| Purity | Typically ≥95% | [1] |
| Solubility | Not available | [1] |
| Melting Point | Not available | [1] |
| Boiling Point | Not available | [1] |
| Storage | Store long-term in a cool, dry place | [1] |
Expert Insight: The hydrochloride salt form of this amine-containing compound is intentionally designed to enhance stability and improve handling characteristics. The salt is generally more crystalline and less prone to degradation than the corresponding free base. Researchers should anticipate good solubility in polar protic solvents like methanol and water, although empirical verification is essential.
Section 2: Synthesis and Manufacturing
While specific, peer-reviewed synthetic procedures for this compound are not extensively published, a logical and efficient synthetic pathway can be extrapolated from its immediate precursor, Methyl 2-amino-5-bromobenzoate (CAS: 52727-57-8). The transformation from an amino to an aminomethyl group is a common synthetic step in medicinal chemistry.
Proposed Synthetic Pathway
The synthesis can be envisioned as a two-step process starting from the commercially available Methyl 2-amino-5-bromobenzoate:
-
N-Phthaloyl Protection: The primary amino group of Methyl 2-amino-5-bromobenzoate is first protected, for example, with a phthaloyl group, to prevent side reactions in the subsequent reduction step.
-
Reduction of the Ester to the Alcohol, followed by Conversion to the Amine: A more direct and likely industrial approach would involve the reduction of a related nitrile or amide precursor. However, for a laboratory setting, a plausible route from the amino precursor is outlined below. A more direct conversion from the amino group to the aminomethyl group is less common. A more likely synthetic route would involve starting with a different precursor.
However, a more practical and commonly employed strategy for the synthesis of such a compound would likely start from 2-bromo-5-methylbenzoic acid, proceeding through bromination of the methyl group, followed by nucleophilic substitution with an amine source and subsequent esterification.
For the purpose of this guide, we will focus on the well-documented synthesis of the key precursor, Methyl 2-amino-5-bromobenzoate.
Experimental Protocol: Synthesis of Methyl 2-amino-5-bromobenzoate
This protocol is based on established methods for the bromination and esterification of anthranilic acid derivatives.[1]
Step 1: Bromination of 2-Aminobenzoic Acid
-
In a well-ventilated fume hood, dissolve 2-aminobenzoic acid in glacial acetic acid.
-
Cool the solution in an ice bath.
-
Slowly add a solution of bromine in glacial acetic acid dropwise with constant stirring.
-
After the addition is complete, allow the reaction to stir at room temperature for several hours.
-
The product, 2-amino-5-bromobenzoic acid, will precipitate out of the solution.
-
Collect the solid by vacuum filtration, wash with cold water, and dry thoroughly.
Step 2: Fischer Esterification of 2-amino-5-bromobenzoic Acid
-
Suspend the dried 2-amino-5-bromobenzoic acid in methanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid.
-
Heat the mixture to reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and neutralize it with a saturated solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent, such as ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude Methyl 2-amino-5-bromobenzoate.
-
Purify the crude product by recrystallization or column chromatography.
Proposed Conversion to this compound
A plausible, though not definitively published, laboratory-scale synthesis from the precursor would involve a reductive amination pathway or a related multi-step sequence.
Section 3: Applications in Research and Drug Discovery
The true utility of this compound lies in its potential as a versatile building block for the synthesis of novel compounds with therapeutic potential. Its applications can be inferred from the known biological activities of structurally related aminobenzoic acid derivatives.
Role as a Chemical Intermediate
The aminomethyl group provides a key point of diversification. It can readily undergo a variety of chemical transformations, including:
-
Acylation: Reaction with acyl chlorides or anhydrides to form amides.
-
Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides.
-
Alkylation: Reaction with alkyl halides to form secondary or tertiary amines.
-
Reductive Amination: Reaction with aldehydes or ketones to form substituted amines.
These transformations allow for the systematic exploration of the chemical space around the 2-(aminomethyl)-5-bromobenzoate scaffold, a fundamental practice in lead optimization during drug discovery.
Potential Therapeutic Areas
Derivatives of the closely related Methyl 2-amino-5-bromobenzoate have shown promise in several therapeutic areas, suggesting potential avenues of investigation for compounds derived from this compound.
-
Antibacterial Agents: Derivatives of Methyl 2-amino-5-bromobenzoate are known to inhibit PqsD, an enzyme involved in the quorum-sensing system of Pseudomonas aeruginosa.[3] This suggests that novel compounds synthesized from this compound could be explored for their antibacterial properties.
-
Antiviral Agents: The precursor has been used in the preparation of inhibitors of the Hepatitis C virus (HCV) NS5b RNA polymerase.[4] This highlights the potential of the aminobenzoic acid scaffold in the development of antiviral drugs.
Section 4: Safety, Handling, and Storage
As with any research chemical, proper safety precautions must be observed when handling this compound.
-
Handling: Use in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and direct contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.
Section 5: Conclusion and Future Outlook
This compound represents a promising, albeit currently under-documented, building block for medicinal chemistry and drug discovery. Its value lies in the strategic placement of reactive functional groups on a privileged aromatic scaffold. While direct biological data is scarce, the demonstrated utility of its precursor, Methyl 2-amino-5-bromobenzoate, in the development of antibacterial, antiviral, and enzyme-inhibiting compounds provides a strong rationale for its exploration.
Future research efforts should focus on the development and publication of robust synthetic protocols for this compound, as well as the systematic synthesis and biological evaluation of derivative libraries. Such studies will be instrumental in fully elucidating the potential of this compound as a valuable tool in the quest for novel therapeutics.
References
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Otto Chemie Pvt. Ltd. (n.d.). Methyl 2-amino-5-bromobenzoate, 98%. Retrieved from [Link]
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PubChem. (n.d.). Methyl 5-amino-2-bromobenzoate. Retrieved from [Link]
- Durcik, M., et al. (2020). Efficient Synthesis of Hydroxy-Substituted 2-Aminobenzo[d]thiazole-6-carboxylic Acid Derivatives as New Building Blocks in Drug Discovery. ACS Omega, 5(31), 19866-19876.
- Doak, B. C., et al. (2021). Steering New Drug Discovery Campaigns: Permeability, Solubility, and Physicochemical Properties in the bRo5 Chemical Space. ACS Medicinal Chemistry Letters, 12(2), 194-200.
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Synthesis of Methyl 2-(aminomethyl)-5-bromobenzoate hydrochloride
An In-Depth Technical Guide to the
Introduction
Methyl 2-(aminomethyl)-5-bromobenzoate hydrochloride is a key building block in modern medicinal chemistry and drug development. Its bifunctional nature, featuring a primary amine and a methyl ester on a substituted benzene ring, makes it a versatile intermediate for the synthesis of a wide range of complex molecules, including heterocyclic compounds and other pharmacologically active agents. This guide provides a comprehensive, scientifically grounded overview of a robust and reliable synthetic pathway to this valuable compound, designed for researchers, chemists, and professionals in the pharmaceutical industry. The narrative emphasizes the mechanistic rationale behind the chosen reactions and provides detailed, actionable protocols.
Retrosynthetic Analysis and Strategic Approach
A logical retrosynthetic analysis of the target molecule suggests a multi-step approach starting from a commercially available or readily synthesized precursor. The primary amine can be installed via a protected nitrogen equivalent to prevent unwanted side reactions, and the hydrochloride salt is formed in the final step.
Our strategy hinges on a three-step sequence:
-
Benzylic Bromination: Introduction of a bromine atom at the benzylic position of a methyl group ortho to the ester. This activates the position for subsequent nucleophilic substitution.
-
Gabriel Synthesis: A classic and highly effective method for converting the benzylic bromide into a primary amine using phthalimide. This method is chosen for its exceptional ability to prevent the over-alkylation that often plagues other amination methods.[1][2][3]
-
Hydrochloride Salt Formation: Conversion of the resulting primary amine to its hydrochloride salt to enhance stability, crystallinity, and ease of handling.[4][5]
This pathway is selected for its high yields, selectivity, and the use of well-established, reliable chemical transformations.
Overall Synthetic Workflow
The complete synthesis is a sequential transformation starting from Methyl 5-bromo-2-methylbenzoate.
Caption: Overall three-step synthetic pathway.
Step 1: Benzylic Bromination of Methyl 5-bromo-2-methylbenzoate
Mechanistic Rationale
The first step involves the selective bromination of the benzylic methyl group. Direct bromination with Br₂ is often unselective and can lead to unwanted aromatic ring bromination.[6] Therefore, N-Bromosuccinimide (NBS) is the reagent of choice for this transformation.[6][7] The reaction proceeds via a free-radical mechanism, initiated by a radical initiator such as azobisisobutyronitrile (AIBN) or light.[8] The key advantage of NBS is that it maintains a very low concentration of elemental bromine (Br₂) in the reaction mixture, which favors radical substitution at the benzylic position over electrophilic addition to the aromatic ring.[7][9] The benzylic radical intermediate is particularly stable due to resonance delocalization with the benzene ring, further ensuring the regioselectivity of the reaction.[9]
Caption: Free-radical mechanism of benzylic bromination with NBS.
Experimental Protocol
-
To a solution of Methyl 5-bromo-2-methylbenzoate (1.0 eq) in anhydrous carbon tetrachloride (CCl₄), add N-Bromosuccinimide (NBS, 1.1 eq).
-
Add a catalytic amount of azobisisobutyronitrile (AIBN, 0.05 eq).
-
Heat the mixture to reflux (approx. 77°C) under an inert atmosphere (e.g., Nitrogen or Argon).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within 4-6 hours.
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Filter off the succinimide byproduct and wash the solid with a small amount of cold CCl₄.
-
Concentrate the filtrate under reduced pressure to yield the crude Methyl 5-bromo-2-(bromomethyl)benzoate.
-
The crude product can often be used directly in the next step or purified by recrystallization from a solvent mixture like diethyl ether/hexane.[10]
| Reagent | Molar Eq. | Purpose |
| Methyl 5-bromo-2-methylbenzoate | 1.0 | Starting Material |
| N-Bromosuccinimide (NBS) | 1.1 | Brominating Agent |
| AIBN | 0.05 | Radical Initiator |
| Carbon Tetrachloride (CCl₄) | - | Anhydrous Solvent |
Step 2: Gabriel Synthesis of Primary Amine
Mechanistic Rationale
The Gabriel synthesis is a robust method for preparing primary amines from primary alkyl halides.[2] It utilizes the phthalimide anion as an ammonia surrogate.[3] The process occurs in two main stages:
-
N-Alkylation: Potassium phthalimide, a potent nucleophile, attacks the electrophilic benzylic carbon of Methyl 5-bromo-2-(bromomethyl)benzoate in a classic Sₙ2 reaction.[3] This forms a stable N-alkylated phthalimide intermediate. A key advantage here is that the nitrogen atom of the resulting intermediate is no longer nucleophilic due to the electron-withdrawing effects of the two adjacent carbonyl groups, thus preventing any further alkylation.[11] Polar aprotic solvents like dimethylformamide (DMF) are ideal for this Sₙ2 step.[12][13]
-
Hydrazinolysis: The N-alkyl phthalimide is then cleaved to release the primary amine. While acidic or basic hydrolysis can be used, the Ing-Manske procedure, which uses hydrazine hydrate (NH₂NH₂·H₂O), is often preferred because it proceeds under milder, neutral conditions.[14] Hydrazine acts as a strong nucleophile, attacking the carbonyl carbons of the phthalimide ring, leading to the formation of a stable cyclic phthalhydrazide byproduct and liberating the desired primary amine.[12][15]
Caption: Mechanism of the Gabriel Synthesis.
Experimental Protocol
-
Dissolve Methyl 5-bromo-2-(bromomethyl)benzoate (1.0 eq) in anhydrous dimethylformamide (DMF).
-
Add potassium phthalimide (1.05 eq) to the solution.
-
Heat the mixture to 80-90°C and stir for 2-4 hours under an inert atmosphere. Monitor the reaction by TLC until the starting bromide is consumed.
-
Cool the reaction mixture to room temperature and pour it into ice-water to precipitate the N-alkylated phthalimide intermediate.
-
Filter the solid, wash thoroughly with water, and dry under vacuum.
-
Suspend the dried intermediate in ethanol (EtOH).
-
Add hydrazine hydrate (5.0 eq) to the suspension.
-
Heat the mixture to reflux. A thick precipitate of phthalhydrazide will form. The reaction is typically complete in 2-4 hours.
-
Cool the mixture to room temperature and acidify with concentrated HCl to dissolve the desired amine product and ensure complete precipitation of the phthalhydrazide.
-
Filter off the phthalhydrazide solid and wash it with cold ethanol.
-
Concentrate the filtrate under reduced pressure. The residue contains the crude amine, which will be converted to the hydrochloride salt in the next step.
| Reagent | Molar Eq. | Purpose |
| Intermediate from Step 1 | 1.0 | Electrophile |
| Potassium Phthalimide | 1.05 | Nucleophile (Amine Surrogate) |
| Hydrazine Hydrate | 5.0 | Cleavage Reagent |
| DMF | - | Polar Aprotic Solvent for Sₙ2 |
| Ethanol | - | Solvent for Hydrazinolysis |
Step 3: Formation of the Hydrochloride Salt
Mechanistic Rationale
The final step is the conversion of the free amine into its hydrochloride salt. This is a simple acid-base reaction where the lone pair of electrons on the basic nitrogen atom of the amine accepts a proton from hydrochloric acid (HCl).[16] The resulting ammonium salt is an ionic compound.[4][16] This conversion is highly desirable in drug development for several reasons:
-
Stability: Salts are generally more stable and less prone to degradation than their free base counterparts.
-
Handling: They are often crystalline solids that are easier to purify, weigh, and handle.
-
Solubility: Hydrochloride salts of amines are typically more soluble in water and protic solvents, which can be advantageous for formulation and bioavailability.[5]
Experimental Protocol
-
Take the crude Methyl 2-(aminomethyl)-5-bromobenzoate residue from the previous step and dissolve it in a minimal amount of a suitable solvent, such as diethyl ether (Et₂O) or ethyl acetate.
-
Cool the solution in an ice bath (0°C).
-
Slowly add a solution of hydrochloric acid (e.g., 4M HCl in 1,4-dioxane or ethereal HCl) dropwise with stirring.[17]
-
The hydrochloride salt will precipitate out of the solution as a white or off-white solid.
-
Continue stirring in the ice bath for 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the solid with a small amount of cold diethyl ether to remove any non-polar impurities.
-
Dry the product under vacuum to yield pure this compound.
| Reagent | Purpose |
| Methyl 2-(aminomethyl)-5-bromobenzoate | Free Base |
| Hydrochloric Acid (in Dioxane/Ether) | Proton Source for Salt Formation |
| Diethyl Ether / Ethyl Acetate | Solvent for Precipitation |
Safety and Handling
-
N-Bromosuccinimide (NBS): Corrosive and a lachrymator. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Carbon Tetrachloride (CCl₄): Toxic and a suspected carcinogen. Use only in a fume hood and avoid inhalation or skin contact. Consider replacing with a safer solvent like acetonitrile if feasible for the specific substrate.
-
Hydrazine Hydrate: Highly toxic, corrosive, and a suspected carcinogen. Handle with extreme caution in a fume hood, using appropriate PPE.
-
Hydrochloric Acid (HCl): Highly corrosive. Handle with care, ensuring adequate ventilation and PPE.
Conclusion
The described three-step synthesis provides a reliable and scalable route to this compound. By employing a selective benzylic bromination with NBS followed by a clean Gabriel synthesis for amination, this pathway effectively avoids common pitfalls like over-alkylation and unwanted side reactions. The final conversion to the hydrochloride salt yields a stable, crystalline product suitable for further use in pharmaceutical research and development. This guide offers a robust framework, grounded in established chemical principles, for the successful synthesis of this important chemical intermediate.
References
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NROChemistry. Gabriel Synthesis: Mechanism & Examples. Available from: [Link]
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Patsnap Eureka. (2025). Gabriel Phthalimide Synthesis: Mechanism, Steps, and Uses. Available from: [Link]
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University of Calgary. Ch22: Gabriel synthesis of RNH2. Available from: [Link]
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The Organic Chemistry Tutor. (2016). Gabriel Synthesis Reaction Mechanism - Alkyl Halide to Primary Amine. YouTube. Available from: [Link]
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BYJU'S. What is Gabriel Phthalimide Synthesis Reaction?. Available from: [Link]
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OrgoSolver. Alkyl Halides: Gabriel Synthesis to Primary Amines (Potassium Phthalimide). Available from: [Link]
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Chemistry Steps. Benzylic Bromination. Available from: [Link]
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Organic Chemistry Portal. Gabriel Synthesis. Available from: [Link]
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JoVE. (2025). Preparation of 1° Amines: Gabriel Synthesis. Available from: [Link]
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Chem Help ASAP. (2022). Amine and HCl - salt formation reaction. YouTube. Available from: [Link]
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J-Stage. (2020). Triboelectrification of Active Pharmaceutical Ingredients: Amines and Their Hydrochloride Salts. Journal of Pharmaceutical Science and Technology, Japan. Available from: [Link]
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Spectroscopy Online. (2019). Organic Nitrogen Compounds V: Amine Salts. Available from: [Link]
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Master Organic Chemistry. (2025). The Gabriel Synthesis. Available from: [Link]
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ACS Publications. The Mechanism of Benzylic Bromination with N-Bromosuccinimide. Journal of the American Chemical Society. Available from: [Link]
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Chad's Prep. 10.3 Allylic and Benzylic Bromination with NBS. Available from: [Link]
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Chem-Station. (2014). Gabriel Amine Synthesis. Available from: [Link]
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Master Organic Chemistry. (2011). N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. Available from: [Link]
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An In-depth Technical Guide to the Putative Mechanism of Action of Methyl 2-(aminomethyl)-5-bromobenzoate hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide addresses the mechanism of action of Methyl 2-(aminomethyl)-5-bromobenzoate hydrochloride. Currently, there is a notable absence of published scientific literature detailing the specific biological targets and pharmacological effects of this compound. However, its chemical structure, featuring a γ-aminobutyric acid (GABA)-like aminomethyl moiety attached to a substituted benzene ring, provides a strong rationale for proposing a hypothetical mechanism centered on the modulation of the GABAergic system. This guide, therefore, puts forth a scientifically grounded hypothesis that this compound may function as a modulator of GABA receptors or transporters. We will delve into the components of the GABAergic system, propose potential molecular interactions, and provide a comprehensive roadmap of experimental protocols to validate this hypothesis. This document is intended to serve as a foundational resource for initiating research into the pharmacological profile of this compound.
Introduction to this compound
This compound is a small organic molecule with the following chemical structure:
Chemical Structure:
-
IUPAC Name: methyl 2-(aminomethyl)-5-bromobenzoate;hydrochloride
-
CAS Number: 1638487-45-2
-
Molecular Formula: C₉H₁₁BrClNO₂
-
Molecular Weight: 280.55 g/mol
The key structural features that inform its potential biological activity are:
-
A substituted aminomethyl group: This is reminiscent of the amino acid neurotransmitter GABA, suggesting a possible interaction with GABAergic proteins.
-
A benzene ring with a bromine substituent: This lipophilic group may influence the molecule's ability to cross cell membranes, including the blood-brain barrier, and could contribute to its binding affinity for target proteins.
-
A methyl ester group: This group can affect the molecule's solubility and metabolic stability.
Given these features, a primary hypothesis is that this compound acts as a GABA analogue, potentially interacting with key components of the GABAergic signaling pathway.
The GABAergic System: A Primer for Drug Discovery
The γ-aminobutyric acid (GABA) system is the primary inhibitory neurotransmitter network in the mature central nervous system (CNS).[1][2] It plays a crucial role in regulating neuronal excitability and maintaining the balance between excitation and inhibition.[1][3] Dysregulation of the GABAergic system is implicated in a wide range of neurological and psychiatric disorders, including epilepsy, anxiety, depression, and sleep disorders.[1][4]
The main components of the GABAergic system are:
-
GABA Synthesis and Release: GABA is synthesized from glutamate by the enzyme glutamic acid decarboxylase (GAD).[5][6] It is then packaged into synaptic vesicles and released into the synaptic cleft upon neuronal depolarization.[5]
-
GABA Receptors: These are the primary targets for GABA and are broadly classified into two main types:
-
GABA-A Receptors: These are ligand-gated ion channels that are permeable to chloride ions (Cl⁻).[7][8] Upon GABA binding, the channel opens, leading to an influx of Cl⁻ and hyperpolarization of the postsynaptic neuron, thus inhibiting its firing.[7][8] They are pentameric structures composed of various subunits (α, β, γ, δ, ε, θ, π, ρ), with the specific subunit composition determining the receptor's pharmacological properties.[9][10]
-
GABA-B Receptors: These are G-protein coupled receptors (GPCRs) that mediate slower and more prolonged inhibitory effects.[6][9] They are heterodimers of GABA-B1 and GABA-B2 subunits.[5] Presynaptically, they inhibit neurotransmitter release by reducing calcium (Ca²⁺) influx, while postsynaptically, they cause hyperpolarization by activating potassium (K⁺) channels.[5][9]
-
-
GABA Transporters (GATs): These are sodium (Na⁺) and chloride (Cl⁻)-dependent transporters that remove GABA from the synaptic cleft, thereby terminating its action.[11][12] There are four main subtypes: GAT1, GAT2, GAT3, and BGT1. Inhibition of GATs leads to increased extracellular GABA concentrations and enhanced GABAergic signaling.[4][13]
A Hypothetical Mechanism of Action for this compound
Based on its structural similarity to GABA, we propose that this compound modulates the GABAergic system. This could occur through one or more of the following mechanisms:
Direct GABA Receptor Agonism or Antagonism
The compound could directly bind to and activate (agonism) or block (antagonism) GABA-A or GABA-B receptors.
-
As a GABA-A Receptor Agonist: It would mimic the action of GABA, opening the Cl⁻ channel and causing neuronal inhibition. This could lead to sedative, anxiolytic, or anticonvulsant effects.
-
As a GABA-B Receptor Agonist: It would activate GABA-B receptors, leading to pre- and postsynaptic inhibition. This could result in muscle relaxant or analgesic effects.
-
As a GABA Receptor Antagonist: It would block the effects of GABA, potentially leading to pro-convulsant or stimulant effects.
Allosteric Modulation of GABA-A Receptors
Instead of binding to the GABA binding site (the orthosteric site), the compound could bind to a different site on the GABA-A receptor (an allosteric site). This could positively or negatively modulate the effect of GABA. Benzodiazepines and barbiturates are classic examples of positive allosteric modulators of GABA-A receptors.
Inhibition of GABA Transporters (GATs)
The compound could block the reuptake of GABA from the synaptic cleft by inhibiting one or more of the GABA transporters.[12] This would increase the concentration and duration of GABA in the synapse, enhancing inhibitory neurotransmission.[4] Tiagabine is a clinically used anticonvulsant that acts as a selective GAT1 inhibitor.[11][13]
The following diagram illustrates these potential points of interaction within a GABAergic synapse.
Caption: Potential interaction points of this compound in a GABAergic synapse.
Experimental Validation Strategy
To investigate the proposed mechanism of action, a systematic, multi-tiered experimental approach is required.
In Vitro Assays
These assays determine if the compound binds directly to GABA receptors.
Objective: To assess the binding affinity of this compound to GABA-A and GABA-B receptors.
Protocol: GABA-A Receptor Binding Assay [14][15][16]
-
Membrane Preparation: Homogenize rat or mouse brain tissue in a suitable buffer (e.g., 0.32 M sucrose) and prepare a crude membrane fraction by differential centrifugation.[16]
-
Assay Setup: In a 96-well plate, incubate the brain membranes with a specific radioligand for the GABA-A receptor (e.g., [³H]muscimol or [³H]gabazine) and varying concentrations of the test compound.
-
Incubation: Incubate at 4°C for a defined period (e.g., 45-60 minutes) to reach equilibrium.[16]
-
Termination: Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.
-
Data Analysis: Determine the IC₅₀ value (concentration of the compound that inhibits 50% of specific radioligand binding) and calculate the Ki (inhibition constant).
Protocol: GABA-B Receptor Binding Assay [15][17]
-
Membrane Preparation: Similar to the GABA-A receptor assay, prepare brain membranes.
-
Assay Setup: Use a specific GABA-B receptor radioligand, such as [³H]CGP54626.[17]
-
Incubation, Termination, and Quantification: Follow similar steps as for the GABA-A receptor assay.
-
Data Analysis: Calculate IC₅₀ and Ki values.
Table 1: Radioligand Binding Assay Parameters
| Parameter | GABA-A Receptor Assay | GABA-B Receptor Assay |
| Radioligand | [³H]muscimol or [³H]gabazine | [³H]CGP54626 |
| Non-specific Binding | High concentration of unlabeled GABA | High concentration of unlabeled baclofen |
| Incubation Time | 45-60 minutes at 4°C | 60-90 minutes at room temperature |
| Wash Buffer | Tris-HCl | HEPES with NaCl and BSA |
These assays determine if the compound has a functional effect on the receptors (i.e., agonist, antagonist, or modulator).
Objective: To characterize the functional activity of the compound at GABA-A and GABA-B receptors.
Protocol: GABA-A Receptor Functional Assay (FLIPR Membrane Potential Assay) [18]
-
Cell Culture: Use a stable cell line expressing recombinant human GABA-A receptors (e.g., HEK293 cells).
-
Dye Loading: Load the cells with a membrane potential-sensitive fluorescent dye.
-
Assay: Use a Fluorescent Imaging Plate Reader (FLIPR) to measure changes in fluorescence upon addition of the test compound.
-
Agonist mode: Add the compound alone and measure the change in fluorescence.
-
Antagonist mode: Pre-incubate with the compound and then add a known GABA-A agonist (e.g., GABA) to see if the response is blocked.
-
Modulator mode: Add the compound in the presence of a sub-maximal concentration of GABA to see if the response is enhanced or diminished.
-
-
Data Analysis: Generate concentration-response curves and determine EC₅₀ (for agonists) or IC₅₀ (for antagonists/modulators) values.
Protocol: GABA-B Receptor Functional Assay (cAMP Assay) [5]
-
Cell Culture: Use a stable cell line expressing recombinant human GABA-B receptors (e.g., CHO cells).
-
Assay Principle: GABA-B receptors are coupled to Gi/o proteins, which inhibit adenylyl cyclase and decrease intracellular cyclic AMP (cAMP) levels.[5]
-
Assay: Pre-treat the cells with forskolin (to stimulate cAMP production) and then add the test compound.
-
Quantification: Measure the levels of cAMP using a suitable detection kit (e.g., HTRF or ELISA).
-
Data Analysis: Determine the effect of the compound on forskolin-stimulated cAMP levels to identify agonist or antagonist activity.
Objective: To determine if the compound inhibits the uptake of GABA by GATs.
Protocol: [³H]GABA Uptake Assay [11][13]
-
Cell Culture or Synaptosomes: Use cell lines expressing specific GAT subtypes or purified synaptosomes from brain tissue.
-
Assay: Incubate the cells/synaptosomes with [³H]GABA in the presence of varying concentrations of the test compound.
-
Termination: Stop the uptake by rapid filtration and washing with ice-cold buffer.
-
Quantification: Measure the amount of [³H]GABA taken up by the cells/synaptosomes using liquid scintillation counting.
-
Data Analysis: Calculate the IC₅₀ for the inhibition of GABA uptake.
Caption: A workflow for the in vitro characterization of this compound.
Ex Vivo and In Vivo Studies
If the in vitro assays yield positive results, further characterization can be performed using more complex systems.
-
Ex Vivo Electrophysiology: Techniques such as patch-clamp recordings in brain slices can be used to study the effect of the compound on synaptic transmission and neuronal excitability.
-
In Vivo Behavioral Models: The compound can be tested in animal models of epilepsy, anxiety, or pain to assess its therapeutic potential.[19] The choice of model will be guided by the in vitro pharmacological profile.
Data Interpretation and Future Directions
The results from the proposed experiments will provide a clear indication of whether this compound interacts with the GABAergic system.
-
If the compound shows affinity and functional activity at GABA receptors, future studies should focus on determining its subtype selectivity, as different GABA-A receptor subtypes mediate different physiological effects.[10]
-
If the compound inhibits GABA transporters, further studies should aim to identify its selectivity for the different GAT subtypes.
-
If the compound shows no activity in these assays, alternative mechanisms of action should be considered, such as interaction with other neurotransmitter systems or intracellular targets.
Conclusion
While the mechanism of action of this compound is not currently established, its chemical structure strongly suggests a potential role as a modulator of the GABAergic system. This guide provides a robust, hypothesis-driven framework for the systematic investigation of this compound's pharmacology. The proposed experimental cascade, from initial in vitro binding and functional assays to potential in vivo studies, offers a clear and scientifically rigorous path to elucidating its mechanism of action and therapeutic potential.
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The Multifaceted Biological Landscape of Methyl 2-(aminomethyl)-5-bromobenzoate Derivatives: A Technical Guide for Drug Discovery
Foreword: The Strategic Value of a Privileged Scaffold
In the intricate tapestry of medicinal chemistry, certain molecular frameworks emerge as "privileged scaffolds"—structures that, through versatile and accessible chemical modification, can interact with a wide array of biological targets. Methyl 2-(aminomethyl)-5-bromobenzoate is unequivocally one such scaffold. Its inherent structural features—a reactive aminomethyl group, a modifiable ester, and a strategically placed bromine atom on a benzene ring—provide a rich canvas for the synthesis of diverse compound libraries. This guide delves into the significant biological activities demonstrated by derivatives of this scaffold, offering a technical exploration for researchers, scientists, and drug development professionals. We will move beyond a mere catalog of activities to dissect the underlying mechanisms, present validated experimental protocols, and provide a framework for future discovery.
Antimicrobial and Anti-Virulence Activity: A Multi-pronged Attack
The rise of antibiotic resistance necessitates novel strategies that extend beyond traditional bactericidal or bacteriostatic mechanisms. Derivatives of Methyl 2-(aminomethyl)-5-bromobenzoate have emerged as promising agents that not only inhibit bacterial growth but also disarm pathogens by targeting their virulence mechanisms.
Inhibition of Bacterial Quorum Sensing
A sophisticated strategy to combat bacterial infections is to disrupt their cell-to-cell communication system, known as quorum sensing (QS). In the opportunistic pathogen Pseudomonas aeruginosa, the QS system regulates the production of virulence factors and biofilm formation. Derivatives of Methyl 2-(aminomethyl)-5-bromobenzoate, particularly 2-benzamidobenzoic acids, have been identified as potent inhibitors of PqsD, a key enzyme in the P. aeruginosa QS pathway.[1]
Mechanism of Action: PqsD is essential for the synthesis of the signaling molecule 2-heptyl-4(1H)-quinolone (HHQ). Structural and biophysical studies have revealed that these inhibitors function not by competing with the substrate at the active site, but through an allosteric mechanism.[1] They bind to the acyl-coenzyme A (ACoA) channel, effectively blocking the entry of the anthraniloyl-CoA substrate into the active site, thus halting HHQ production.[1] This mode of inhibition has been validated through Surface Plasmon Resonance (SPR) and Saturation Transfer Difference (STD) NMR studies.[1]
Experimental Workflow: PqsD Inhibition Assay
Caption: Workflow for determining the IC50 of PqsD inhibitors.
Inhibition of Fatty Acid Synthesis
The bacterial fatty acid synthesis (FAS) pathway is a validated target for antibiotics. The same 2-benzamidobenzoic acid derivatives derived from Methyl 2-amino-5-bromobenzoate have also shown inhibitory activity against β-ketoacyl-acyl carrier protein synthase III (FabH), a critical enzyme in the initiation of the FAS cycle.[2] This suggests the potential for developing dual-action antibacterial agents that can simultaneously tackle virulence and bacterial viability.[1]
Data Summary: Inhibitory Activity of 2-Benzamidobenzoic Acid Derivatives
| Compound ID | Substituent (Anthranilic Acid Moiety) | PqsD IC₅₀ (µM)[1] | FabH Inhibition (%)[1] |
| 1a | 2-Fluorobenzoyl | 0.8 ± 0.1 | 75 |
| 1b | 3-Fluorobenzoyl | 1.5 ± 0.2 | 68 |
| 1c | 4-Fluorobenzoyl | 2.1 ± 0.3 | 55 |
| 1d | 2-Chlorobenzoyl | 0.5 ± 0.05 | 82 |
Note: This table presents a selection of representative data synthesized from available literature.
Anticancer Activity: Inducing Cell Death and Halting Proliferation
The structural versatility of the Methyl 2-(aminomethyl)-5-bromobenzoate scaffold has been extensively leveraged in the synthesis of novel anticancer agents. These derivatives often exhibit potent activity against a range of cancer cell lines through diverse mechanisms, including the induction of apoptosis and the inhibition of critical cell signaling pathways.[3][4]
Quinazolinone Derivatives as Signaling Pathway Inhibitors
Methyl 2-(aminomethyl)-5-bromobenzoate is a key starting material for the synthesis of quinazolinones, a class of heterocyclic compounds renowned for their pharmacological activities.[5] Many quinazolinone derivatives function as inhibitors of receptor tyrosine kinases (RTKs), such as the Epidermal Growth Factor Receptor (EGFR), which are frequently dysregulated in cancer.[4][5]
Mechanism of Action: By targeting the ATP-binding site of kinases like EGFR or ALK, these compounds disrupt downstream signaling cascades, such as the PI3K/AKT pathway.[4] This inhibition leads to the arrest of the cell cycle (commonly at the G1 phase), suppression of proliferation, and ultimately, the induction of apoptosis.[4]
Signaling Pathway: ALK/PI3K/AKT Inhibition
Caption: Inhibition of the ALK/PI3K/AKT pathway by quinazolinone derivatives.
Bromophenol Hybrids and ROS-Mediated Apoptosis
The presence of the bromine atom in the scaffold is not merely a synthetic handle; it can be a key contributor to biological activity. Bromophenol hybrids, for instance, have demonstrated significant anticancer properties by inducing apoptosis through the generation of Reactive Oxygen Species (ROS).[3]
Mechanism of Action: These compounds can increase intracellular ROS levels, leading to oxidative stress. This stress triggers a cascade of events including the disruption of the mitochondrial membrane potential, downregulation of anti-apoptotic proteins like Bcl-2, and activation of executioner caspases (e.g., caspase-3) and PARP, culminating in programmed cell death.[3]
Protocol: Assessing Apoptosis via TUNEL Assay
-
Cell Culture and Treatment: Seed cancer cells (e.g., A549, MCF-7) onto sterile coverslips in a 24-well plate. Allow cells to adhere overnight. Treat cells with various concentrations of the test derivative for 24-48 hours. Include a vehicle-treated control.[6]
-
Fixation and Permeabilization: Wash cells with Phosphate Buffered Saline (PBS). Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature. Permeabilize the cells with 0.1% Triton X-100 in sodium citrate for 2 minutes on ice.[6]
-
TUNEL Staining: Wash cells with PBS. Add the TUNEL reaction mixture (containing terminal deoxynucleotidyl transferase and labeled dUTP) to the coverslips and incubate in a humidified chamber at 37°C for 60 minutes, protected from light.[6]
-
Counterstaining and Imaging: Wash the coverslips with PBS. Mount the coverslips onto microscope slides using a mounting medium containing a nuclear counterstain (e.g., DAPI).
-
Analysis: Visualize the slides using a fluorescence microscope. Apoptotic cells will exhibit green fluorescence in the nucleus, while all cell nuclei will be stained blue by DAPI. Quantify the percentage of TUNEL-positive cells to determine the apoptotic index.
Anti-inflammatory and Fibrinolytic Activity
Chronic inflammation is a hallmark of numerous diseases. Derivatives of the core scaffold have shown potential in modulating inflammatory responses and related physiological processes like fibrinolysis.
Anti-inflammatory Properties
Substituted amino acyl benzoates and related heterocyclic systems like benzothiazines have been reported to possess potent anti-inflammatory activity.[7][8][9]
Mechanism of Action: While varied, the mechanisms often involve the inhibition of key inflammatory mediators. This can include the suppression of pro-inflammatory cytokines (e.g., IL-1β, IL-6) and the inhibition of enzymes like cyclooxygenase (COX), which are responsible for prostaglandin synthesis.[9][10] Some derivatives may also modulate the activity of kinases involved in inflammatory signaling pathways.[9]
Protocol: Carrageenan-Induced Paw Edema Assay (In Vivo)
-
Animal Acclimatization: Acclimate male Wistar rats or Swiss albino mice for at least one week under standard laboratory conditions.
-
Grouping and Dosing: Divide animals into groups: a control group (vehicle), a positive control group (e.g., Indomethacin), and test groups receiving different doses of the derivative orally or intraperitoneally.
-
Inflammation Induction: One hour after drug administration, inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each animal.
-
Edema Measurement: Measure the paw volume or thickness using a plethysmometer or digital calipers at time 0 (immediately before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).
-
Data Analysis: Calculate the percentage of edema inhibition for each group at each time point relative to the control group. This provides a quantitative measure of the compound's anti-inflammatory efficacy.[7]
Inhibition of Plasminogen Activator Inhibitor-1 (PAI-1)
Conclusion: A Scaffold of Continuing Promise
The derivatives of Methyl 2-(aminomethyl)-5-bromobenzoate represent a rich and diverse field of study for drug discovery professionals. The evidence compellingly demonstrates that this scaffold can be chemically tailored to yield potent and selective modulators of various biological targets. From disrupting bacterial communication and proliferation to inducing cancer cell apoptosis and mitigating inflammation, the therapeutic potential is vast. The key to unlocking this potential lies in a deep understanding of structure-activity relationships, a commitment to rigorous mechanistic validation, and the application of robust experimental protocols as outlined in this guide. The continued exploration of this privileged scaffold is not just an academic exercise; it is a promising pathway toward the development of next-generation therapeutics.
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The Strategic Application of Methyl 2-(aminomethyl)-5-bromobenzoate Hydrochloride in Contemporary Medicinal Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 2-(aminomethyl)-5-bromobenzoate hydrochloride is a versatile, yet underexplored, bifunctional building block with significant potential in medicinal chemistry. Its unique substitution pattern, featuring a reactive primary amine and a methyl ester on a brominated benzene ring, offers a strategic platform for the synthesis of complex molecular architectures and diverse compound libraries. This guide provides a comprehensive overview of this compound, from its synthesis and chemical properties to its prospective applications in drug discovery. We will delve into the established synthesis of its key precursor, Methyl 2-amino-5-bromobenzoate, and propose a robust, literature-supported pathway to the title compound. Furthermore, we will explore the latent potential of this scaffold by examining the established medicinal chemistry applications of structurally related 2-(aminomethyl)benzoate motifs.
Introduction: The Untapped Potential of a Versatile Scaffold
In the landscape of drug discovery, the selection of appropriate starting materials is a critical determinant of synthetic efficiency and the novelty of the resulting chemical matter. This compound emerges as a compound of interest due to the orthogonal reactivity of its functional groups. The primary aminomethyl group serves as a key nucleophile for amide bond formation, reductive amination, and the construction of various heterocyclic systems. The methyl ester provides a handle for hydrolysis and subsequent amide coupling or other modifications of the carboxylic acid. The bromine atom at the 5-position is strategically placed for participation in a wide array of cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig aminations, enabling the introduction of molecular diversity at a late stage of a synthetic sequence. This trifecta of functionalities makes it a highly attractive, albeit currently underutilized, scaffold for the generation of novel drug candidates.
Physicochemical and Safety Profile
A thorough understanding of the physicochemical properties and safety considerations is paramount for the effective and safe handling of any chemical entity in a research setting.
| Property | Value | Reference |
| CAS Number | 1638487-45-2 | [1][2] |
| Molecular Formula | C₉H₁₁BrClNO₂ | [1] |
| Molecular Weight | 280.55 g/mol | [1] |
| Appearance | Solid | [1] |
| Purity | ≥97% | [1] |
| Storage | 2-8°C |
Safety Information:
This compound is classified as an irritant. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. Handling should be performed in a well-ventilated fume hood.
-
Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
-
Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).
Synthesis of the Core Scaffold: A Stepwise Approach
The synthesis of this compound is best approached through a multi-step sequence starting from the commercially available 2-aminobenzoic acid. The key to accessing the title compound is the strategic manipulation of the amino group to an aminomethyl group.
Established Synthesis of the Precursor: Methyl 2-amino-5-bromobenzoate
The precursor, Methyl 2-amino-5-bromobenzoate, is a well-documented compound, and its synthesis is a foundational step.
Step 1: Bromination of 2-Aminobenzoic Acid
The initial step involves the electrophilic bromination of 2-aminobenzoic acid. The amino group is a strongly activating ortho-, para-director, leading to the introduction of bromine at the 5-position.
Experimental Protocol:
-
Dissolve 2-aminobenzoic acid in glacial acetic acid.
-
Slowly add a solution of bromine in glacial acetic acid dropwise at room temperature with constant stirring.
-
Continue stirring for 1-2 hours until the reaction is complete (monitored by TLC).
-
The product, 2-amino-5-bromobenzoic acid, will precipitate out of the solution.
-
Filter the solid, wash with cold water, and dry under vacuum.
Step 2: Fischer Esterification
The carboxylic acid of 2-amino-5-bromobenzoic acid is then converted to its methyl ester via a classic Fischer esterification.
Experimental Protocol:
-
Suspend 2-amino-5-bromobenzoic acid in an excess of methanol.
-
Add a catalytic amount of concentrated sulfuric acid.
-
Reflux the mixture for 4-6 hours until the starting material is consumed (monitored by TLC).
-
Cool the reaction mixture and remove the excess methanol under reduced pressure.
-
Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst.
-
Wash with brine, dry the organic layer over anhydrous sodium sulfate, and concentrate to yield Methyl 2-amino-5-bromobenzoate.[3]
Characterization of Methyl 2-amino-5-bromobenzoate:
-
¹H NMR (CDCl₃, 400 MHz): δ 7.78 (d, J=2.4 Hz, 1H), 7.19 (dd, J=8.8, 2.4 Hz, 1H), 6.64 (d, J=8.8 Hz, 1H), 5.61 (br s, 2H, NH₂), 3.86 (s, 3H, OCH₃).[4]
-
¹³C NMR (CDCl₃, 100 MHz): δ 168.1, 148.8, 137.2, 125.1, 119.3, 111.4, 109.5, 51.8.[4]
-
IR (KBr, cm⁻¹): 3481, 3370 (N-H stretching), 1695 (C=O stretching).[3]
Caption: Synthetic pathway to Methyl 2-amino-5-bromobenzoate.
Proposed Synthesis of this compound
With the precursor in hand, the next stage is the conversion of the amino group to an aminomethyl group. A reliable method for this transformation involves a Sandmeyer reaction to introduce a nitrile, followed by reduction.
Step 3: Sandmeyer Reaction to Methyl 2-cyano-5-bromobenzoate
The Sandmeyer reaction provides a classic and effective method for converting an aryl amine to a nitrile via a diazonium salt intermediate.[4][5]
Proposed Experimental Protocol:
-
Dissolve Methyl 2-amino-5-bromobenzoate in an aqueous solution of a strong acid (e.g., HCl or H₂SO₄).
-
Cool the solution to 0-5°C in an ice bath.
-
Add a solution of sodium nitrite (NaNO₂) in water dropwise, maintaining the temperature below 5°C, to form the diazonium salt.
-
In a separate flask, prepare a solution of copper(I) cyanide (CuCN) and potassium cyanide (KCN) in water.
-
Slowly add the cold diazonium salt solution to the cyanide solution. Effervescence (N₂ gas) should be observed.
-
Allow the reaction to warm to room temperature and stir for several hours.
-
Extract the product, Methyl 2-cyano-5-bromobenzoate, with an organic solvent.
-
Wash the organic layer, dry, and purify by column chromatography.
Step 4: Reduction of the Nitrile to the Primary Amine
The nitrile group can be efficiently reduced to a primary amine using various methods, with catalytic hydrogenation being a common and clean approach.[6]
Proposed Experimental Protocol:
-
Dissolve Methyl 2-cyano-5-bromobenzoate in a suitable solvent such as methanol or ethanol.
-
Add a hydrogenation catalyst, for example, Palladium on carbon (Pd/C) or Raney Nickel.
-
Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir vigorously at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Filter off the catalyst through a pad of Celite and concentrate the filtrate to obtain Methyl 2-(aminomethyl)-5-bromobenzoate.
Alternatively, chemical reduction using a hydride source like Lithium Aluminum Hydride (LiAlH₄) can be employed, although this may also reduce the ester functionality if not performed under carefully controlled conditions.[7][8]
Step 5: Formation of the Hydrochloride Salt
The final step is the conversion of the free base to its more stable and handleable hydrochloride salt.
Proposed Experimental Protocol:
-
Dissolve the crude Methyl 2-(aminomethyl)-5-bromobenzoate in a suitable anhydrous solvent like diethyl ether or dichloromethane.
-
Cool the solution in an ice bath.
-
Slowly bubble anhydrous hydrogen chloride gas through the solution, or add a solution of HCl in a compatible solvent (e.g., HCl in diethyl ether).
-
The hydrochloride salt will precipitate out of the solution.
-
Filter the solid, wash with cold anhydrous ether, and dry under vacuum to yield this compound.
Caption: Proposed synthetic route to the title compound.
Applications in Medicinal Chemistry: A Forward Look
While specific examples of this compound in the published medicinal chemistry literature are sparse, the potential of this building block can be inferred from the well-established utility of its constituent motifs. The 2-(aminomethyl)benzoate core is a recognized pharmacophore in several classes of bioactive molecules.
Precursor to Histone Deacetylase (HDAC) Inhibitors
The non-brominated analog, Methyl 2-(aminomethyl)benzoate, is a known precursor in the synthesis of potent histone deacetylase (HDAC) inhibitors.[9] The aminomethyl group serves as a crucial linker to the zinc-binding group of the pharmacophore. The introduction of a bromine atom in our title compound would allow for further derivatization via cross-coupling reactions to explore the substituent effects on HDAC inhibitory activity and selectivity.
Scaffold for Novel Heterocyclic Systems
The bifunctional nature of this compound makes it an ideal starting material for the construction of novel heterocyclic scaffolds. For instance, intramolecular cyclization reactions could lead to the formation of isoindolinone or benzodiazepine derivatives, which are privileged structures in medicinal chemistry. The bromine atom can be used to introduce further complexity before or after the cyclization.
A Platform for Fragment-Based Drug Discovery (FBDD)
The relatively small size and high functionality of this compound make it an attractive fragment for FBDD campaigns. The aminomethyl and ester groups can be used to grow the fragment in different vectors after initial hits are identified, while the bromine atom allows for late-stage diversification to optimize potency and pharmacokinetic properties.
Conclusion
This compound represents a promising yet underexplored building block for medicinal chemistry. Its synthesis, while requiring a multi-step approach, is feasible through well-established organic transformations. The true value of this compound lies in the strategic combination of three distinct functional groups, offering a versatile platform for the synthesis of diverse and novel compound libraries. As the demand for new chemical entities in drug discovery continues to grow, the exploration of such versatile scaffolds will be crucial for accessing novel and patentable regions of chemical space. This guide provides the foundational knowledge for researchers to unlock the potential of this compound in their drug discovery endeavors.
References
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Wikipedia. (2023). Sandmeyer reaction. Retrieved from [Link]
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AbacipharmTech. (n.d.). This compound. Retrieved from [Link]
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Wikipedia. (2023). Reductions with metal alkoxyaluminium hydrides. Retrieved from [Link]
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Master Organic Chemistry. (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Retrieved from [Link]
-
Royal Society of Chemistry. (2014). Catalytic hydrogenation of carboxylic acids using low-valent and high-valent metal complexes. Retrieved from [Link]
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Pharmaguideline. (n.d.). Metal Hydrid Reduction (NaBH4 and LiAlH4). Retrieved from [Link]
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A Predictive Spectroscopic and Structural Elucidation Guide to Methyl 2-(aminomethyl)-5-bromobenzoate hydrochloride
Abstract: This technical guide provides a comprehensive analysis of the predicted spectroscopic characteristics of Methyl 2-(aminomethyl)-5-bromobenzoate hydrochloride (CAS: 1638487-45-2). In the absence of publicly available experimental spectra, this document leverages established principles of nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy to construct a detailed, predictive spectroscopic profile. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth methodologies, data interpretation, and the causal reasoning behind spectroscopic predictions. By presenting a robust, theory-grounded framework, this paper serves as a valuable resource for the characterization of this and structurally related compounds.
Introduction and Structural Framework
This compound is a substituted aromatic compound with potential applications as a building block in medicinal chemistry and materials science. Its structure incorporates a methyl ester, a bromine atom, and an aminomethyl group on a benzene ring, present as a hydrochloride salt. Accurate structural confirmation and purity assessment are paramount for its application in any research or development context. Spectroscopic analysis is the cornerstone of this characterization.
Due to the limited availability of published experimental data for this specific salt, this guide will focus on a predictive analysis based on the known effects of its constituent functional groups. This approach not only provides a benchmark for future experimental work but also serves as an educational tool for spectroscopic interpretation.
The molecular structure of this compound is presented below. The protonation of the primary amine to form the hydrochloride salt is a key feature influencing its spectroscopic properties, particularly in NMR and IR spectroscopy.
The Strategic Utility of Methyl 2-(aminomethyl)-5-bromobenzoate hydrochloride in Modern Drug Discovery
An In-depth Technical Guide for Researchers and Medicinal Chemists
Authored by: A Senior Application Scientist
Abstract
Methyl 2-(aminomethyl)-5-bromobenzoate hydrochloride is a versatile bifunctional building block increasingly recognized for its strategic importance in the synthesis of complex pharmaceutical agents. Its unique substitution pattern, featuring a reactive primary amine and a methyl ester on a brominated benzene ring, offers medicinal chemists a powerful scaffold for constructing diverse molecular architectures. This guide provides an in-depth technical overview of the core applications of this compound, with a primary focus on its pivotal role in the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors, a class of targeted cancer therapeutics. We will explore the causality behind its synthetic utility, provide detailed experimental insights, and present a forward-looking perspective on its potential in contemporary drug development.
Introduction: Unveiling a Key Synthetic Intermediate
This compound is a crystalline solid with the molecular formula C₉H₁₁BrClNO₂ and a molecular weight of 280.55 g/mol .[1] Its structure is characterized by three key functional groups that dictate its reactivity and utility in medicinal chemistry:
-
A Primary Aminomethyl Group: This nucleophilic moiety serves as a handle for amide bond formation, reductive amination, and the introduction of various nitrogen-containing heterocycles.
-
A Methyl Ester: This group can be readily hydrolyzed to the corresponding carboxylic acid, providing a reactive site for amide coupling or serving as a bioisostere for other functional groups.
-
A Bromine Atom: Positioned on the aromatic ring, the bromine atom is primed for a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig aminations, enabling the facile introduction of diverse substituents.
This trifecta of functionalities makes this compound a valuable starting material for the construction of complex molecules with tailored pharmacological profiles.
| Property | Value | Source |
| CAS Number | 1638487-45-2 | [2] |
| Molecular Formula | C₉H₁₁BrClNO₂ | [1] |
| Molecular Weight | 280.55 | [1] |
| Appearance | Solid | [1] |
| Purity | ≥97% | [1] |
Core Application: A Cornerstone in the Synthesis of PARP Inhibitors
The most significant and well-documented application of this compound is as a key intermediate in the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors. PARP enzymes are crucial for DNA repair, and their inhibition has emerged as a powerful strategy for treating cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations.
The Synthetic Rationale: Building the Pharmacophore
A critical step in the synthesis of certain advanced PARP inhibitors involves the construction of a phthalazinone core, which is a common structural motif in many potent inhibitors of this enzyme class. This compound provides the foundational scaffold upon which this core and other key interacting moieties are assembled.
The general synthetic strategy involves a condensation reaction between the aminomethyl group of the title compound and a suitably substituted phthalazinone precursor. This reaction forms a new carbon-nitrogen bond, linking the bromobenzoate fragment to the core heterocyclic structure.
Experimental Protocol: A Representative Synthesis
While specific reaction conditions are often proprietary and detailed in patents, a general procedure for the coupling of this compound with a phthalazinone core can be outlined as follows. This protocol is illustrative and requires optimization for specific substrates and scales.
Step 1: Liberation of the Free Amine
-
Suspend this compound (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF).
-
Add a suitable base (e.g., triethylamine or diisopropylethylamine, 1.1-1.5 eq) to neutralize the hydrochloride salt and liberate the free primary amine.
-
Stir the mixture at room temperature for 30-60 minutes.
Step 2: Condensation with the Phthalazinone Core
-
To the solution of the free amine, add the phthalazinone precursor (e.g., a derivative with a reactive leaving group, 1.0 eq).
-
The reaction may proceed at room temperature or require heating, depending on the reactivity of the electrophile.
-
Monitor the reaction progress by an appropriate analytical technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
Step 3: Work-up and Purification
-
Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or DCM).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired brominated phthalazinone intermediate.
Step 4: Downstream Functionalization
The bromine atom on the resulting intermediate serves as a versatile handle for introducing further molecular complexity through palladium-catalyzed cross-coupling reactions. This allows for the exploration of the chemical space around the core scaffold to optimize potency, selectivity, and pharmacokinetic properties of the final PARP inhibitor.
Beyond PARP Inhibitors: Exploring Future Applications
While the synthesis of PARP inhibitors is the most prominent application, the structural motifs within this compound suggest its potential utility in the development of other classes of therapeutic agents.
-
Kinase Inhibitors: The substituted aminobenzoate scaffold is a common feature in various kinase inhibitors. The ability to functionalize the scaffold at three distinct points could allow for the generation of libraries of compounds for screening against various kinases.
-
GPCR Ligands: The aromatic core and the flexible aminomethyl linker are features found in many G-protein coupled receptor (GPCR) ligands. The compound could serve as a starting point for the synthesis of novel agonists or antagonists.
-
DNA-Intercalating Agents: The planar aromatic ring system could be elaborated into more complex polycyclic structures with the potential to intercalate into DNA, a mechanism of action for some anticancer agents.
Conclusion and Future Directions
This compound has established itself as a valuable and strategic building block in medicinal chemistry, particularly for the synthesis of advanced PARP inhibitors. Its trifunctional nature provides a robust platform for the creation of complex and diverse molecular architectures. As the demand for targeted therapeutics continues to grow, the importance of such versatile intermediates is likely to increase. Future research will undoubtedly uncover new applications for this compound in the synthesis of a wide array of biologically active molecules, further solidifying its place in the medicinal chemist's toolbox.
References
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AbacipharmTech. (n.d.). This compound. Retrieved from [Link]
-
MySkinRecipes. (n.d.). This compound. Retrieved from [Link]
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Methyl 2-(aminomethyl)-5-bromobenzoate hydrochloride as a synthetic building block
An In-depth Technical Guide to Methyl 2-(aminomethyl)-5-bromobenzoate Hydrochloride: A Trifunctional Building Block for Accelerated Drug Discovery
Introduction
In the landscape of modern medicinal chemistry, the efficiency of synthesizing complex molecular architectures is paramount. The strategic use of versatile building blocks—scaffolds that offer multiple points for diversification—is a cornerstone of successful drug discovery programs. This compound (CAS No. 1638487-45-2) has emerged as a preeminent example of such a scaffold.[1][2] This compound is a trifunctional synthetic intermediate, presenting researchers with a primary amine (protected as a hydrochloride salt), an aryl bromide, and a methyl ester. This unique arrangement of reactive sites allows for a logical and sequential introduction of diverse chemical functionalities, enabling the rapid exploration of chemical space and the construction of novel compound libraries.
This guide provides a comprehensive technical overview of this compound, detailing its properties, core reactivity, and strategic applications. It is designed for researchers, medicinal chemists, and process scientists who seek to leverage this powerful building block to advance their synthetic and drug development objectives.
Physicochemical Properties and Handling
Understanding the fundamental properties of a building block is critical for its effective use in synthesis. This compound is typically supplied as a white to off-white solid powder with a purity of 97% or higher.[1][2] The hydrochloride salt form enhances the compound's stability and shelf-life, but it is crucial to recognize that the primary amine is protonated. Consequently, a stoichiometric amount of base is required in reactions targeting this functionality.
| Property | Value | Reference |
| CAS Number | 1638487-45-2 | [1][2][3][4] |
| Molecular Formula | C₉H₁₁BrClNO₂ | [2][3][5] |
| Molecular Weight | 280.55 g/mol | [2] |
| Appearance | White Powder / Solid | [1][2] |
| Typical Purity | ≥97% | [2] |
| Storage | Store long-term in a cool, dry place, sealed from moisture | [1][6] |
| InChI Key | TUTVUTQEKMXMIK-UHFFFAOYSA-N | [2][3] |
Safety & Handling: This compound is classified as an irritant, causing skin and serious eye irritation, and may cause respiratory irritation.[2] Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn during handling. All manipulations should be performed in a well-ventilated fume hood.[2]
Core Reactivity and Synthetic Applications
The synthetic utility of this compound stems from the orthogonal reactivity of its three functional groups. This allows for a modular approach to synthesis, where each site can be addressed under specific conditions with minimal interference from the others.
Transformations at the Aryl Bromide: Palladium-Catalyzed Cross-Coupling
The aryl bromide is arguably the most versatile handle on the molecule, serving as an ideal electrophile for a wide array of palladium-catalyzed cross-coupling reactions. These transformations are foundational in modern organic synthesis for creating carbon-carbon and carbon-heteroatom bonds.
The Suzuki-Miyaura reaction is an indispensable tool for forming C(sp²)-C(sp²) bonds, enabling the synthesis of biaryl and heteroaryl scaffolds that are prevalent in pharmaceuticals.[7][8] The reaction couples the aryl bromide with an organoboron reagent (boronic acid or ester) and is valued for its mild conditions and high functional group tolerance.[7]
Exemplary Protocol: Suzuki-Miyaura Coupling
-
Reaction Setup: In a reaction vessel, combine this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and a suitable base (e.g., K₂CO₃ or Cs₂CO₃, 3.0 equiv.). The use of at least 3 equivalents of base is crucial to both neutralize the hydrochloride salt and facilitate the catalytic cycle.
-
Solvent Addition: Add a degassed solvent system, such as a 4:1 mixture of 1,4-dioxane/water or greener alternatives like 2-MeTHF or ethanol/water.[7][9]
-
Inert Atmosphere: Purge the vessel with an inert gas (Argon or Nitrogen) for 15-20 minutes.
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) or a pre-catalyst system (e.g., Pd₂(dba)₃ with a ligand like SPhos) under a positive pressure of inert gas.
-
Reaction: Heat the mixture to 80-100 °C and stir for 4-12 hours, monitoring progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
For the synthesis of substituted aryl amines, the Buchwald-Hartwig amination offers a powerful method to form C-N bonds.[10] This reaction couples the aryl bromide with a primary or secondary amine, providing access to a diverse range of structures that would be difficult to synthesize via other methods like nucleophilic aromatic substitution.[10][11]
Exemplary Protocol: Buchwald-Hartwig Amination
-
Reaction Setup: To an oven-dried flask, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a sterically hindered phosphine ligand (e.g., XPhos or BrettPhos, 2-4 mol%), and a strong, non-nucleophilic base (e.g., NaOt-Bu or LHMDS, 1.5-2.0 equiv.).[12][13]
-
Reagent Addition: Add this compound (1.0 equiv.) and the desired amine coupling partner (1.1-1.3 equiv.).
-
Solvent and Degassing: Add an anhydrous, aprotic solvent (e.g., toluene or dioxane), and degas the mixture thoroughly with an inert gas.
-
Reaction: Heat the mixture, typically between 80-110 °C, until the starting material is consumed.
-
Work-up and Purification: Follow a standard aqueous work-up and silica gel chromatography to isolate the desired N-aryl product.
Reactions at the Aminomethyl Group
The primary aminomethyl group is a key nucleophilic site for introducing a variety of functionalities, particularly amide bonds, which are fundamental in bioactive molecules.
N-acylation is a straightforward and high-yielding reaction to form amides. Similarly, N-sulfonylation yields sulfonamides, another important functional group in medicinal chemistry. A crucial first step is the in-situ neutralization of the hydrochloride salt with a non-nucleophilic base to liberate the free primary amine.
Exemplary Protocol: N-Acylation
-
Amine Liberation: Dissolve this compound (1.0 equiv.) in a suitable solvent like dichloromethane (DCM) or THF. Add a tertiary amine base such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA) (1.1 equiv.) and stir for 10-15 minutes at room temperature.
-
Acylation: Cool the solution to 0 °C. Slowly add the acylating agent (e.g., an acid chloride or anhydride, 1.05 equiv.).
-
Reaction: Allow the reaction to warm to room temperature and stir until completion (typically 1-4 hours).
-
Work-up: Quench the reaction with water or a saturated solution of NaHCO₃. Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purification: The resulting N-acylated product can be purified by crystallization or column chromatography.[14]
Manipulation of the Methyl Ester
The methyl ester provides a third point of modification, typically addressed after transformations at the other two sites.
-
Saponification (Hydrolysis): Treatment with a base like lithium hydroxide (LiOH) or sodium hydroxide (NaOH) in a water/alcohol solvent mixture readily hydrolyzes the ester to the corresponding carboxylic acid. This introduces a new handle for amide coupling (e.g., using EDC/HOBt) or other transformations.
-
Amidation: The ester can be directly converted to an amide by heating with a desired amine, sometimes requiring a catalyst or conversion to a more reactive acyl species.
Strategic Application in Library Synthesis
The true power of this compound lies in its capacity for sequential, multi-step synthetic strategies. A researcher can systematically build molecular complexity by addressing each functional group in a planned order.
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- 4. Synthonix, Inc > 1638487-45-2 | this compound [synthonix.com]
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- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 12. Development of novel alpha 2B adrenergic receptor ligands by using a palladium catalyzed Buchwald Hartwig amination with a brominated benzodiazepine - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Multi-Kilo Delivery of AMG 925 Featuring a Buchwald–Hartwig Amination and Processing with Insoluble Synthetic Intermediates | Semantic Scholar [semanticscholar.org]
- 14. benchchem.com [benchchem.com]
Methodological & Application
Protocol for using Methyl 2-(aminomethyl)-5-bromobenzoate in solid-phase synthesis
An Application Note and Protocol for the Utilization of Methyl 2-(aminomethyl)-5-bromobenzoate in Solid-Phase Synthesis
Authored by a Senior Application Scientist
This document provides a detailed guide for researchers, scientists, and drug development professionals on the application of Methyl 2-(aminomethyl)-5-bromobenzoate in solid-phase synthesis (SPS). The protocol outlined herein is designed to be a robust starting point for the incorporation of this versatile building block into combinatorial libraries and focused compound synthesis.
Introduction: The Strategic Advantage of Methyl 2-(aminomethyl)-5-bromobenzoate in Solid-Phase Synthesis
Methyl 2-(aminomethyl)-5-bromobenzoate is a bifunctional molecule of significant interest in medicinal chemistry and drug discovery. Its structure incorporates a reactive primary amine for attachment to a solid support, a stable ester, and a bromine atom on the aromatic ring. This bromine atom serves as a valuable synthetic handle for post-synthesis modifications via cross-coupling reactions, enabling the generation of diverse compound libraries from a common intermediate. The use of this building block in solid-phase synthesis (SPS) offers the advantages of simplified purification, the potential for automation, and the efficient construction of complex molecules.[1]
This application note will detail a comprehensive protocol for the use of Methyl 2-(aminomethyl)-5-bromobenzoate in solid-phase synthesis, from resin selection and loading to on-resin modification and final cleavage. The causality behind each experimental choice will be explained to provide a deeper understanding of the process.
Chemical Properties and Safety Information
A summary of the key chemical properties of Methyl 2-(aminomethyl)-5-bromobenzoate is provided in the table below.
| Property | Value | Reference |
| Chemical Formula | C₉H₁₀BrNO₂ | [2] |
| Molecular Weight | 244.08 g/mol | [2] |
| Appearance | White to off-white solid | |
| Solubility | Soluble in organic solvents such as DMF, DCM, and methanol. | |
| CAS Number | 1131587-85-3 | [2] |
Safety Precautions: Methyl 2-(aminomethyl)-5-bromobenzoate is a chemical reagent and should be handled with appropriate safety precautions. It is advisable to consult the Safety Data Sheet (SDS) before use. As with many bromo-aromatic compounds, it may cause skin and eye irritation.[3][4] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.
Experimental Workflow: A Step-by-Step Guide
The overall workflow for the solid-phase synthesis utilizing Methyl 2-(aminomethyl)-5-bromobenzoate is depicted in the following diagram.
Caption: General workflow for solid-phase synthesis.
Detailed Protocol
Part 1: Resin Selection and Preparation
The choice of resin is critical for a successful solid-phase synthesis. For the attachment of Methyl 2-(aminomethyl)-5-bromobenzoate via its aminomethyl group, a resin with a suitable linker that can react with a primary amine is required. A highly versatile and commonly used resin for this purpose is the 2-Chlorotrityl chloride resin . The trityl linker is known for its mild cleavage conditions, which helps in preserving acid-sensitive functionalities in the final product.[5]
Materials:
-
2-Chlorotrityl chloride resin (100-200 mesh, 1% DVB, ~1.0-1.6 mmol/g loading)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Dichloromethane (DCM), anhydrous
-
Diisopropylethylamine (DIPEA)
-
Methanol (MeOH)
-
Solid-phase synthesis vessel with a sintered glass filter
Protocol:
-
Resin Swelling: Place the desired amount of 2-Chlorotrityl chloride resin (e.g., 1 g) in a solid-phase synthesis vessel. Add anhydrous DCM (10-15 mL per gram of resin) and allow the resin to swell for 30-60 minutes with gentle agitation (e.g., using a shaker or nitrogen bubbling). After swelling, drain the solvent.
-
Resin Washing: Wash the swollen resin sequentially with the following solvents to remove any impurities:
-
DCM (3 x 10 mL)
-
DMF (3 x 10 mL)
-
DCM (3 x 10 mL)
For each wash, add the solvent, agitate for 2-3 minutes, and then drain.
-
Part 2: Loading of Methyl 2-(aminomethyl)-5-bromobenzoate onto the Resin
The loading of the aminomethyl-containing substrate onto the 2-chlorotrityl chloride resin proceeds via a nucleophilic substitution reaction, where the primary amine displaces the chloride on the trityl linker.
Materials:
-
Swollen and washed 2-Chlorotrityl chloride resin
-
Methyl 2-(aminomethyl)-5-bromobenzoate
-
DIPEA
-
Anhydrous DCM
Protocol:
-
Prepare Loading Solution: Dissolve Methyl 2-(aminomethyl)-5-bromobenzoate (2-3 equivalents relative to the resin loading capacity) in anhydrous DCM.
-
Add to Resin: Add the solution of Methyl 2-(aminomethyl)-5-bromobenzoate to the swollen resin.
-
Add Base: Add DIPEA (4-5 equivalents relative to the resin loading capacity) to the resin slurry. The base acts as a scavenger for the HCl generated during the reaction.
-
Reaction: Agitate the mixture at room temperature for 2-4 hours. The progress of the loading can be monitored by taking a small aliquot of the resin, washing it, and performing a Kaiser test (ninhydrin test).[6] A negative Kaiser test (no color change) indicates the absence of free primary amines and successful loading.
-
Washing: After the reaction is complete, drain the reaction mixture and wash the resin thoroughly with:
-
DCM (3 x 10 mL)
-
DMF (3 x 10 mL)
-
DCM (3 x 10 mL)
-
Part 3: Capping of Unreacted Sites
To prevent unreacted trityl chloride sites from interfering with subsequent reactions, it is crucial to "cap" them. This is typically done by reacting the resin with a small, highly reactive amine.
Materials:
-
Loaded resin
-
Methanol
-
DIPEA
-
DCM
Protocol:
-
Capping Solution: Prepare a solution of Methanol and DIPEA in DCM (e.g., 1:1:8 v/v/v).
-
Capping Reaction: Add the capping solution to the resin and agitate for 30-60 minutes at room temperature.
-
Washing: Drain the capping solution and wash the resin extensively with:
-
DCM (3 x 10 mL)
-
DMF (3 x 10 mL)
-
MeOH (3 x 10 mL)
-
DCM (3 x 10 mL)
-
-
Drying: Dry the resin under high vacuum for several hours or overnight. The loading level can be determined gravimetrically or by cleaving a small amount of the resin and analyzing the product.
Caption: Loading of the amine onto the resin.
Part 4: On-Resin Synthesis (Example: Suzuki Coupling)
The bromine atom on the resin-bound molecule is a versatile handle for diversification. As an example, a Suzuki cross-coupling reaction can be performed to introduce a new aryl or heteroaryl group.
Materials:
-
Loaded and capped resin
-
Arylboronic acid (e.g., Phenylboronic acid)
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., aqueous Na₂CO₃ solution)
-
Solvent (e.g., a mixture of DMF and water)
Protocol:
-
Reaction Setup: In a reaction vessel, suspend the resin in a mixture of DMF and water.
-
Add Reagents: Add the arylboronic acid (3-5 equivalents), the palladium catalyst (0.1-0.2 equivalents), and the aqueous base.
-
Reaction: Heat the mixture with agitation (e.g., 80-100 °C) for 12-24 hours under an inert atmosphere (e.g., nitrogen or argon).
-
Monitoring: The reaction progress can be monitored by cleaving a small aliquot of the resin and analyzing the product by LC-MS.[7][8]
-
Washing: After the reaction is complete, cool the mixture to room temperature, drain the solvent, and wash the resin thoroughly with:
-
DMF/Water (1:1) (3 x 10 mL)
-
DMF (3 x 10 mL)
-
DCM (3 x 10 mL)
-
MeOH (3 x 10 mL)
-
-
Drying: Dry the resin under high vacuum.
Part 5: Cleavage of the Final Product from the Resin
The trityl linker is acid-labile, allowing for the cleavage of the final product under mild acidic conditions.[5]
Materials:
-
Dry, final product-bound resin
-
Cleavage cocktail: Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / DCM (e.g., 1:1:98 v/v/v). TIS is a scavenger to prevent re-attachment of the cleaved product to the resin.
-
Cold diethyl ether
Protocol:
-
Resin Swelling: Swell the resin in DCM for 20-30 minutes.
-
Cleavage: Drain the DCM and add the cleavage cocktail to the resin. Agitate the mixture at room temperature for 1-2 hours.
-
Filtration: Filter the resin and collect the filtrate, which contains the cleaved product.
-
Washing: Wash the resin with a small amount of fresh cleavage cocktail or DCM and combine the filtrates.
-
Product Precipitation: Concentrate the combined filtrates under reduced pressure or with a stream of nitrogen. Add cold diethyl ether to precipitate the crude product.
-
Isolation: Collect the precipitated product by filtration or centrifugation, wash with cold diethyl ether, and dry under vacuum.
Part 6: Product Analysis
The purity and identity of the final product should be confirmed using standard analytical techniques.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): To determine the purity and confirm the molecular weight of the product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the structure of the final compound.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Loading Efficiency | - Incomplete reaction. - Steric hindrance. - Low reactivity of the amine. | - Increase reaction time and/or temperature. - Use a higher excess of the amine and base. - Ensure all reagents and solvents are anhydrous. |
| Incomplete On-Resin Reaction | - Inefficient catalyst. - Poor swelling of the resin. - Deactivation of the catalyst. | - Use a fresh batch of catalyst. - Ensure proper resin swelling in the reaction solvent. - Perform the reaction under a strict inert atmosphere. |
| Low Cleavage Yield | - Incomplete cleavage. - Re-attachment of the product to the resin. | - Increase the cleavage time or the concentration of TFA in the cocktail. - Ensure an adequate amount of scavenger (TIS) is used. |
Conclusion
This application note provides a detailed and robust protocol for the successful incorporation of Methyl 2-(aminomethyl)-5-bromobenzoate into solid-phase synthesis workflows. The use of a 2-chlorotrityl chloride resin allows for efficient loading and mild cleavage conditions, making this building block a valuable tool for the generation of diverse chemical libraries. The bromine functionality provides a key point for diversification, enabling extensive structure-activity relationship (SAR) studies in drug discovery programs. By following the detailed steps and understanding the rationale behind them, researchers can confidently utilize this versatile building block in their synthetic endeavors.
References
-
De la Torre, B. G., & Albericio, F. (2002). Analytical methods for the monitoring of solid phase organic synthesis. Il Farmaco, 57(6), 497-510. [Link]
-
Scicinski, J. J., Hudson, D., & Klevan, L. (2002). Analytical techniques for small molecule solid phase synthesis. Current medicinal chemistry, 9(23), 2103-2127. [Link]
-
Ingenta Connect. (n.d.). Analytical Methods for Solid Phase Peptide Synthesis. Retrieved from [Link]
-
Thieme. (2018). Monitoring Solid-Phase Reactions with Thin-Layer Chromatography. Retrieved from [Link]
-
AAPPTec. (n.d.). Solid Phase Peptide Synthesis Linkers and Reagents. Retrieved from [Link]
-
AAPPTec. (n.d.). Peptide Synthesis Resins. Retrieved from [Link]
-
MDPI. (2020). Safety-Catch Linkers for Solid-Phase Peptide Synthesis. Retrieved from [Link]
-
ElectronicsAndBooks. (n.d.). Linkers for solid-phase synthesis of small molecules: coupling and cleavage techniques. Retrieved from [Link]
-
University of Southampton. (n.d.). Synthesis and development of novel silicon linkers for solid phase synthesis. Retrieved from [Link]
-
Springer. (n.d.). Linkers, Resins, and General Procedures for Solid-Phase Peptide Synthesis. Retrieved from [Link]
-
MDPI. (2021). Base-Labile Safety-Catch Linker: Synthesis and Applications in Solid-Phase Peptide Synthesis. Retrieved from [Link]
-
UNT Digital Library. (n.d.). The Use of Aryl Hydrazide Linkers for the Solid Phase Synthesis of Chemically Modified Peptides. Retrieved from [Link]
-
LookChem. (n.d.). Methyl 2-(aminomethyl)-5-bromobenzoate. Retrieved from [Link]
-
AAPPTec. (n.d.). Guide to Solid Phase Peptide Synthesis. Retrieved from [Link]
-
Pentelute Lab. (n.d.). Rapid Flow-Based Peptide Synthesis. Retrieved from [Link]
-
NIH. (n.d.). Solid-Phase Synthesis of 2-Aminobenzothiazoles. Retrieved from [Link]
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- 2. Methyl 2-(aminomethyl)-5-bromobenzoate|lookchem [lookchem.com]
- 3. 2-アミノ-5-ブロモ安息香酸メチル 96% | Sigma-Aldrich [sigmaaldrich.com]
- 4. 2-アミノ-5-ブロモ安息香酸メチル 96% | Sigma-Aldrich [b2b.sigmaaldrich.com]
- 5. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 6. peptide.com [peptide.com]
- 7. Analytical methods for the monitoring of solid phase organic synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Analytical techniques for small molecule solid phase synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Analytical Methods for Methyl 2-(aminomethyl)-5-bromobenzoate hydrochloride: A Comprehensive Guide
Abstract: This application note provides a detailed guide to the analytical methodologies for the characterization and quantification of Methyl 2-(aminomethyl)-5-bromobenzoate hydrochloride. This compound is a key intermediate in various synthetic pathways, and its purity and identity are critical for the successful development of downstream products. This document outlines protocols for High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Gas Chromatography (GC), offering researchers, scientists, and drug development professionals a comprehensive resource for robust and reliable analysis.
Introduction
This compound is a chemical intermediate used in the synthesis of a variety of compounds, including potential therapeutic agents.[1][2] Its molecular structure, containing a primary amine, an ester, and a brominated aromatic ring, necessitates a multi-faceted analytical approach to ensure its identity, purity, and stability. This guide details several orthogonal analytical techniques that can be employed for a thorough characterization of this compound.
Physicochemical Properties
A fundamental understanding of the physicochemical properties of this compound is essential for method development.
| Property | Value | Source |
| CAS Number | 1638487-45-2 | [3][4] |
| Molecular Formula | C₉H₁₁BrClNO₂ | Inferred |
| Molecular Weight | 280.55 g/mol | Inferred |
| Appearance | White powder | [3] |
| Solubility | Soluble in water | [1][2] |
Note: The molecular formula and weight are inferred for the hydrochloride salt based on the free base.
High-Performance Liquid Chromatography (HPLC) for Purity and Quantification
HPLC is a cornerstone technique for assessing the purity of non-volatile and thermally labile compounds. For this compound, a reversed-phase HPLC method is highly effective.
Causality Behind Experimental Choices:
The choice of a C18 column is based on the compound's moderate hydrophobicity, allowing for good retention and separation from potential impurities.[5] The mobile phase, a mixture of acetonitrile and a buffered aqueous solution, provides the necessary polarity gradient for elution. The acidic pH of the mobile phase ensures that the primary amine is protonated, leading to sharper peaks and improved chromatographic performance. UV detection is suitable due to the presence of the chromophoric aromatic ring.
Experimental Protocol:
Instrumentation:
-
HPLC system with UV detector
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (or Trifluoroacetic acid)
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Gradient Elution:
Time (min) %A %B 0 95 5 20 5 95 25 5 95 26 95 5 | 30 | 95 | 5 |
-
-
Sample Preparation:
-
Accurately weigh and dissolve the sample in the initial mobile phase composition (95:5 Water:Acetonitrile) to a final concentration of approximately 1 mg/mL.
-
-
System Suitability:
-
Inject a standard solution multiple times to ensure system precision (RSD < 2% for peak area and retention time).
-
Tailing factor for the main peak should be between 0.8 and 1.5.
-
Visualization of HPLC Workflow:
Caption: High-Performance Liquid Chromatography (HPLC) workflow for purity analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is an indispensable tool for the unambiguous identification and structural confirmation of organic molecules. Both ¹H and ¹³C NMR should be employed.
Causality Behind Experimental Choices:
Deuterated dimethyl sulfoxide (DMSO-d₆) or methanol-d₄ are suitable solvents due to the compound's solubility.[6] Tetramethylsilane (TMS) is used as an internal standard for chemical shift referencing.[7] The expected chemical shifts are based on the electronic environment of the protons and carbons in the molecule.
Experimental Protocol:
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz or higher)
Reagents:
-
Deuterated Dimethyl Sulfoxide (DMSO-d₆) or Methanol-d₄
-
Tetramethylsilane (TMS)
Procedure:
-
Sample Preparation:
-
Dissolve 5-10 mg of the sample in approximately 0.6 mL of the deuterated solvent containing TMS. .
-
-
¹H NMR Data Acquisition:
-
Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Expected signals include those for the aminomethyl protons, aromatic protons, and the methyl ester protons.
-
-
¹³C NMR Data Acquisition:
Expected NMR Data:
| Nucleus | Expected Chemical Shift (ppm) | Multiplicity |
| ¹H NMR | ~4.0 | Singlet |
| ~7.5 - 8.0 | Multiplets | |
| ~3.8 | Singlet | |
| ¹³C NMR | ~45 | |
| ~110 - 140 | ||
| ~52 | ||
| ~166 |
Note: Actual chemical shifts may vary depending on the solvent and concentration.
Mass Spectrometry (MS) for Molecular Weight Verification
Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of the compound, further confirming its identity. Electrospray ionization (ESI) is a suitable technique for this polar and non-volatile molecule.[6]
Causality Behind Experimental Choices:
ESI is a soft ionization technique that is well-suited for polar molecules, minimizing fragmentation and providing a clear molecular ion peak. High-resolution mass spectrometry (HRMS) can provide the exact mass, allowing for the determination of the elemental composition.
Experimental Protocol:
Instrumentation:
-
Mass spectrometer with an ESI source (e.g., Q-TOF or Orbitrap)
Procedure:
-
Sample Preparation:
-
Prepare a dilute solution of the sample (e.g., 10 µg/mL) in a suitable solvent like methanol or acetonitrile/water.
-
-
Infusion or LC-MS:
-
The sample can be directly infused into the mass spectrometer or introduced via an HPLC system.
-
-
Data Acquisition:
-
Acquire the spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.
-
The expected m/z for the protonated free base (C₉H₁₁BrNO₂) would be approximately 244.00 and 246.00 due to the isotopic pattern of bromine.
-
Visualization of Analytical Workflow:
Caption: Integrated analytical workflow for comprehensive characterization.
Gas Chromatography (GC) for Residual Solvent Analysis
Gas chromatography is the standard method for the analysis of volatile organic compounds and is essential for quantifying residual solvents from the synthesis process.
Causality Behind Experimental Choices:
A headspace GC with a flame ionization detector (FID) is the preferred method for residual solvent analysis as it avoids contamination of the GC system with the non-volatile analyte. The choice of the column depends on the expected solvents, but a general-purpose column like a DB-624 is often suitable.
Experimental Protocol:
Instrumentation:
-
Headspace Gas Chromatograph with FID
Reagents:
-
High-purity solvents for standards (e.g., methanol, ethanol, acetone, etc.)
-
Dilution solvent (e.g., DMSO, DMF)
Procedure:
-
Sample Preparation:
-
Accurately weigh the sample into a headspace vial.
-
Add a precise volume of the dilution solvent.
-
Prepare calibration standards of the expected residual solvents in the same manner.
-
-
GC Conditions:
-
Set appropriate temperatures for the headspace oven, transfer line, and GC inlet.
-
Use a temperature program for the GC oven to separate the solvents of interest.
-
-
Data Analysis:
-
Quantify the residual solvents in the sample by comparing the peak areas to the calibration curve.
-
Conclusion
The analytical methods described in this application note provide a robust framework for the comprehensive characterization of this compound. The orthogonal nature of these techniques—HPLC for purity, NMR for structure, MS for molecular weight, and GC for residual solvents—ensures a high degree of confidence in the quality of this important chemical intermediate. Adherence to these protocols will enable researchers and drug development professionals to generate reliable and reproducible data, facilitating the advancement of their scientific endeavors.
References
-
PubMed. (1995). Simultaneous determination of p-aminobenzoic acid and its metabolites in urine by high performance liquid chromatography. Retrieved from [Link]
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of 4-Aminobenzoic acid. Retrieved from [Link]
-
SIELC Technologies. (n.d.). HPLC Separation of Isomers of Aminobenzoic Acid. Retrieved from [Link]
-
Asian Journal of Chemistry. (2010). Determination of p-Amino Benzoic Acid and p-Hydroxy Methyl Benzoate in Sunscreens by HPLC. Retrieved from [Link]
-
Der Pharma Chemica. (n.d.). Reversed-phase high-performance liquid chromatography of disaccharides labeled by 4-aminobenzoic acid ethyl ester. Retrieved from [Link]
-
PubChem. (n.d.). Methyl 5-amino-2-bromobenzoate. Retrieved from [Link]
-
PubMed. (1981). Simultaneous determination of p-aminobenzoic acid, acetyl-p-aminobenzoic acid and p-aminohippuric acid in serum and urine by capillary gas chromatography with use of a nitrogen-phosphorus detector. Retrieved from [Link]
-
LookChem. (n.d.). This compound CAS NO.1638487-45-2. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Supporting information for 'Aerobic Oxidative Esterification of Alcohols with Alcohols in Presence of Aqueous HBr and Hydrogen Peroxide'. Retrieved from [Link]
-
ResearchGate. (2011). (PDF) Methyl 2-amino-5-bromobenzoate. Retrieved from [Link]
-
AbacipharmTech. (n.d.). This compound. Retrieved from [Link]
Sources
- 1. METHYL 2-AMINO-5-BROMOBENZOATE | 52727-57-8 [chemicalbook.com]
- 2. Methyl 2-amino-5-bromobenzoate, 98% | Fisher Scientific [fishersci.ca]
- 3. This compound, CasNo.1638487-45-2 ZHEJIANG JIUZHOU CHEM CO.,LTD China (Mainland) [jiuzhoua.lookchem.com]
- 4. This compound - AbacipharmTech-Global Chemical supplier [abacipharma.com]
- 5. Simultaneous determination of p-aminobenzoic acid and its metabolites in urine by high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols for the Purification of Methyl 2-(aminomethyl)-5-bromobenzoate hydrochloride
Introduction
Methyl 2-(aminomethyl)-5-bromobenzoate hydrochloride is a key intermediate in the synthesis of a variety of pharmacologically active molecules. Its purity is paramount to ensure the desired reaction outcomes, yields, and the safety and efficacy of the final active pharmaceutical ingredient (API). This document provides a comprehensive guide to the purification of this compound, addressing common impurities and offering detailed protocols for recrystallization and chromatographic methods. The protocols are designed for researchers, scientists, and drug development professionals to achieve high-purity material suitable for downstream applications.
The structural characteristics of this compound, namely the presence of a primary amine hydrochloride salt, a methyl ester, and a substituted aromatic ring, dictate the choice of purification strategies. The hydrochloride salt form significantly increases the polarity of the molecule compared to its free base, influencing its solubility in various organic solvents.
Understanding Potential Impurities
Effective purification begins with an understanding of the potential impurities that may be present in the crude product. The synthetic route to this compound often dictates the impurity profile. A common synthetic pathway involves the Gabriel synthesis, starting from methyl 2-(bromomethyl)-5-bromobenzoate.
Likely Synthetic Pathway and Key Impurities
Caption: A general workflow for the synthesis of this compound and the origin of common impurities.
Based on this likely synthetic route, the primary impurities to consider are:
-
Phthalhydrazide: This is a common byproduct of the Gabriel synthesis when hydrazine is used for the deprotection of the phthalimide intermediate.[1] Its removal can be challenging due to its low solubility in many organic solvents.[1]
-
Unreacted Starting Materials: Incomplete reactions can lead to the presence of methyl 2-(bromomethyl)-5-bromobenzoate and potassium phthalimide in the crude product.
-
Partially Reacted Intermediates: The N-substituted phthalimide intermediate may persist if the deprotection step is not driven to completion.
-
Products of Side Reactions: Potential side reactions can lead to the formation of various byproducts that need to be removed.
Purification Techniques
The choice of purification technique depends on the nature and quantity of the impurities present. A multi-step approach, combining different techniques, is often necessary to achieve the desired purity.
Recrystallization: The Primary Purification Method
Recrystallization is a powerful and widely used technique for the purification of solid compounds. The principle relies on the differential solubility of the desired compound and its impurities in a chosen solvent or solvent system at different temperatures. For amine hydrochlorides, which are polar salts, suitable solvent systems often involve polar protic solvents.
Rationale for Solvent Selection:
The ideal recrystallization solvent should exhibit high solubility for this compound at elevated temperatures and low solubility at room temperature or below. This ensures good recovery of the purified product upon cooling. Given the polar nature of the hydrochloride salt, alcohols and aqueous mixtures are good starting points for solvent screening. Based on protocols for structurally similar benzylamine hydrochlorides, a mixture of a polar protic solvent like ethanol or methanol with a less polar co-solvent can be effective.
Protocol for Recrystallization:
Objective: To purify crude this compound by removing soluble and insoluble impurities.
Materials:
-
Crude this compound
-
Ethanol (reagent grade)
-
Deionized water
-
Activated carbon (optional, for removing colored impurities)
-
Erlenmeyer flasks
-
Heating mantle or hot plate with a water bath
-
Magnetic stirrer and stir bar
-
Buchner funnel and filter paper
-
Vacuum flask and vacuum source
-
Ice bath
Procedure:
-
Dissolution:
-
Place the crude this compound in an Erlenmeyer flask with a magnetic stir bar.
-
Add a minimal amount of a 9:1 ethanol/water mixture.
-
Gently heat the mixture with stirring in a water bath to near boiling.
-
Continue adding the hot solvent mixture portion-wise until the solid is completely dissolved. Avoid adding excess solvent to maximize recovery.
-
-
Decolorization (Optional):
-
If the solution is colored, remove it from the heat and allow it to cool slightly.
-
Add a small amount of activated carbon to the solution.
-
Gently reheat the solution to boiling for a few minutes with stirring.
-
-
Hot Filtration:
-
If activated carbon was used or if insoluble impurities are present, perform a hot filtration.
-
Preheat a second Erlenmeyer flask and a funnel with a fluted filter paper by rinsing with a small amount of the hot solvent.
-
Quickly filter the hot solution to remove the activated carbon and any insoluble impurities.
-
-
Crystallization:
-
Allow the hot, clear filtrate to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Once the solution has reached room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
-
Isolation and Washing:
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.
-
Continue to apply the vacuum to partially dry the crystals.
-
-
Drying:
-
Transfer the purified crystals to a clean, dry watch glass or drying dish.
-
Dry the crystals in a vacuum oven at a temperature below their melting point until a constant weight is achieved.
-
Expected Outcome:
This protocol should yield white to off-white crystalline solid of this compound with significantly improved purity.
Table 1: Recrystallization Solvent System Troubleshooting
| Observation | Potential Cause | Suggested Action |
| Oiling out | The compound is insoluble in the hot solvent system, or the boiling point of the solvent is higher than the melting point of the compound. | Add more of the more polar solvent (water) to increase solubility. Try a different solvent system, such as methanol/diethyl ether. |
| No crystal formation upon cooling | Too much solvent was used, or the compound is too soluble in the chosen solvent system even at low temperatures. | Boil off some of the solvent to concentrate the solution. Try adding an anti-solvent (a solvent in which the compound is insoluble) dropwise to the cooled solution. |
| Poor recovery | The compound has significant solubility in the cold solvent. | Ensure the solution is thoroughly chilled in an ice bath. Minimize the amount of cold solvent used for washing the crystals. |
Column Chromatography: For High-Purity Requirements
For applications requiring very high purity or for the removal of impurities with similar solubility profiles, column chromatography is a more powerful technique. Due to the polar nature of the hydrochloride salt, traditional silica gel chromatography can be challenging as the compound may stick to the acidic silica. Therefore, specialized stationary phases or mobile phase modifiers are often necessary.
Rationale for Method Selection:
A reversed-phase chromatography approach is generally more suitable for polar, ionizable compounds like amine hydrochlorides. A C18-functionalized silica gel is a common choice for the stationary phase. The mobile phase will typically consist of a mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer. The buffer is crucial for controlling the ionization state of the compound and improving peak shape.
Protocol for Reversed-Phase Flash Chromatography:
Objective: To achieve high-purity this compound by separating it from closely related impurities.
Materials:
-
Crude or partially purified this compound
-
C18-functionalized silica gel
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Trifluoroacetic acid (TFA) or formic acid
-
Chromatography column
-
Fraction collector
-
Rotary evaporator
Procedure:
-
Column Packing:
-
Prepare a slurry of the C18 silica gel in the initial mobile phase composition (e.g., 95:5 water/acetonitrile with 0.1% TFA).
-
Carefully pack the chromatography column with the slurry, ensuring a uniform and well-packed bed.
-
-
Sample Preparation:
-
Dissolve the crude product in a minimal amount of the initial mobile phase. If solubility is an issue, a small amount of methanol can be added.
-
Filter the sample solution to remove any particulate matter.
-
-
Loading and Elution:
-
Carefully load the sample solution onto the top of the column.
-
Begin elution with the initial mobile phase (e.g., 95:5 water/acetonitrile with 0.1% TFA).
-
Gradually increase the proportion of the organic solvent (acetonitrile) to elute the compound. A typical gradient might be from 5% to 50% acetonitrile over several column volumes.
-
Collect fractions throughout the elution process.
-
-
Fraction Analysis:
-
Analyze the collected fractions by thin-layer chromatography (TLC) or HPLC to identify the fractions containing the pure product.
-
-
Isolation:
-
Combine the pure fractions and remove the solvents using a rotary evaporator.
-
The final product will be the TFA or formate salt. To obtain the hydrochloride salt, the free base can be generated by neutralization, followed by treatment with HCl.
-
Expected Outcome:
This method can provide this compound with very high purity (>99%).
Purity Assessment
The purity of the final product must be rigorously assessed using appropriate analytical techniques.
High-Performance Liquid Chromatography (HPLC)
HPLC is the most common and accurate method for determining the purity of pharmaceutical intermediates. A reversed-phase method is typically employed.
Protocol for HPLC Purity Analysis:
Objective: To determine the purity of this compound and quantify any impurities.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-20 min: 95% to 5% B
-
20-25 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
Procedure:
-
Standard Preparation: Prepare a standard solution of a known concentration of a reference standard of this compound in the mobile phase.
-
Sample Preparation: Prepare a solution of the purified sample at a similar concentration to the standard.
-
Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.
-
Data Analysis: Determine the purity of the sample by calculating the area percentage of the main peak relative to the total area of all peaks.
Table 2: HPLC Method Validation Parameters
| Parameter | Acceptance Criteria |
| Specificity | The peak for the main compound should be well-resolved from any impurity peaks. |
| Linearity | R² ≥ 0.999 for the calibration curve of the reference standard. |
| Accuracy | Recovery of a spiked sample should be within 98-102%. |
| Precision | Relative standard deviation (RSD) for replicate injections should be ≤ 2%. |
| Limit of Detection (LOD) | Signal-to-noise ratio of ≥ 3. |
| Limit of Quantification (LOQ) | Signal-to-noise ratio of ≥ 10. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are essential for confirming the structure of the purified compound and for identifying any residual impurities.
Expected NMR Data:
-
¹H NMR (in DMSO-d₆):
-
A singlet for the methyl ester protons (~3.8 ppm).
-
A singlet for the aminomethyl protons (CH₂-NH₃⁺), expected to be downfield from the free amine.
-
Signals for the aromatic protons in the range of 7.0-8.0 ppm.
-
A broad signal for the ammonium protons (-NH₃⁺).
-
-
¹³C NMR (in DMSO-d₆):
-
A peak for the methyl ester carbon (~52 ppm).
-
A peak for the aminomethyl carbon.
-
Signals for the aromatic carbons (110-150 ppm).
-
A peak for the carbonyl carbon of the ester (~167 ppm).
-
The absence of signals corresponding to impurities like phthalhydrazide or starting materials in the NMR spectra is a strong indicator of high purity.
Conclusion
The purification of this compound to a high degree of purity is a critical step in the synthesis of many pharmaceutical compounds. A systematic approach, beginning with an understanding of potential impurities, followed by the application of appropriate purification techniques such as recrystallization and chromatography, is essential for success. The detailed protocols provided in these application notes offer a robust framework for researchers to obtain high-purity material. Rigorous analytical assessment using HPLC and NMR is crucial to validate the purity of the final product and ensure its suitability for subsequent synthetic transformations.
References
-
ResearchGate. Can anyone help me with a Gabriel synthesis for making primary amine?. Available at: [Link]
-
University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. Available at: [Link]
-
Organic Syntheses. 2-methyl-2-phenyl-4-pentenal. Available at: [Link]
-
Waters Corporation. Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUITY QDa Detector. Available at: [Link]
Sources
Application Notes and Protocols: Synthesis and Handling of Methyl 2-(aminomethyl)-5-bromobenzoate hydrochloride
Introduction
Methyl 2-(aminomethyl)-5-bromobenzoate hydrochloride is a valuable bifunctional building block in medicinal chemistry and drug discovery. Its structure, featuring a primary amine, a methyl ester, and a bromine-substituted aromatic ring, offers multiple points for chemical modification. The bromine atom serves as a handle for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), the amine allows for amide bond formation or reductive amination, and the ester can be hydrolyzed or used in further transformations. This guide provides a comprehensive overview of a plausible and robust synthetic route to this compound, detailing reaction conditions, mechanistic considerations, and best practices for its handling.
While a single, unified protocol for the direct synthesis of this compound is not extensively documented in publicly available literature, a logical and scientifically sound multi-step pathway can be constructed from well-established organic transformations. This document outlines such a pathway, beginning from a commercially available starting material, 5-bromo-2-methylbenzoic acid.
Proposed Overall Synthetic Pathway
The synthesis is proposed as a four-step sequence, designed to strategically install the required functional groups while minimizing side reactions. The key transformations include an initial esterification, followed by a selective benzylic bromination, conversion of the resulting benzyl bromide to a primary amine via the Gabriel synthesis, and a final salt formation.
Application Notes: Leveraging Methyl 2-(aminomethyl)-5-bromobenzoate hydrochloride for the Synthesis of Novel Isoindolinone Scaffolds in Drug Discovery
Introduction: A Versatile Building Block for High-Value Heterocycles
In the landscape of modern medicinal chemistry, the strategic design of molecular scaffolds that provide both a rigid core for pharmacophore presentation and a reactive handle for diversification is paramount. Methyl 2-(aminomethyl)-5-bromobenzoate hydrochloride emerges as a highly valuable, yet underutilized, building block for this purpose. Its unique architecture, featuring ortho-disposed, reactive aminomethyl and methyl ester functionalities, makes it an ideal precursor for the synthesis of the isoindolinone core. This five-membered lactam ring system is a privileged scaffold found in numerous biologically active compounds, most notably in the latest generation of Poly (ADP-ribose) polymerase (PARP) inhibitors used in oncology.[1]
The presence of a bromine atom at the 5-position further enhances its utility, offering a chemically tractable site for late-stage functionalization via modern cross-coupling methodologies. This allows for the systematic exploration of chemical space and the optimization of structure-activity relationships (SAR). This guide provides a detailed examination of the application of this compound in the synthesis of isoindolinone-based scaffolds, with a focus on their application in the discovery of potent PARP inhibitors.
Core Application: Synthesis of 6-Bromo-isoindolin-1-one Scaffolds
The primary application of Methyl 2-(aminomethyl)-5-bromobenzoate lies in its efficient conversion to a 6-bromo-isoindolin-1-one core. This transformation is typically achieved through a two-step sequence: an initial amide bond formation followed by an intramolecular cyclization (lactamization).
Causality Behind the Experimental Design
The strategic arrangement of the functional groups is key to the synthetic design. The primary benzylic amine serves as the nucleophile, while the methyl ester acts as the electrophile in the final ring-closing step. The hydrochloride salt form ensures stability and enhances the shelf-life of the amine, which is readily neutralized in situ during the reaction. The bromine atom is positioned to be synthetically accessible for subsequent modifications after the core scaffold has been constructed, a crucial feature for library synthesis and lead optimization.
Experimental Workflow Diagram
Caption: Synthetic workflow from starting material to a diversified drug candidate.
Detailed Experimental Protocols
Protocol 1: Synthesis of N-Acyl Amide Intermediate
This protocol details the amide coupling of this compound with a generic carboxylic acid.
Rationale: The use of HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as a coupling reagent is recommended for its high efficiency and low rate of racemization, especially with challenging substrates.[2] An organic base, such as DIPEA (N,N-Diisopropylethylamine), is required to neutralize the hydrochloride salt of the starting material and to facilitate the coupling reaction. Anhydrous DMF is an excellent solvent for this transformation due to its polar, aprotic nature.
| Reagent/Solvent | M.W. | Equivalents | Amount (for 1 mmol scale) | Purpose |
| Methyl 2-(aminomethyl)-5-bromobenzoate HCl | 280.55 | 1.0 | 280.5 mg | Starting Material |
| Carboxylic Acid (R-COOH) | Variable | 1.1 | 1.1 mmol | Acylating Agent |
| HATU | 380.23 | 1.2 | 456 mg | Coupling Reagent |
| DIPEA | 129.24 | 3.0 | 522 µL | Base (Neutralization & Coupling) |
| Anhydrous Dimethylformamide (DMF) | 73.09 | - | 5 mL | Solvent |
Step-by-Step Procedure:
-
To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the carboxylic acid (1.1 mmol) and HATU (1.2 mmol).
-
Add anhydrous DMF (3 mL) and stir the mixture at room temperature for 10 minutes to pre-activate the carboxylic acid.
-
In a separate flask, dissolve this compound (1.0 mmol) in anhydrous DMF (2 mL) and add DIPEA (3.0 mmol). Stir for 5 minutes.
-
Add the amine solution dropwise to the pre-activated carboxylic acid mixture.
-
Stir the reaction at room temperature for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate (20 mL) and wash sequentially with 5% aqueous LiCl (2 x 10 mL), saturated aqueous NaHCO₃ (2 x 10 mL), and brine (1 x 10 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired amide intermediate.
Protocol 2: Intramolecular Lactamization to form 6-Bromo-isoindolin-1-one
This protocol describes the base-catalyzed cyclization of the amide intermediate to form the isoindolinone ring.
Rationale: The intramolecular cyclization is a transamidation reaction where the newly formed amide nitrogen displaces the methoxy group of the ester. This reaction is typically promoted by heat and a base. Sodium methoxide is an effective catalyst as it generates a more nucleophilic amide anion and the methanol byproduct is easily removed.
| Reagent/Solvent | M.W. | Equivalents | Amount (for 1 mmol scale) | Purpose |
| N-Acyl Amide Intermediate | Variable | 1.0 | 1.0 mmol | Substrate |
| Sodium Methoxide (25% in MeOH) | 54.02 | 0.2 | ~150 µL | Base Catalyst |
| Methanol (MeOH) | 32.04 | - | 10 mL | Solvent |
Step-by-Step Procedure:
-
Dissolve the N-Acyl Amide Intermediate (1.0 mmol) in methanol (10 mL) in a round-bottom flask equipped with a reflux condenser.
-
Add sodium methoxide solution (0.2 mmol) to the mixture.
-
Heat the reaction to reflux (approx. 65°C) and stir for 2-6 hours. Monitor the disappearance of the starting material by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and neutralize with a few drops of acetic acid.
-
Concentrate the mixture under reduced pressure.
-
Redissolve the residue in ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
The crude 6-Bromo-isoindolin-1-one can be purified by recrystallization or column chromatography.
Application in PARP Inhibitor Drug Discovery
Mechanism of Action: Synthetic Lethality
Poly (ADP-ribose) polymerases (PARPs), particularly PARP-1, are critical enzymes in the base excision repair (BER) pathway, which resolves single-strand DNA breaks (SSBs).[3] In cancer cells with mutations in the BRCA1 or BRCA2 genes, the homologous recombination (HR) pathway for repairing double-strand breaks (DSBs) is deficient. When PARP is inhibited, unrepaired SSBs accumulate and are converted into toxic DSBs during DNA replication. In BRCA-deficient cells, these DSBs cannot be repaired, leading to genomic instability and cell death. This concept, where a deficiency in two pathways is lethal while a deficiency in either one is not, is known as "synthetic lethality".[4]
Caption: The principle of synthetic lethality in PARP inhibition.
From Scaffold to Inhibitor: The Role of the Bromo-Handle
The 6-bromo-isoindolinone scaffold synthesized via the protocols above is a direct precursor to potent PARP inhibitors like Talazoparib.[3][5][6] The bromine atom serves as a crucial attachment point for introducing additional chemical moieties required for high-affinity binding to the PARP active site. This is typically achieved using a Palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.
| PARP Inhibitor | Core Scaffold | Key Structural Feature from Coupling |
| Talazoparib | Phthalazinone (related) | Introduction of a fluorinated phenyl group |
| Olaparib | Phthalazinone | Cyclopropylcarboxamide side chain attached via a piperazine linker |
| Rucaparib | Indole-based lactam | Introduction of a fluorobenzyl group |
By reacting the 6-bromo-isoindolinone with an appropriate boronic acid or ester, medicinal chemists can rapidly generate a library of analogues to probe the SAR of the region of the molecule that interacts with the nicotinamide-binding pocket of the PARP enzyme. This late-stage diversification is a powerful strategy for accelerating the drug discovery process.
Conclusion
This compound is a strategically designed chemical building block with significant potential in drug discovery. Its primary utility lies in the efficient, two-step synthesis of the 6-bromo-isoindolinone scaffold. This scaffold is not only a privileged structure in its own right but also serves as a key intermediate in the synthesis of clinically relevant PARP inhibitors. The protocols and workflows detailed in this guide provide a robust framework for researchers to utilize this versatile reagent in the development of the next generation of targeted therapeutics.
References
-
Zhou, D., et al. (2021). Radiosynthesis and Evaluation of Talazoparib and Its Derivatives as PARP-1-Targeting Agents. Molecules, 26(20), 6249. Available at: [Link]
-
ResearchGate (2021). Synthesis of talazoparib and its derivatives and radiosynthesis of.... Available at: [Link]
- Google Patents (2017). WO2017215166A1 - Synthesis of parpinhibitor talazoparib.
-
ResearchGate (2021). Radiosynthesis and Evaluation of Talazoparib and Its Derivatives as PARP-1-Targeting Agents. Available at: [Link]
-
Grande Ribó, N. (2021). Design and synthesis of PARP inhibitors for an innovative anti-cancer therapy. TDX (Tesis Doctorals en Xarxa). Available at: [Link]
-
Raza, A., et al. (2018). Methyl 5-bromo-2-[methyl(methylsulfonyl)amino]benzoate. IUCrData, 3(10), x181432. Available at: [Link]
-
Organic Chemistry Portal. Synthesis of isoindolinones. Available at: [Link]
-
Al-Warhi, T., et al. (2022). Preparation of 3-Substituted Isoindolin-1-one, Cinnoline, and 1,2,4-[e]-Benzotriazine Derivatives. Molecules, 27(14), 4627. Available at: [Link]
-
Li, Y., et al. (2020). Synthesis of Isoindolinones through Intramolecular Amidation of ortho-Vinyl Benzamides. Advanced Synthesis & Catalysis, 362(15), 3131-3136. Available at: [Link]
-
National Institutes of Health (2023). Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity. Chemistry & Biodiversity. Available at: [Link]
-
PubMed (2022). Structure-based design, synthesis, and evaluation of inhibitors with high selectivity for PARP-1 over PARP-2. European Journal of Medicinal Chemistry, 227, 113914. Available at: [Link]
-
ResearchGate (2016). Synthesis of isoindolin-1-one compounds 5a–h. Available at: [Link]
-
MDPI (2023). Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. Molecules, 28(14), 5364. Available at: [Link]
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PubMed Central (2021). Novel inhibitors of PARP1 and PARP14: design, synthesis, and potentiation of cisplatin efficacy in cancer. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1845-1863. Available at: [Link]
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ResearchGate (2013). Synthesis of Novel PARP Inhibitors and Their Uses in Treatment of PARPs Related Diseases. Available at: [Link]
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PubMed Central (2020). Efficient Synthesis of Hydroxy-Substituted 2-Aminobenzo[d]thiazole-6-carboxylic Acid Derivatives as New Building Blocks in Drug Discovery. ACS Omega, 5(32), 20436-20447. Available at: [Link]
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National Institutes of Health (2023). Aminomethylmorpholino Nucleosides as Novel Inhibitors of PARP1 and PARP2: Experimental and Molecular Modeling Analyses of Their Selectivity and Mechanism of Action. International Journal of Molecular Sciences, 24(23), 16641. Available at: [Link]
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MDPI (2023). Asymmetric Organocatalytic Mannich Reaction in the Synthesis of Hybrid Isoindolinone-Pyrazole and Isoindolinone-Aminal from Functionalized α-Amidosulfone. Molecules, 28(7), 3045. Available at: [Link]
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PubMed Central (2020). Scalable (Enantioselective) Syntheses of Novel 3-Methylated Analogs of Pazinaclone, (S)-PD172938 and Related Biologically Relevant Isoindolinones. Molecules, 25(24), 5900. Available at: [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (2023). The Crucial Role of 5-Bromo-2-fluorobenzoic Acid in Modern Drug Discovery. Available at: [Link]
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PubMed (2006). Synthesis and blocking activities of isoindolinone- and isobenzofuranone-containing phenoxylalkylamines as potent α(1)-adrenoceptor antagonists. Yao Xue Xue Bao, 41(5), 416-21. Available at: [Link]
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PubMed (2023). 2-Aminobenzothiazoles in anticancer drug design and discovery. European Journal of Medicinal Chemistry, 258, 115591. Available at: [Link]
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Application Note: Comprehensive Spectroscopic Characterization of Methyl 2-(aminomethyl)-5-bromobenzoate hydrochloride
Abstract
Methyl 2-(aminomethyl)-5-bromobenzoate hydrochloride is a substituted aminobenzoate derivative, a class of compounds that serve as versatile scaffolds in medicinal chemistry and materials science. Accurate structural elucidation and purity assessment are paramount for its application in synthesis and drug development. This application note provides a detailed, field-proven guide to the comprehensive characterization of this compound using Nuclear Magnetic Resonance (NMR) spectroscopy and Electrospray Ionization Mass Spectrometry (ESI-MS). We delve into the causality behind experimental choices, present detailed step-by-step protocols, and offer an in-depth analysis of the expected spectral data, including the characteristic isotopic patterns conferred by the bromine atom. This guide is designed to serve as a self-validating system for researchers to confirm the identity and integrity of their material.
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
NMR spectroscopy is the cornerstone for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms.[1] For a hydrochloride salt like the title compound, specific experimental considerations are crucial for acquiring high-quality, interpretable data.
Rationale for Experimental Design
The primary challenge in the NMR analysis of amine hydrochloride salts is the handling of the labile ammonium protons (-NH₃⁺).
-
Solvent Selection: The choice of a deuterated solvent is critical. Protic solvents such as D₂O or CD₃OD would lead to rapid deuterium exchange with the ammonium protons, causing the signal to broaden and potentially disappear from the ¹H NMR spectrum. Therefore, a polar aprotic solvent is required. Dimethyl sulfoxide-d₆ (DMSO-d₆) is the ideal choice as it readily dissolves the polar salt while preserving the N-H signals, allowing for their direct observation.[2]
-
Protonation Effects: The protonation of the primary amine to an ammonium salt (R-CH₂-NH₂ → R-CH₂-NH₃⁺) induces a significant downfield (deshielding) shift in the resonance of the adjacent aminomethyl protons (-CH₂-) and, to a lesser extent, the aromatic protons. This effect is a key diagnostic feature.
-
Multi-dimensional NMR: While 1D ¹H and ¹³C NMR are often sufficient for confirmation, 2D correlation experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) provide unambiguous proof of connectivity. COSY identifies proton-proton couplings (e.g., between aromatic protons), while HSQC correlates protons directly to their attached carbons.[3]
Protocol: NMR Data Acquisition
-
Sample Preparation: Accurately weigh 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.7 mL of high-purity DMSO-d₆ containing 0.03% v/v tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
Vortex the sample gently to ensure complete dissolution and homogeneity.
-
Instrument Setup: The experiments should be performed on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Lock the spectrometer on the deuterium signal of DMSO-d₆.
-
Shim the magnetic field to achieve optimal homogeneity, ensuring sharp, symmetrical peaks for the TMS signal.
-
Acquire spectra at a constant, controlled temperature (e.g., 298 K).
-
-
¹H NMR Acquisition:
-
Pulse Program: Use a standard single-pulse experiment (e.g., 'zg30' on Bruker systems).
-
Spectral Width: Set a spectral width from -1 to 10 ppm to encompass all expected signals.
-
Acquisition Time: Use an acquisition time of at least 3 seconds for good digital resolution.
-
Relaxation Delay (d1): A delay of 2-5 seconds is recommended.
-
Number of Scans: 16-64 scans are typically sufficient for good signal-to-noise.
-
-
¹³C NMR Acquisition:
-
Pulse Program: Use a standard proton-decoupled single-pulse experiment (e.g., 'zgpg30').
-
Spectral Width: Set a spectral width from 0 to 180 ppm.
-
Number of Scans: A larger number of scans (e.g., 1024 or more) is necessary due to the low natural abundance of ¹³C.[4]
-
-
Data Processing:
-
Apply a Fourier transform to the Free Induction Decay (FID).
-
Manually phase the spectrum to obtain pure absorption Lorentzian lineshapes.
-
Apply a baseline correction.
-
Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm and the residual DMSO solvent peak to δ ≈ 2.50 ppm. Calibrate the ¹³C spectrum using the DMSO-d₆ solvent signal at δ ≈ 39.52 ppm.
-
Integrate all signals in the ¹H spectrum.
-
Data Interpretation: Expected Spectra
The protonation of the amine and the substitution pattern on the aromatic ring give rise to a predictable spectrum.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts in DMSO-d₆
| Assignment | Predicted ¹H Shift (δ, ppm) | Multiplicity | Predicted ¹³C Shift (δ, ppm) | Rationale |
| Aromatic H-6 | ~8.0 - 8.2 | d (J≈2.4 Hz) | ~125 - 128 | Deshielded by the adjacent ester and meta to the bromine. Appears as a doublet due to coupling with H-4. |
| Aromatic H-4 | ~7.8 - 8.0 | dd (J≈8.8, 2.4 Hz) | ~135 - 138 | Deshielded by the ortho bromine and meta to the ester. Appears as a doublet of doublets due to coupling with H-3 and H-6. |
| Aromatic H-3 | ~7.5 - 7.7 | d (J≈8.8 Hz) | ~131 - 134 | Ortho to the aminomethyl group and meta to the bromine. Appears as a doublet from coupling with H-4. |
| -NH₃⁺ | ~8.5 - 9.0 | br s | N/A | Exchangeable protons. Expected to be a broad singlet due to quadrupolar coupling with ¹⁴N and exchange. Its integration should correspond to 3 protons.[5] |
| -CH₂- (aminomethyl) | ~4.1 - 4.3 | s or br t | ~40 - 43 | Significantly deshielded by the adjacent -NH₃⁺ group. May appear as a singlet or a broad triplet if coupling to the -NH₃⁺ protons is resolved. |
| -OCH₃ (methyl ester) | ~3.8 - 3.9 | s | ~52 - 54 | Typical chemical shift for a methyl ester. Expected to be a sharp singlet integrating to 3 protons.[6] |
| C=O (ester carbonyl) | N/A | N/A | ~165 - 168 | Typical range for an aromatic ester carbonyl carbon. |
| C-Br (aromatic C5) | N/A | N/A | ~118 - 122 | Carbon directly attached to bromine. |
| Quaternary Aromatics (C1, C2) | N/A | N/A | ~130 - 145 | Non-protonated aromatic carbons. |
Mass Spectrometry (MS) Analysis
Mass spectrometry provides the exact molecular weight and invaluable structural information through fragmentation analysis.[7] For a pre-charged, non-volatile salt, ESI is the ionization method of choice.
Rationale for Experimental Design
-
Ionization Technique: Electrospray Ionization (ESI) is ideally suited for polar and ionic compounds as it transfers ions from solution into the gas phase with minimal fragmentation.[8][9] Analysis will be conducted in positive ion mode to detect the cationic form of the molecule.
-
Isotopic Signature of Bromine: A critical diagnostic feature for this compound is the presence of bromine. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with near-equal natural abundance (~50.7% and ~49.3%, respectively). This results in a characteristic M/M+2 isotopic pattern for the molecular ion and any bromine-containing fragments, where the two peaks are of nearly equal intensity.[10][11] This signature is a powerful tool for confirming the presence of bromine in the molecule.
-
Expected Molecular Ion: The analysis will not detect the intact hydrochloride salt. Instead, it will detect the protonated free base, [C₉H₁₀BrNO₂ + H]⁺.
-
Molecular Weight of Free Base (C₉H₁₀BrNO₂): ~243.00 g/mol (using ⁷⁹Br) and ~245.00 g/mol (using ⁸¹Br).
-
Expected [M+H]⁺ ions: m/z 244.00 and m/z 246.00 .
-
Protocol: MS Data Acquisition
-
Sample Preparation: Prepare a dilute solution of the compound (~1-10 µg/mL) in a suitable solvent such as methanol, acetonitrile, or a 50:50 mixture of acetonitrile:water. A trace amount of formic acid (0.1%) can be added to the solvent to promote protonation, although it is often unnecessary for an amine salt.
-
Instrument Setup: Use a mass spectrometer equipped with an ESI source (e.g., Q-TOF, Ion Trap, or Triple Quadrupole).
-
Infusion/Injection: The sample can be introduced either by direct infusion using a syringe pump (flow rate ~5-10 µL/min) or via injection into a liquid chromatography (LC) system.
-
ESI Source Parameters (Positive Ion Mode):
-
Capillary Voltage: +3.5 to +4.5 kV
-
Nebulizing Gas (N₂): Set to an appropriate pressure for a stable spray.
-
Drying Gas (N₂): Set to a temperature (~250-350 °C) and flow rate sufficient to desolvate the ions.
-
-
Mass Analyzer Parameters:
-
Scan Range: Acquire data over a mass range of m/z 50 to 400 to ensure capture of the molecular ion and key fragments.
-
Fragmentation (MS/MS): To confirm the structure, perform a product ion scan on the parent ions (m/z 244 and 246). Select the parent ion with an isolation window of ~1-2 Da and apply collision-induced dissociation (CID) with an appropriate collision energy (e.g., 10-30 eV) to generate fragment ions.
-
Data Interpretation: Expected Spectrum & Fragmentation
The mass spectrum will be dominated by the isotopic doublet of the molecular ion and several key fragment ions. Aromatic esters and benzylic amines have well-understood fragmentation pathways.[12][13]
Table 2: Predicted m/z Values for Molecular Ion and Key Fragments
| m/z (⁷⁹Br / ⁸¹Br) | Lost Neutral/Radical Fragment | Formula of Fragment Ion | Description of Fragmentation Pathway |
| 244.0 / 246.0 | N/A | [C₉H₁₁BrNO₂]⁺ | [M+H]⁺ Molecular Ion. The protonated free amine. The characteristic 1:1 isotopic doublet confirms the presence of one bromine atom. |
| 213.0 / 215.0 | •OCH₃ (31 Da) | [C₈H₈BrNO]⁺ | Loss of a methoxy radical from the ester group. This is a common fragmentation pathway for methyl esters.[14] |
| 198.0 / 200.0 | CH₃NH₂ (31 Da) | [C₈H₆BrO]⁺ | Cleavage of the benzylic C-C bond with loss of methylamine. This results in a stable acylium ion. |
| 185.0 / 187.0 | COOCH₃ (59 Da) | [C₈H₉BrN]⁺ | Loss of the entire carbomethoxy group as a radical, leaving the aminomethyl-substituted bromophenyl cation. |
| 106.0 | Br, COOCH₃ (138/140 Da) | [C₈H₈N]⁺ | Fragment resulting from the loss of bromine and the ester group. This fragment will not show the isotopic pattern. |
| 77.0 | Br, COOCH₃, CH₂NH₂ (169/171 Da) | [C₆H₅]⁺ | Phenyl cation, resulting from extensive fragmentation. This is a common, though less specific, fragment in aromatic compounds.[15] |
Integrated Analytical Workflow
A robust characterization relies on the synergistic use of both NMR and MS. The workflow below illustrates a logical progression from sample analysis to structural confirmation.
Figure 1. Integrated workflow for the spectroscopic characterization.
Conclusion
The protocols and data interpretation guidelines detailed in this application note provide a comprehensive and robust framework for the characterization of this compound. By employing NMR spectroscopy in DMSO-d₆, the complete proton and carbon skeleton can be unambiguously assigned. Complementary analysis by ESI-MS confirms the molecular weight and provides definitive evidence for the presence of bromine through its characteristic M/M+2 isotopic signature. This integrated approach ensures high confidence in the structural identity and purity of the compound, which is essential for its successful application in research and development.
References
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Coupling reactions with Methyl 2-(aminomethyl)-5-bromobenzoate hydrochloride
An Application Guide to Palladium-Catalyzed Cross-Coupling Reactions with Methyl 2-(aminomethyl)-5-bromobenzoate hydrochloride
Authored by a Senior Application Scientist
Abstract
This compound is a highly versatile and valuable building block in modern organic synthesis, particularly within the realms of pharmaceutical and materials science research. Its trifunctional nature—possessing a reactive aryl bromide for cross-coupling, a primary aminomethyl group for further derivatization, and a methyl ester—provides a strategic platform for the rapid assembly of complex molecular architectures. This guide offers an in-depth exploration of palladium-catalyzed cross-coupling reactions utilizing this key intermediate. We provide detailed, field-proven protocols for Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck couplings, supported by mechanistic insights, quantitative data, and troubleshooting strategies to empower researchers in their synthetic endeavors.
The Strategic Advantage of this compound
The utility of this compound stems from its distinct functionalities, which can be addressed with high chemoselectivity. The carbon-bromine bond is the primary site for palladium-catalyzed transformations, allowing for the construction of new carbon-carbon and carbon-nitrogen bonds. The aminomethyl and ester groups are generally stable under many cross-coupling conditions, serving as valuable handles for subsequent synthetic manipulations to build molecular diversity.[1] This makes the compound an ideal scaffold for generating libraries of compounds for drug discovery and the development of functional materials.[2][3]
Foundational Principles of Palladium-Catalyzed Cross-Coupling
Palladium-catalyzed cross-coupling reactions are fundamental tools for bond formation, a discovery recognized with the 2010 Nobel Prize in Chemistry.[4][5] These reactions predominantly follow a catalytic cycle involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states. The success of these transformations is critically dependent on the careful selection of the palladium source, ligand, base, and solvent.[6][7]
The general catalytic cycle involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-bromide bond of the substrate, forming a Pd(II) intermediate.[4]
-
Transmetalation (or equivalent step): The coupling partner transfers its organic group to the palladium center. This step is highly dependent on the specific reaction type.
-
Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the desired product and regenerating the active Pd(0) catalyst to continue the cycle.[6]
Sources
Application Notes & Protocols: Strategic Derivatization of Methyl 2-(aminomethyl)-5-bromobenzoate Hydrochloride for Drug Discovery
Abstract
This comprehensive guide provides detailed protocols and expert insights for the chemical derivatization of Methyl 2-(aminomethyl)-5-bromobenzoate hydrochloride. This compound is a valuable scaffold in medicinal chemistry, and its modification is pivotal for the exploration of novel chemical space in drug development. We present methodologies for N-acylation, N-alkylation, and N-sulfonylation, focusing on the causality behind experimental choices to ensure reproducibility and success. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile building block in their synthetic campaigns.
Introduction: The Strategic Value of Methyl 2-(aminomethyl)-5-bromobenzoate Derivatives
Methyl 2-(aminomethyl)-5-bromobenzoate is a trifunctional building block offering three distinct points for chemical modification: the primary amine, the methyl ester, and the aryl bromide. The primary aliphatic amine, in particular, serves as an excellent handle for introducing a wide array of functionalities to modulate the physicochemical and pharmacological properties of the parent molecule. Its derivatives have been explored as precursors to a variety of heterocyclic systems and as key intermediates in the synthesis of biologically active compounds.[1] The hydrochloride salt form ensures stability and enhances solubility in certain solvents, a crucial consideration for reaction setup.
The derivatization of the aminomethyl group allows for the systematic exploration of structure-activity relationships (SAR). By introducing different acyl, alkyl, and sulfonyl groups, researchers can fine-tune properties such as:
-
Lipophilicity: Affecting cell permeability and oral absorption.
-
Target Binding: Introducing new interactions with biological targets.
-
Metabolic Stability: Modifying sites susceptible to metabolic degradation.
-
Solubility: Enhancing aqueous solubility for improved formulation.
This guide will focus on three fundamental and high-utility derivatization strategies for the primary amine functionality.
General Considerations for Derivatization
Handling the Hydrochloride Salt
The starting material is the hydrochloride salt of a primary amine. This means the amine is protonated and thus, non-nucleophilic. A crucial first step in all subsequent protocols is the in-situ neutralization of the amine hydrochloride to liberate the free, nucleophilic primary amine. This is typically achieved by the addition of a suitable base. The choice of base is critical and depends on the specific reaction being performed.
Choice of Base: A Critical Parameter
The selection of an appropriate base is paramount for successful derivatization. Key considerations include:
-
Basicity: The base must be strong enough to deprotonate the amine hydrochloride (pKa ~9-10) but should not promote unwanted side reactions.
-
Steric Hindrance: Sterically hindered bases are often preferred as they are non-nucleophilic and less likely to compete with the amine in reactions with electrophiles.[2][3]
-
Solubility: The base and its resulting hydrochloride salt should have appropriate solubility in the chosen reaction solvent.
Commonly used bases include:
-
Triethylamine (TEA): A cost-effective and widely used base. However, it is less sterically hindered and can sometimes act as a nucleophile, leading to side products.[4][5]
-
N,N-Diisopropylethylamine (DIPEA or Hünig's Base): A sterically hindered, non-nucleophilic base, making it an excellent choice for reactions where the electrophile is highly reactive (e.g., acyl chlorides).[2][4] Its bulkiness prevents it from readily participating in nucleophilic substitution reactions.[3]
-
Pyridine: Often used as both a base and a solvent, particularly in acylation reactions.[6][7]
The general workflow for the derivatization of this compound is depicted below.
Caption: General workflow for derivatization.
Protocol 1: N-Acylation
N-acylation is a robust method for forming a stable amide bond. This modification is widely used in medicinal chemistry to introduce functionalities that can participate in hydrogen bonding and other key interactions with biological targets.[8]
Scientific Rationale
The reaction proceeds via the nucleophilic attack of the free primary amine on an electrophilic acyl source, such as an acyl chloride or anhydride. The use of a non-nucleophilic base like DIPEA is highly recommended, especially with reactive acyl chlorides, to prevent the formation of byproducts.[2][5] Dichloromethane (DCM) is a common solvent due to its inertness and ability to dissolve a wide range of organic compounds.
Detailed Experimental Protocol (Acyl Chloride)
-
Reactant Preparation: In a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve this compound (1.0 eq.) in anhydrous Dichloromethane (DCM).
-
Base Addition: Cool the solution to 0 °C in an ice bath. Add N,N-Diisopropylethylamine (DIPEA) (2.2 eq.) dropwise to the stirred solution. Stir for 10-15 minutes to ensure complete neutralization.
-
Acyl Chloride Addition: Slowly add the desired acyl chloride (1.1 eq.), dissolved in a small amount of anhydrous DCM, dropwise to the reaction mixture. Maintain the temperature at 0 °C during the addition.
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, dilute the reaction mixture with DCM. Wash the organic layer sequentially with 1 M HCl (to remove excess DIPEA), saturated sodium bicarbonate solution (to remove any acidic impurities), and brine.[6]
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel or by recrystallization to obtain the pure N-acyl derivative.[8]
Caption: N-Acylation experimental workflow.
Data Summary Table
| Parameter | Value/Condition | Rationale |
| Stoichiometry | ||
| Amine HCl | 1.0 eq. | Limiting reagent. |
| Acyl Chloride | 1.1 eq. | Slight excess to ensure complete conversion. |
| DIPEA | 2.2 eq. | 1.1 eq. to neutralize HCl salt, 1.1 eq. to scavenge HCl byproduct. |
| Solvent | Anhydrous DCM | Inert, good solubility for reactants. |
| Temperature | 0 °C to Room Temp. | Controls initial exotherm, allows for smooth reaction. |
| Reaction Time | 2-6 hours | Typical for this transformation, monitor for completion. |
| Work-up | Acid/Base Washes | Removes excess base and byproducts. |
| Purification | Chromatography | Standard method for isolating pure amide products.[9] |
Protocol 2: N-Alkylation
N-alkylation introduces alkyl groups to the primary amine, leading to secondary amines. This is a fundamental transformation for modifying the steric and electronic properties of the amine. However, a significant challenge in the N-alkylation of primary amines is preventing over-alkylation to the tertiary amine or quaternary ammonium salt.[10]
Scientific Rationale
Direct alkylation with an alkyl halide is a common method.[11] The reaction is a nucleophilic aliphatic substitution where the amine attacks the alkyl halide.[10] To favor mono-alkylation, it is often beneficial to use the amine as the limiting reagent and add the alkylating agent slowly. The use of a base like potassium carbonate (K₂CO₃) is common as it is inexpensive and effective at neutralizing both the initial hydrochloride salt and the hydrogen halide byproduct. Acetonitrile (ACN) is a suitable polar aprotic solvent for this type of reaction.
A strategy to selectively achieve mono-alkylation involves a competitive deprotonation/protonation process where the reactant primary amine is selectively deprotonated while the newly formed, more basic secondary amine product remains protonated and less reactive towards further alkylation.[12][13]
Detailed Experimental Protocol (Alkyl Halide)
-
Reactant Preparation: To a round-bottom flask, add this compound (1.0 eq.), potassium carbonate (K₂CO₃) (2.5 eq.), and a catalytic amount of potassium iodide (KI) (0.1 eq. - optional, for alkyl bromides/chlorides).
-
Solvent Addition: Add anhydrous Acetonitrile (ACN) to the flask.
-
Alkyl Halide Addition: Add the alkyl halide (e.g., alkyl bromide or iodide) (1.0-1.1 eq.) dropwise to the stirred suspension at room temperature.
-
Reaction Conditions: Heat the reaction mixture to a suitable temperature (e.g., 60-80 °C) and stir for 6-24 hours. The progress should be carefully monitored by TLC or LC-MS to minimize the formation of the di-alkylated byproduct.
-
Work-up: Upon completion, cool the reaction to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the residue in an organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography to isolate the desired mono-alkylated secondary amine.[11]
Caption: N-Alkylation experimental workflow.
Protocol 3: N-Sulfonylation
The synthesis of sulfonamides is a cornerstone of medicinal chemistry, with this functional group being present in a wide range of therapeutic agents. N-sulfonylation of the primary amine introduces a sulfonamide moiety, which can act as a hydrogen bond donor and acceptor and is generally metabolically stable.
Scientific Rationale
The most common method for preparing sulfonamides involves the reaction of a primary or secondary amine with a sulfonyl chloride in the presence of a base.[7] The reaction mechanism is analogous to N-acylation. Pyridine is often used as both the base and solvent, as it effectively scavenges the HCl generated during the reaction.[7] The resulting N-substituted sulfonamide derived from a primary amine still possesses an acidic proton on the nitrogen, rendering it soluble in aqueous alkali, a property that can be exploited during work-up.[14]
Detailed Experimental Protocol (Sulfonyl Chloride)
-
Reactant Preparation: In a round-bottom flask, dissolve this compound (1.0 eq.) in anhydrous pyridine.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Sulfonyl Chloride Addition: Slowly add the desired sulfonyl chloride (1.1 eq.) dropwise to the stirred solution. A precipitate of pyridinium hydrochloride may form.
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, pour the reaction mixture into ice-water to precipitate the product. If an oil forms, extract with an organic solvent like ethyl acetate.
-
Purification: Wash the organic layer sequentially with 1 M HCl (to remove pyridine), water, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by flash column chromatography.
Data Summary Table
| Parameter | Value/Condition | Rationale |
| Stoichiometry | ||
| Amine HCl | 1.0 eq. | Limiting reagent. |
| Sulfonyl Chloride | 1.1 eq. | Slight excess to drive the reaction to completion. |
| Solvent/Base | Anhydrous Pyridine | Acts as both solvent and acid scavenger. |
| Temperature | 0 °C to Room Temp. | Controls the initial reaction rate. |
| Reaction Time | 4-12 hours | Dependent on the reactivity of the sulfonyl chloride. |
| Work-up | Aqueous precipitation/extraction | Removes pyridine and pyridinium salts. |
| Purification | Recrystallization/Chromatography | Standard methods for purifying solid sulfonamides. |
Conclusion
The derivatization of this compound via N-acylation, N-alkylation, and N-sulfonylation provides a powerful platform for generating diverse chemical libraries for drug discovery. The protocols detailed herein are robust and adaptable, but as with any synthetic procedure, may require optimization for specific substrates. Careful consideration of the choice of base, solvent, and reaction conditions, as explained by the underlying chemical principles, is key to achieving high yields and purity. These application notes serve as a foundational guide for scientists and researchers to unlock the synthetic potential of this valuable building block.
References
- BenchChem. (2025). Application Notes and Protocols for the N-Acylation of 4-Amino-3-bromobenzoic acid. BenchChem.
- BenchChem. (2025). A Comparative Guide to the Synthesis of Methyl 2-amino-5-bromobenzoate: Reproducibility and Protocol Analysis. BenchChem.
- RSC Publishing. (2014).
- BenchChem. (2025).
- Semantic Scholar. (2014).
- BenchChem. (2025). Application Note: A Robust Protocol for the N-acylation of 5,6-Difluorobenzo[d]thiazol-2-amine. BenchChem.
- CymitQuimica. (n.d.). Methyl 2-(aminomethyl)
- Wikipedia. (n.d.).
- BenchChem. (2025).
- Sigma-Aldrich. (n.d.).
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- CHEMISTRY & BIOLOGY INTERFACE. (2018). Recent advances in synthesis of sulfonamides: A review. CHEMISTRY & BIOLOGY INTERFACE.
- PubChem. (n.d.).
- Xinggao Chemical. (2025). What Is The Difference between Triethylamine And DIPEA?. Xinggao Chemical.
- Google Patents. (n.d.). US4092353A - Process for the purification of benzoic acid.
- ResearchGate. (2018). Can I use triethylamine instead of N,N-Diisopropylethylamine for acylation of a secondary amine?.
- Chemistry 102 - Experiment 3. (2009). Recrystallizations and Extractions of Organic Compounds. University of Colorado Boulder.
- ChemicalBook. (2025).
- Google Patents. (n.d.). US3804821A - Method for the direct acylation of aminobenzoic acids.
- MedchemExpress.com. (n.d.). Methyl 2-amino-5-bromobenzoate | Biochemical Reagent. MedchemExpress.com.
- RSC Publishing. (2021).
- European Patent Office. (2019).
- ResearchGate. (2015). (PDF) N-Sulfonylation of amines, imides, amides and anilides using p-TsCl in presence of atomized sodium in EtOH-THF under sonic condition.
- ResearchGate. (2018). A simple and efficient method for sulfonylation of amines, alcohols and phenols with cupric oxide under mild conditions | Request PDF.
- Sigma-Aldrich. (n.d.).
- AbacipharmTech. (n.d.). Methyl 2-(aminomethyl)
- BenchChem. (2025).
- Semantic Scholar. (2020).
- MDPI. (2019). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. MDPI.
- Wikipedia. (n.d.). N,N-Diisopropylethylamine. Wikipedia.
- ChemicalBook. (2023). N,N-Diisopropylethylamine: Application, synthesis and toxicity. ChemicalBook.
- YouTube. (2021). CHEMICAL REACTION OF AMINE WITH ARYL SULPHONYL CHLORIDE AND NITROUSACID.. YouTube.
- PubMed. (2009). N-Acetylation of p-aminobenzoic acid and p-phenylenediamine in primary porcine urinary bladder epithelial cells and in the human urothelial cell line 5637. PubMed.
- YouTube. (2021).
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- RSC Publishing. (n.d.). Analytical Methods. The Royal Society of Chemistry.
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- ResearchGate. (2014). Derivatization Reactions and Reagents for Gas Chromatography Analysis.
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Experimental setup for reactions involving Methyl 2-(aminomethyl)-5-bromobenzoate
An In-Depth Guide to the Synthetic Utility of Methyl 2-(aminomethyl)-5-bromobenzoate
Prepared by a Senior Application Scientist
Introduction: A Versatile Scaffold for Complex Molecule Synthesis
Methyl 2-(aminomethyl)-5-bromobenzoate (CAS No. 1131587-85-3) is a trifunctional synthetic building block of significant interest to researchers in medicinal chemistry and materials science.[1] Its structure incorporates three distinct and orthogonally reactive functional groups: a primary benzylamine, a methyl ester, and an aryl bromide. This unique arrangement allows for a stepwise and selective functionalization, making it an ideal scaffold for building diverse molecular libraries and accessing complex target molecules.
This guide provides a comprehensive overview of the key chemical transformations that can be performed on this scaffold. As a Senior Application Scientist, this document moves beyond simple step-by-step instructions. It delves into the causality behind experimental choices, provides self-validating protocols, and is grounded in authoritative chemical principles. We will explore the three primary avenues of reactivity: modification of the aminomethyl group via N-acylation and N-alkylation , and functionalization of the aromatic ring through palladium-catalyzed cross-coupling reactions at the bromide position.
Physicochemical Properties & Strategic Handling
Before commencing any reaction, a thorough understanding of the substrate's properties and safety considerations is paramount.
| Property | Value | Source |
| Chemical Name | Methyl 2-(aminomethyl)-5-bromobenzoate | [2] |
| CAS Number | 1131587-85-3 | [1][2] |
| Molecular Formula | C₉H₁₀BrNO₂ | [2] |
| Molecular Weight | 244.09 g/mol | [1] |
| Appearance | White to off-white solid (typical) | General Observation |
| Storage | Keep in a dark place, inert atmosphere, store in freezer, under -20°C | [1] |
Safety and Handling: While a specific safety data sheet (SDS) for this exact compound is not widely published, data from its hydrochloride salt and structurally related brominated aromatic amines suggest the following precautions.[3] The compound should be handled in a well-ventilated chemical fume hood. Personal protective equipment (PPE), including safety goggles, laboratory coat, and chemical-resistant gloves, is mandatory.[4]
-
Hazard Statements (Anticipated): H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[3][4]
-
Precautionary Statements (Anticipated): P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection), P302+P352 (IF ON SKIN: Wash with plenty of water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[3]
Section 1: N-Acylation of the Aminomethyl Group
Scientific Principle & Application
N-acylation is a fundamental and robust reaction that converts the primary amine of the aminomethyl group into a highly stable amide. This transformation is a cornerstone of drug development for several reasons:
-
Bioisosteric Replacement: Amide bonds are key structural features in countless biologically active molecules, including peptides and many small-molecule drugs.
-
Modulation of Properties: Acylation can alter the molecule's polarity, lipophilicity, and hydrogen bonding capacity, which directly impacts its pharmacokinetic and pharmacodynamic profile.
-
Synthetic Handle: The resulting amide can serve as a directing group or be further transformed in subsequent synthetic steps.
The reaction proceeds via a nucleophilic acyl substitution, where the amine's lone pair attacks the electrophilic carbonyl carbon of an acylating agent (e.g., an acyl chloride or anhydride). A base is required to neutralize the acidic byproduct (e.g., HCl), driving the reaction to completion.[5]
Detailed Protocol: N-Acetylation with Acetyl Chloride
This protocol describes a general procedure for the N-acetylation of Methyl 2-(aminomethyl)-5-bromobenzoate.
Materials:
-
Methyl 2-(aminomethyl)-5-bromobenzoate (1.0 eq.)
-
Acetyl Chloride (1.1 eq.)
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (Et₃N) (1.2 eq.)
-
1 M Hydrochloric Acid (HCl)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Standard inert atmosphere glassware
Procedure:
-
Reaction Setup: To a flame-dried, round-bottom flask under an inert atmosphere (Nitrogen or Argon), add Methyl 2-(aminomethyl)-5-bromobenzoate (1.0 eq.).
-
Dissolution: Dissolve the starting material in anhydrous DCM (approx. 0.2 M concentration).
-
Base Addition: Add triethylamine (1.2 eq.) to the solution and stir for 5 minutes at room temperature.
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath. This is a critical step to control the exothermicity of the reaction with the highly reactive acetyl chloride.
-
Acylating Agent Addition: Add acetyl chloride (1.1 eq.) dropwise via syringe over 10-15 minutes. Maintain the temperature at 0 °C during the addition.
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-3 hours.
-
Monitoring: Track the consumption of the starting material using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up:
-
Upon completion, dilute the mixture with additional DCM.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (to remove excess triethylamine), saturated NaHCO₃ (to remove excess acetyl chloride and HCl), and brine.
-
Dry the organic layer over anhydrous MgSO₄.
-
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure N-acylated product.
Visualization: General N-Acylation Workflow
Section 2: N-Alkylation of the Aminomethyl Group
Scientific Principle & Application
N-alkylation introduces an alkyl group onto the amine, converting the primary amine into a secondary or tertiary amine.[6] This is a powerful method for modulating a molecule's steric bulk and basicity.
-
Direct Alkylation: This classic method involves reacting the amine with an alkyl halide. The primary challenge is controlling selectivity, as the secondary amine product is often more nucleophilic than the starting primary amine, leading to over-alkylation and the formation of tertiary amines and even quaternary ammonium salts.[6] Careful control of stoichiometry (using the amine in excess) and reaction conditions is essential for achieving mono-alkylation.
-
Reductive Amination: A milder and often more selective method for preparing secondary amines involves reacting the primary amine with an aldehyde or ketone to form an imine, which is then reduced in situ with a mild reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃).[6]
Detailed Protocol: Direct Mono-Alkylation with Benzyl Bromide
This protocol provides a general starting point for the selective mono-alkylation of the primary amine.
Materials:
-
Methyl 2-(aminomethyl)-5-bromobenzoate (1.5 eq.)
-
Benzyl Bromide (1.0 eq.)
-
Potassium Carbonate (K₂CO₃) (2.0 eq.)
-
Acetonitrile (CH₃CN) or Dimethylformamide (DMF)
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask, combine Methyl 2-(aminomethyl)-5-bromobenzoate (1.5 eq.) and finely ground potassium carbonate (2.0 eq.) in acetonitrile.
-
Causality Checkpoint: Using the amine as the limiting reagent will strongly favor the formation of the dialkylated product. Here, an excess of the starting amine is used to increase the statistical probability of the alkyl halide reacting with a primary amine rather than the desired secondary amine product.
-
Alkylating Agent Addition: Add benzyl bromide (1.0 eq.) dropwise to the stirred suspension at room temperature.
-
Reaction: Heat the reaction mixture to a moderate temperature (e.g., 50-70 °C) and stir for 4-12 hours.
-
Monitoring: Follow the reaction progress by TLC or LC-MS, carefully observing the spots for the starting material, mono-alkylated product, and di-alkylated byproduct.
-
Work-up:
-
Cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in an organic solvent like ethyl acetate and wash with water and brine.
-
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude material by flash column chromatography to separate the desired secondary amine from unreacted starting material and the di-alkylated byproduct.
Section 3: Palladium-Catalyzed Cross-Coupling of the Aryl Bromide
Scientific Principle & Application
The aryl bromide moiety is a versatile handle for forming new carbon-carbon or carbon-nitrogen bonds using palladium-catalyzed cross-coupling reactions. These reactions have revolutionized modern organic synthesis and are indispensable in drug discovery.[7]
-
Suzuki-Miyaura Coupling: This reaction forms a C-C bond between the aryl bromide and an organoboron reagent (e.g., a boronic acid or ester).[8] It is renowned for its mild conditions, high functional group tolerance, and the stability and low toxicity of the boron reagents.[8]
-
Buchwald-Hartwig Amination: This reaction forms a C-N bond between the aryl bromide and a primary or secondary amine.[7] It provides a powerful and direct route to synthesize complex aryl amines.
The catalytic cycle for these reactions involves three key steps: (1) Oxidative Addition of the aryl bromide to a Pd(0) catalyst, (2) Transmetalation (Suzuki) or amine coordination/deprotonation (Buchwald-Hartwig), and (3) Reductive Elimination to form the product and regenerate the Pd(0) catalyst.[7][8]
Detailed Protocol: Suzuki-Miyaura Coupling with Phenylboronic Acid
This protocol is a robust starting point for Suzuki coupling reactions. It is adapted from established procedures for similar aryl bromides.[8]
Materials:
-
Methyl 2-(aminomethyl)-5-bromobenzoate (1.0 eq.)
-
Phenylboronic Acid (1.2 eq.)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3-5 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 eq.)
-
1,4-Dioxane and Water (4:1 mixture)
-
Inert atmosphere Schlenk line or glovebox
Procedure:
-
Reaction Setup: To a Schlenk flask, add Methyl 2-(aminomethyl)-5-bromobenzoate (1.0 eq.), phenylboronic acid (1.2 eq.), and potassium carbonate (2.0 eq.).
-
Inert Atmosphere (Critical Step): The Pd(0) catalyst is highly sensitive to oxygen and will be rendered inactive upon exposure. Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) at least three times.
-
Solvent Addition: Add the degassed 1,4-dioxane/water (4:1) solvent mixture via cannula or syringe. The water is crucial for the mechanism, aiding in the transmetalation step.
-
Degassing: Bubble the inert gas through the stirred solution for 15-20 minutes to remove any residual dissolved oxygen.
-
Catalyst Addition: Under a positive pressure of inert gas, add the Pd(PPh₃)₄ catalyst (3-5 mol%).
-
Reaction: Heat the reaction mixture to 80-100 °C and stir for 4-12 hours.
-
Monitoring: Monitor the reaction by TLC or LC-MS until the starting aryl bromide is consumed.
-
Work-up:
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the mixture with water and brine to remove inorganic salts and the boronic acid byproduct.
-
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography to obtain the desired biaryl compound.
Visualization: Suzuki-Miyaura Catalytic Cycle
Optimization & Troubleshooting
Adapting a general protocol to a new substrate often requires optimization. The following flowchart provides a logical approach to troubleshooting a common issue like low reaction yield in a cross-coupling reaction.
Conclusion
Methyl 2-(aminomethyl)-5-bromobenzoate is a powerful and versatile synthetic intermediate. By strategically targeting its three distinct functional groups, researchers can employ robust and well-established methodologies like N-acylation, N-alkylation, and palladium-catalyzed cross-coupling to rapidly generate libraries of complex molecules. The protocols and principles outlined in this guide provide a solid foundation for drug development professionals and research scientists to unlock the full synthetic potential of this valuable scaffold.
References
- 1. 1131587-85-3|Methyl 2-(aminomethyl)-5-bromobenzoate|BLD Pharm [bldpharm.com]
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- 4. cdhfinechemical.com [cdhfinechemical.com]
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- 8. benchchem.com [benchchem.com]
Application Notes and Protocols for Methyl 2-(aminomethyl)-5-bromobenzoate hydrochloride
This guide provides detailed protocols and best practices for the safe handling, storage, and use of Methyl 2-(aminomethyl)-5-bromobenzoate hydrochloride (CAS No. 1638487-45-2).[1][2][3] The information herein is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. By understanding the chemical nature and potential hazards of this compound, users can ensure experimental integrity and maintain a safe laboratory environment.
Compound Profile and Scientific Rationale
This compound is a bifunctional organic molecule containing a methyl ester, a primary amine (as a hydrochloride salt), and a bromine-substituted aromatic ring.[1] This unique combination of functional groups makes it a valuable building block in medicinal chemistry and the synthesis of complex organic molecules. The hydrochloride salt form of the amine enhances its stability and water solubility compared to the free amine.[4][5]
The reactivity of this compound is primarily dictated by the nucleophilic character of the amino group and the electrophilic nature of the ester carbonyl carbon. The bromine atom on the benzene ring can also participate in various cross-coupling reactions. Understanding these properties is crucial for its effective use in synthesis and for anticipating potential incompatibilities.
Key Physicochemical Data
| Property | Value | Source |
| CAS Number | 1638487-45-2 | [1][2][3] |
| Molecular Formula | C₉H₁₁BrClNO₂ | [1][2] |
| Molecular Weight | 280.55 g/mol | [1] |
| Appearance | White to off-white solid/powder | [1][6] |
| Purity | Typically ≥97% | [1][2] |
| Solubility | Soluble in water (due to hydrochloride salt) and polar organic solvents like methanol. | [4] |
Hazard Identification and Safety Precautions
This compound is classified as a hazardous substance. Adherence to strict safety protocols is mandatory.
GHS Hazard Classification
Based on data for structurally similar compounds, the following hazards are anticipated:
-
Acute Toxicity, Oral (Category 4): Harmful if swallowed.[7][8]
-
Serious Eye Irritation (Category 2): Causes serious eye irritation.[7][9]
-
Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System: May cause respiratory irritation.[7][9]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against exposure.
Caption: Fig 1: Mandatory PPE and Work Area Controls.
Protocols for Safe Handling and Use
General Handling Protocol
-
Preparation: Before handling, ensure all necessary PPE is worn correctly. Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[7][10]
-
Dispensing: As the compound is a solid, care should be taken to avoid generating dust.[11] Use a spatula to carefully transfer the required amount from the storage container.
-
Weighing: Weigh the compound in a tared, sealed container to minimize exposure.
-
Dissolution: If preparing a solution, add the solid to the solvent slowly with stirring.
-
Post-Handling: After use, securely close the container.[10] Thoroughly wash hands and any exposed skin with soap and water.[7][11] Contaminated clothing should be removed and laundered before reuse.[7][10]
Protocol for Neutralization to Free Amine (If Required)
The hydrochloride salt can be neutralized to the free amine for specific synthetic applications.
-
Dissolution: Dissolve the this compound in a suitable solvent (e.g., water or a biphasic mixture with an organic solvent like ethyl acetate).
-
Basification: Slowly add a mild aqueous base, such as a saturated sodium bicarbonate solution, while monitoring the pH with a pH meter or test strips.[12] Continue adding the base until the pH is slightly alkaline (pH 8-9) to ensure complete neutralization of the hydrochloride salt.[4]
-
Extraction: If a biphasic system is used, separate the organic layer. If dissolved in water, extract the free amine into an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).[12]
-
Drying and Concentration: Dry the organic extract over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the free amine.
Causality Note: The addition of a base deprotonates the ammonium salt, rendering the amine neutral and typically less water-soluble, allowing for its extraction into an organic solvent.[4]
Storage and Stability
Proper storage is critical to maintain the purity and integrity of this compound.
Storage Conditions
| Parameter | Recommendation | Rationale |
| Temperature | Store in a cool, dry place.[10][11] Some suppliers recommend storage in a freezer under -20°C.[13] | Low temperatures slow down potential degradation pathways. |
| Atmosphere | Keep under an inert atmosphere (e.g., Argon or Nitrogen).[13] | Protects against atmospheric moisture and oxygen, which can affect stability. |
| Container | Keep container tightly closed in a well-ventilated place.[7][10][11] | Prevents contamination and exposure to moisture. |
| Light | Protect from direct light. | Aromatic compounds, especially those with bromine, can be light-sensitive.[14] |
Chemical Stability and Incompatibilities
-
Hydrolysis: The methyl ester group is susceptible to hydrolysis under both acidic and basic conditions, which would yield the corresponding carboxylic acid.[14][15] The rate of hydrolysis is generally faster under basic conditions.[14]
-
Incompatible Materials: Avoid contact with strong oxidizing agents, strong bases, and strong acids (beyond what is necessary for specific reactions).[10][16] Strong bases will neutralize the hydrochloride salt and can also promote ester hydrolysis.
Caption: Fig 2: Recommended Storage Workflow.
Spill and Waste Management
Spill Response: In case of a spill, evacuate the area. Wearing full PPE, cover the spill with an inert absorbent material such as sand, vermiculite, or earth.[7][10] Scoop the material into a suitable, labeled container for disposal.[11] Avoid creating dust. Ventilate the area and wash the spill site after material pickup is complete.
Waste Disposal: Dispose of waste material and empty containers in accordance with local, regional, and national environmental regulations.[8][11] Do not allow the product to enter drains or waterways.[7]
References
-
Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. (2022-02-13). Retrieved from [Link]
-
Benzoic Acid Esters, Benzoates - Organic Chemistry Portal. Retrieved from [Link]
-
LCSS: BROMINE. National Institutes of Health. Retrieved from [Link]
-
This compound. AbacipharmTech. Retrieved from [Link]
- US6235924B1 - Continuous process for preparing benzoic acid esters - Google Patents.
-
The Hydrolysis of Benzoate Esters by Carboxypeptidase A and the pH-Rate Profile for the Hydrolysis of O-Hippuryl-L-3-phenyllacti. (1974). Retrieved from [Link]
-
Methyl 5-amino-2-bromobenzoate | C8H8BrNO2 | CID 245495 - PubChem. Retrieved from [Link]
-
What is the best way to convert my amine compound from the salt form into free amine? | ResearchGate. (2015-01-09). Retrieved from [Link]
-
Bromine - #1 Science Forum For Lab Technicians - Chemtalk. Retrieved from [Link]
-
This compound CAS NO.1638487-45-2. Zhejiang Jiuzhou Chem Co.,Ltd. Retrieved from [Link]
-
Keeping bromine safely contained - Sciencemadness Discussion Board. (2016-07-21). Retrieved from [Link]
-
Storage of bromine and chemicals? : r/hottub - Reddit. (2025-06-23). Retrieved from [Link]
- US4670232A - Recovery of amines from by-product chloride salts - Google Patents.
-
Isolation (Recovery) of amines - University of Alberta. Retrieved from [Link]
-
Isolation of primary amines as HCL salt problem - Sciencemadness Discussion Board. (2006-12-10). Retrieved from [Link]
-
Amine hydrochloride salts : a problem in polyurethane synthesis - Enlighten Theses. (2012-12-10). Retrieved from [Link]
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- 9. 2-氨基-5-溴苯甲酸甲酯 96% | Sigma-Aldrich [sigmaaldrich.com]
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Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Yield for Methyl 2-(aminomethyl)-5-bromobenzoate hydrochloride
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for the synthesis and optimization of Methyl 2-(aminomethyl)-5-bromobenzoate hydrochloride (CAS: 1638487-45-2). This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this multi-step synthesis, troubleshoot common issues, and ultimately optimize reaction yield and purity. We have structured this guide in a comprehensive question-and-answer format to directly address potential challenges encountered in the laboratory.
Synthetic Pathway Overview
The synthesis of this compound is a multi-step process that requires careful control over reaction conditions to ensure high yield and purity. The most reliable and scalable route begins with 2-methylbenzoic acid and proceeds through five key transformations: aromatic bromination, Fischer esterification, benzylic bromination, Gabriel amination, and final salt formation. Each step presents unique challenges that this guide will address.
Caption: Proposed 5-step synthetic route to the target compound.
Frequently Asked Questions (FAQs)
Q1: What is the most reliable synthetic route to this compound?
The most robust and scalable pathway involves a five-step sequence starting from 2-methylbenzoic acid. This route provides excellent control over regiochemistry and minimizes the formation of difficult-to-remove impurities. The key stages are:
-
Regioselective Aromatic Bromination: Introduction of bromine at the 5-position (para to the methyl group).
-
Fischer Esterification: Conversion of the carboxylic acid to its methyl ester.
-
Benzylic Bromination: Functionalization of the benzylic methyl group.
-
Gabriel Synthesis: A clean, two-stage method to introduce the primary amine, preventing over-alkylation.[1]
-
Hydrochloride Salt Formation: Conversion to the final, stable salt form.
Q2: Why is the Gabriel synthesis recommended for the amination step over direct amination with ammonia?
Direct amination of the benzylic bromide (Intermediate 3) with ammonia is prone to over-alkylation. The initially formed primary amine is nucleophilic and can react with another molecule of the benzylic bromide to form secondary and even tertiary amine impurities. These are often very difficult to separate from the desired primary amine. The Gabriel synthesis elegantly circumvents this issue.[1] By using potassium phthalimide as the nitrogen source, only a single alkylation can occur. The subsequent deprotection with hydrazine cleanly liberates the primary amine, leading to a much purer product and higher effective yield.
Q3: Which steps are most critical for maximizing the overall yield?
Three steps are particularly critical:
-
Step 1 (Aromatic Bromination): Achieving high regioselectivity is paramount. Formation of the incorrect isomer (e.g., 3-bromo-2-methylbenzoic acid) will lower the yield and require purification. Using a sterically demanding brominating agent can favor the desired para-substitution.[2]
-
Step 3 (Benzylic Bromination): This free-radical reaction must be performed under strict anhydrous and radical-favoring conditions to prevent side reactions like aromatic bromination.
-
Step 4 (Gabriel Synthesis & Deprotection): Ensuring both the initial reaction with potassium phthalimide and the final deprotection with hydrazine go to completion is key to maximizing throughput.
Troubleshooting Guide
This section addresses specific problems that may arise during the synthesis.
Problem Area: Step 1 - Aromatic Bromination
Q: My reaction yields a mixture of bromo-isomers or has a low conversion rate. How can I improve the regioselectivity for the 5-bromo product?
Possible Causes & Solutions:
-
Cause 1: Incorrect Brominating Agent. Using elemental bromine (Br₂) can lead to a mixture of 3-bromo and 5-bromo isomers. The directing effects of the methyl (ortho, para-directing) and carboxylic acid (meta-directing) groups are in conflict.
-
Solution: Employ a bulkier, electrophilic brominating agent that favors substitution at the sterically less hindered para-position. 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) in concentrated sulfuric acid is an excellent choice that has been reported to give high selectivity for the 5-bromo isomer of 2-methylbenzoic acid.[2]
-
-
Cause 2: Sub-optimal Reaction Conditions. Low temperatures may slow the reaction, while excessively high temperatures can lead to decomposition or side reactions.
-
Solution: For the DBDMH/H₂SO₄ system, stirring at room temperature for several hours (e.g., 5 hours) is typically sufficient.[2] Monitor the reaction progress by taking small aliquots, quenching them, and analyzing by TLC or LC-MS to determine the optimal reaction time.
-
Problem Area: Step 3 - Benzylic Bromination
Q: The benzylic bromination of Methyl 5-bromo-2-methylbenzoate is low-yielding. I am observing unreacted starting material and potentially other impurities.
Possible Causes & Solutions:
-
Cause 1: Radical Reaction Not Initiated. Benzylic bromination with N-Bromosuccinimide (NBS) is a free-radical chain reaction that requires initiation.
-
Solution: Ensure a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), is added to the reaction mixture (typically 1-5 mol%). The reaction also requires energy in the form of heat (refluxing in a solvent like carbon tetrachloride or cyclohexane) and/or light (irradiation with a sunlamp or a standard incandescent bulb).
-
-
Cause 2: Presence of Radical Inhibitors. Trace amounts of radical scavengers (e.g., phenols, oxygen) can quench the chain reaction.
-
Solution: Use freshly distilled, anhydrous, non-polar solvents. Purging the reaction vessel with an inert gas like argon or nitrogen before heating can help to remove dissolved oxygen.
-
-
Cause 3: Competing Ionic Reactions. If the reaction conditions are not strictly non-polar, NBS can act as an electrophile, leading to unwanted aromatic bromination.
-
Solution: Avoid polar solvents. The reaction should be performed in solvents like carbon tetrachloride (CCl₄) or cyclohexane. Ensure all reagents (NBS, AIBN) and glassware are thoroughly dry.
-
Problem Area: Step 4 - Gabriel Synthesis & Deprotection
Q: The deprotection of the phthalimide intermediate with hydrazine is incomplete, or the workup is problematic.
Possible Causes & Solutions:
-
Cause 1: Insufficient Hydrazine or Reaction Time. The cleavage of the phthalimide group requires an adequate amount of hydrazine and sufficient time at reflux.
-
Solution: Use a molar excess of hydrazine hydrate (typically 1.5 to 2.0 equivalents relative to the phthalimide intermediate). The reaction is commonly performed in a protic solvent like ethanol and refluxed for 2-4 hours, or until TLC analysis shows complete consumption of the starting material.
-
-
Cause 2: Difficult Workup. The primary byproduct of the reaction is phthalhydrazide, which precipitates from the reaction mixture as a dense white solid. This can sometimes trap the desired product, making isolation difficult.
-
Solution: After cooling the reaction, acidify the mixture with aqueous HCl (e.g., 2M HCl). This protonates the product amine, making it water-soluble, while ensuring the phthalhydrazide remains a solid. Filter off the phthalhydrazide precipitate and wash it thoroughly with dilute HCl to recover any trapped product. The filtrate, containing the desired amine hydrochloride, can then be basified (e.g., with NaOH or Na₂CO₃) to precipitate the free amine, which can be extracted with an organic solvent like ethyl acetate or dichloromethane.
-
Caption: A workflow for diagnosing common yield-reducing issues.
Experimental Protocols & Data
Summary of Reaction Parameters
| Step | Reaction Name | Key Reagents | Solvent | Temp. | Approx. Time | Expected Yield |
| 1 | Aromatic Bromination | DBDMH, H₂SO₄ | H₂SO₄ (conc.) | RT | 5 h | ~88%[2] |
| 2 | Fischer Esterification | Methanol, H₂SO₄ | Methanol | Reflux | 1-3 h | >95% |
| 3 | Benzylic Bromination | NBS, AIBN | CCl₄ | Reflux | 2-4 h | ~80-90% |
| 4 | Gabriel Synthesis | K-Phthalimide, Hydrazine | DMF, then EtOH | 80°C, then Reflux | 4-6 h total | ~85-95% |
| 5 | Salt Formation | HCl in Dioxane | Diethyl Ether | 0°C to RT | 30 min | >98% |
Detailed Step-by-Step Protocol
Step 1: Synthesis of 5-Bromo-2-methylbenzoic Acid
-
In a flask equipped with a magnetic stirrer, dissolve 2-methylbenzoic acid (1.0 equiv.) in concentrated sulfuric acid at room temperature.
-
Slowly add 1,3-dibromo-5,5-dimethylhydantoin (DBDMH, ~0.55 equiv.) portion-wise, maintaining the temperature below 30°C.
-
Stir the mixture vigorously at room temperature for approximately 5 hours.
-
Carefully pour the reaction mixture onto crushed ice with stirring.
-
Collect the resulting white precipitate by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and dry under vacuum to yield the product.[2]
Step 2: Synthesis of Methyl 5-bromo-2-methylbenzoate
-
Suspend 5-bromo-2-methylbenzoic acid (1.0 equiv.) in an excess of dry methanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid (approx. 2-3% v/v) to the stirred mixture.
-
Heat the mixture to reflux and maintain for 1-3 hours, monitoring by TLC until the starting material is consumed.[3]
-
Cool the mixture to room temperature and remove the excess methanol under reduced pressure.
-
Dissolve the residue in diethyl ether and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the methyl ester, which can be used without further purification.
Step 3: Synthesis of Methyl 5-bromo-2-(bromomethyl)benzoate
-
Dissolve Methyl 5-bromo-2-methylbenzoate (1.0 equiv.) in dry carbon tetrachloride or cyclohexane.
-
Add N-Bromosuccinimide (NBS, 1.05 equiv.) and a catalytic amount of AIBN (0.02 equiv.).
-
Heat the mixture to reflux while irradiating with a 250W sunlamp.
-
Maintain reflux until TLC analysis indicates full consumption of the starting material. The reaction is complete when the dense succinimide byproduct floats to the surface.
-
Cool the mixture to room temperature and filter off the succinimide.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography (silica gel, hexanes/ethyl acetate gradient) or recrystallization.
Step 4: Synthesis of Methyl 2-(aminomethyl)-5-bromobenzoate (via Gabriel Synthesis)
-
Dissolve Methyl 5-bromo-2-(bromomethyl)benzoate (1.0 equiv.) in anhydrous DMF.
-
Add potassium phthalimide (1.1 equiv.) and heat the mixture to ~80°C for 2-3 hours.
-
Cool the reaction, pour into water, and filter the resulting precipitate (the phthalimide intermediate). Wash with water and dry.
-
Suspend the dried phthalimide intermediate in ethanol.
-
Add hydrazine hydrate (1.5 equiv.) and heat the mixture to reflux for 2-4 hours. A thick white precipitate of phthalhydrazide will form.
-
Cool to room temperature and acidify with 2M HCl. Filter off the phthalhydrazide.
-
Basify the filtrate with aqueous NaOH until pH > 10.
-
Extract the aqueous layer three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the free amine.
Step 5: Formation of this compound
-
Dissolve the crude free amine from Step 4 in a minimal amount of anhydrous diethyl ether or ethyl acetate.
-
Cool the solution in an ice bath.
-
Slowly add a 4M solution of HCl in 1,4-dioxane dropwise with stirring.
-
A white precipitate will form immediately. Continue adding the HCl solution until no further precipitation is observed.
-
Stir the slurry for 30 minutes at 0°C.
-
Collect the solid product by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to obtain the final hydrochloride salt.
References
-
National Center for Biotechnology Information. (n.d.). Methyl 5-bromo-2-(bromomethyl)benzoate. PubChem Compound Database. [Link]
-
Organic Chemistry Portal. (n.d.). Phthalimides. [Link]
Sources
Technical Support Center: Synthesis of Methyl 2-(aminomethyl)-5-bromobenzoate hydrochloride
Welcome to the technical support center for the synthesis of Methyl 2-(aminomethyl)-5-bromobenzoate hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this multi-step synthesis, troubleshoot common side reactions, and optimize reaction outcomes. The information herein is synthesized from established chemical principles and field-proven insights to ensure scientific integrity and practical utility.
Introduction: The Synthetic Challenge
This compound is a valuable building block in medicinal chemistry and materials science. Its synthesis, while conceptually straightforward, presents several challenges where side reactions can significantly impact yield and purity. A common and logical synthetic route proceeds in three main stages: benzylic bromination, introduction of the nitrogen functionality via a Gabriel synthesis, and final deprotection/salt formation. This guide is structured around the potential issues that can arise at each of these critical stages.
Visualized Synthetic Pathway
The overall synthesis can be visualized as a three-step sequence starting from Methyl 5-bromo-2-methylbenzoate. Each step presents unique challenges and potential side reactions that must be carefully managed.
Diagram 1: Plausible synthetic route for this compound.
Frequently Asked Questions & Troubleshooting Guide
This section addresses specific issues encountered during the synthesis in a question-and-answer format, providing explanations and actionable solutions.
Part 1: Benzylic Bromination Side Reactions
The first critical step is the selective bromination of the benzylic methyl group. The reagent of choice is typically N-Bromosuccinimide (NBS) under radical conditions.[1]
Question 1: My reaction produced a significant amount of a dibrominated impurity. How can I prevent this?
Answer: The formation of Methyl 5-bromo-2-(dibromomethyl)benzoate is a common side reaction resulting from the further reaction of your desired monobrominated product with another equivalent of NBS.[2] The benzylic radical of the monobrominated product is still reactive.
Causality & Mitigation:
-
Stoichiometry: Over-bromination is often caused by using an excess of NBS. Use a stoichiometric amount (1.0 to 1.05 equivalents) of NBS relative to the starting material.
-
Reaction Monitoring: The reaction should be closely monitored by TLC or GC-MS. Stop the reaction as soon as the starting material is consumed to prevent the accumulation of the dibrominated product.
-
NBS Purity: Use freshly recrystallized NBS. Old or impure NBS can contain free bromine and HBr, which can lead to non-radical side reactions and inconsistent results.[1]
Diagram 2: Pathway to dibromination side product.
Question 2: I am observing low conversion and my starting material remains even after prolonged reflux. What could be the issue?
Answer: Low conversion in a radical reaction often points to issues with initiation or the presence of radical inhibitors.
Troubleshooting Steps:
-
Initiator Efficacy: Ensure your radical initiator (e.g., AIBN or benzoyl peroxide) is fresh. These compounds can decompose over time. Add the initiator in portions if the reaction is sluggish over a long period.
-
Solvent Purity: The reaction must be conducted in an anhydrous, non-polar solvent like carbon tetrachloride (CCl₄) or cyclohexane.[1] The presence of water can hydrolyze the product and interfere with the radical chain reaction.[3]
-
Oxygen Inhibition: Oxygen is a radical scavenger. Ensure your reaction setup is properly purged with an inert gas (Nitrogen or Argon) before heating.
-
Light Source: If using photo-initiation, ensure the lamp is of sufficient intensity and is close enough to the reaction vessel.
Part 2: Gabriel Synthesis & Amine Introduction
This stage involves the SN2 reaction between the benzylic bromide and potassium phthalimide, followed by deprotection.
Question 3: The yield of my N-alkylated phthalimide is low. What are the likely causes?
Answer: A low yield in the alkylation step of the Gabriel synthesis typically points to issues with the nucleophile, the substrate, or competing side reactions.[4]
Causality & Mitigation:
-
Substrate Quality: Ensure the starting benzylic bromide is pure. Any unreacted starting material from the previous step will not react, and residual succinimide (from NBS) can interfere with the reaction.
-
Potassium Phthalimide Quality: Potassium phthalimide is hygroscopic. Use freshly dried reagent to ensure its nucleophilicity is not compromised by moisture.
-
Solvent Choice: A polar aprotic solvent like DMF or DMSO is ideal for this SN2 reaction as it solvates the potassium cation, leaving the phthalimide anion more nucleophilic.[5]
-
Elimination Side Reaction: Although less common for benzylic halides compared to other alkyl halides, elimination to form an alkene is a potential side reaction, especially if a non-nucleophilic, sterically hindered base is present. Ensure the reaction is run under standard Gabriel conditions without extraneous bases.
Question 4: During the deprotection with hydrazine, I am getting a low yield of the final amine and a significant amount of an unexpected byproduct. I suspect my ester group is not stable. Is this possible?
Answer: Yes, this is a critical and often overlooked side reaction. While hydrazinolysis is primarily intended to cleave the phthalimide, the methyl ester is also susceptible to reaction with hydrazine, especially under prolonged heating. This leads to the formation of the corresponding acyl hydrazide.
Troubleshooting & Optimization:
-
Reaction Conditions: The cleavage of the phthalimide group is generally faster than the hydrazinolysis of the ester. Use the mildest conditions possible. This includes using a minimal excess of hydrazine hydrate (e.g., 1.5-2.0 equivalents) and monitoring the reaction closely to stop it as soon as the phthalimide intermediate is consumed.[6]
-
Temperature Control: Avoid excessively high temperatures. Refluxing in ethanol is standard, but if ester cleavage is significant, consider running the reaction at a lower temperature for a longer duration.
-
Alternative Deprotection Methods: If ester cleavage remains a problem, consider alternative deprotection methods that are milder and operate under near-neutral conditions. One excellent alternative is reduction with sodium borohydride (NaBH₄) in aqueous isopropanol, followed by the addition of acetic acid. This method converts the phthalimide to a phthalide byproduct, which is easily removed by extraction, and liberates the primary amine without harsh basic or acidic conditions that would hydrolyze the ester.[7][8]
| Parameter | Hydrazinolysis | NaBH₄ / Acetic Acid Deprotection |
| Reagents | Hydrazine Hydrate (N₂H₄•H₂O) | Sodium Borohydride (NaBH₄), Acetic Acid |
| Conditions | Reflux in Ethanol | Room temp to 80°C |
| Key Byproduct | Phthalhydrazide (solid) | Phthalide (extractable) |
| Risk to Ester | Moderate to High | Low |
| Workup | Filtration of solid byproduct | Extractive workup |
Table 1: Comparison of Phthalimide Deprotection Methods.
Diagram 3: Competing reactions during hydrazinolysis deprotection.
Part 3: Purification and Salt Formation
Question 5: I have trouble removing the phthalhydrazide byproduct from my final amine product. What is the best purification strategy?
Answer: Phthalhydrazide is a notoriously insoluble byproduct that precipitates from the reaction mixture.[4] While filtration is the primary removal method, fine particles can remain, contaminating the product.
Purification Protocol:
-
Initial Filtration: After the hydrazinolysis is complete, cool the reaction mixture and filter to remove the bulk of the precipitated phthalhydrazide. Wash the solid with cold ethanol.[9]
-
Acid-Base Extraction:
-
Combine the filtrate and washes. Concentrate under reduced pressure to remove the solvent.
-
Dissolve the residue in a suitable organic solvent like dichloromethane or ethyl acetate.
-
Wash the organic solution with an aqueous acid (e.g., 1M HCl). Your desired amine product will move into the aqueous layer as the hydrochloride salt, leaving neutral impurities (like any remaining phthalimide starting material) in the organic layer.
-
Separate the aqueous layer.
-
-
Liberation and Final Extraction:
-
Cool the acidic aqueous layer in an ice bath and carefully basify with a base like NaOH or Na₂CO₃ solution until the pH is ~10-11.
-
The free amine will precipitate or form an oil. Extract the free amine back into an organic solvent (e.g., dichloromethane, 3x).
-
Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the purified free amine.
-
Question 6: My final hydrochloride salt is oily or discolored. How can I obtain a clean, crystalline solid?
Answer: This issue usually arises from residual impurities or improper salt formation technique.
Protocol for Crystalline HCl Salt Formation:
-
Ensure Purity: Start with the highly purified free amine base obtained from the acid-base extraction described above. Any impurity can inhibit crystallization.
-
Anhydrous Conditions: Dissolve the purified free amine in a dry, non-polar solvent like diethyl ether or a mixture of ethyl acetate and hexane.
-
Precipitation: Slowly add a solution of anhydrous HCl in a compatible solvent (e.g., HCl in diethyl ether or dioxane) dropwise with vigorous stirring. The hydrochloride salt should precipitate as a white solid.
-
Isolation: Collect the solid by filtration, wash with a small amount of cold, dry diethyl ether, and dry under vacuum. If the product initially oils out, try scratching the inside of the flask or adding a seed crystal. Trituration with a non-polar solvent like hexane can also induce crystallization.
References
-
The Gabriel Synthesis of Benzylamine. Journal of Chemical Education. [Link][9]
-
Allylic and Benzylic Bromination with NBS. (2020). Chad's Prep. [Link][10]
-
Gabriel Synthesis: Mechanism & Examples. NROChemistry. [Link][5]
-
How is the mechanism of side reaction, dibrominated product, which generated during bromination of methylbenzene by NBS/BPO? (2017). Quora. [Link][2]
-
Synthesis of Phthaloylglycyl Hydrazide Derivatives: Selective Protection of Phthalimide Group from Hydrazinolysis. Bentham Science. [Link][6][13]
-
An exceptionally mild deprotection of phthalimides. Organic Chemistry Portal. [Link][8]
Sources
- 1. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 2. quora.com [quora.com]
- 3. glaserr.missouri.edu [glaserr.missouri.edu]
- 4. Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 5. Gabriel Synthesis: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 6. Synthesis of Phthaloylglycyl Hydrazide Derivatives: Selective Protection of Phthalimide Group from Hydrazinolysis | Bentham Science [eurekaselect.com]
- 7. Phthalimides [organic-chemistry.org]
- 8. An exceptionally mild deprotection of phthalimides [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. m.youtube.com [m.youtube.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. youtube.com [youtube.com]
- 13. researchgate.net [researchgate.net]
Technical Support Center: A Troubleshooting Guide for Reactions of Methyl 2-(aminomethyl)-5-bromobenzoate
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting advice and frequently asked questions (FAQs) for chemical transformations involving Methyl 2-(aminomethyl)-5-bromobenzoate. As a trifunctional building block, this molecule offers significant synthetic utility but also presents unique challenges in achieving high selectivity and yield. This document provides field-proven insights to navigate these complexities, ensuring the success of your synthetic endeavors.
Understanding the Reactivity Landscape
Methyl 2-(aminomethyl)-5-bromobenzoate possesses three key functional groups, each with distinct reactivity profiles: a primary aliphatic amine (-CH₂NH₂), a methyl ester (-CO₂Me), and an aryl bromide (-Br). The primary challenge in reactions involving this substrate is achieving chemoselectivity—reacting one site without affecting the others.
Section 1: N-Acylation of the Aminomethyl Group
The nucleophilic primary amine is often the most reactive site, readily undergoing acylation. However, achieving clean, high-yielding reactions requires careful control of conditions to avoid common pitfalls.
FAQ 1: I am observing a low yield in my N-acylation reaction. What are the likely causes and how can I improve it?
Low yields in N-acylation are frequently traced back to several key factors. A systematic approach to troubleshooting is essential for identifying the root cause.
Potential Causes & Solutions:
| Issue | Underlying Cause | Recommended Solution |
| Inadequate Amine Nucleophilicity | The amine starting material may be protonated, reducing its nucleophilicity. This occurs if the acid byproduct of the reaction is not effectively neutralized. | Ensure at least two equivalents of a non-nucleophilic base (e.g., triethylamine, diisopropylethylamine) are used. One equivalent neutralizes the acid generated, and the second ensures the amine remains deprotonated.[1] |
| Hydrolysis of Acylating Agent | Acyl chlorides and anhydrides are highly moisture-sensitive and can rapidly hydrolyze, rendering them inactive. | Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Over-acylation | While less common with primary amines, it's theoretically possible under harsh conditions, though unlikely for this substrate. | Use a controlled stoichiometry of the acylating agent (typically 1.05-1.2 equivalents). |
| Poor Solubility | The starting material or the acylated product may have poor solubility in the chosen solvent, leading to an incomplete reaction. | Screen a range of anhydrous aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile (MeCN). |
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check_solubility -> change_solvent [label="Yes"]; check_solubility -> success [label="No"]; change_solvent -> success; }
Troubleshooting workflow for low yield in N-acylation reactions.
FAQ 2: My reaction mixture is complex, with multiple unexpected byproducts. What side reactions could be occurring?
The presence of multiple products points towards competing reaction pathways or degradation.
Common Side Reactions:
-
Formation of Ketenes: With acyl chlorides possessing an α-hydrogen, the amine base can promote elimination to form a highly reactive ketene.[2] This ketene can then react in various ways, leading to byproducts.
-
Mitigation: Use a less hindered base or switch to a different acylating agent, such as an anhydride or an activated ester.
-
-
Ester Hydrolysis: If aqueous workup conditions are too basic (pH > 9) or prolonged, the methyl ester can be saponified to the corresponding carboxylic acid.
-
Mitigation: Maintain a neutral or slightly acidic pH during aqueous workup. Use a saturated solution of ammonium chloride to quench the reaction if a basic amine was used.
-
-
Reaction with the Bromine: While the aryl bromide is generally stable to acylation conditions, highly reactive intermediates or prolonged heating could potentially lead to unforeseen reactions. This is, however, a less common issue.
Section 2: Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura)
The aryl bromide moiety is an excellent handle for C-C bond formation via reactions like the Suzuki-Miyaura coupling. However, the presence of the aminomethyl and ester groups can complicate the reaction.
FAQ 3: My Suzuki coupling reaction is failing or giving a very low yield. What should I investigate first?
The failure of a Suzuki coupling is often related to catalyst deactivation or suboptimal reaction parameters. The presence of the free amine can also be problematic.
Troubleshooting Checklist:
-
Oxygen Exclusion is Critical: The active Pd(0) catalyst is extremely sensitive to oxygen.[3]
-
Solution: Ensure all solvents are thoroughly degassed (e.g., by sparging with argon for 30 minutes or via freeze-pump-thaw cycles). The reaction vessel must be purged with an inert gas, and the reaction should be run under a positive pressure of nitrogen or argon.[3]
-
-
Catalyst and Ligand Integrity: Palladium precursors and phosphine ligands can degrade upon storage.
-
Solution: Use fresh, high-quality catalyst and ligands. Store them appropriately, typically under an inert atmosphere.
-
-
Base Selection and Quality: The base is crucial for activating the boronic acid/ester.[4] However, a base that is too strong or used in an aqueous system can promote ester hydrolysis.
-
Solution: For substrates with base-sensitive groups like esters, potassium fluoride (KF) or potassium phosphate (K₃PO₄) are often good choices.[4] Ensure the base is finely powdered and anhydrous for non-aqueous systems.
-
-
Amine Interference: The primary amine can coordinate to the palladium center, potentially inhibiting the catalytic cycle.
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check_catalyst -> use_fresh_catalyst [label="No"]; check_catalyst -> check_base [label="Yes"]; use_fresh_catalyst -> success;
check_base -> change_base [label="No"]; check_base -> check_amine [label="Yes"]; change_base -> success;
check_amine -> protect_amine [label="Likely"]; protect_amine -> success; }
Decision tree for troubleshooting Suzuki-Miyaura coupling reactions.
FAQ 4: I'm observing significant amounts of dehalogenated and homocoupled byproducts. How can I suppress these side reactions?
These side reactions are common in Suzuki couplings and can often be minimized by adjusting the reaction parameters.
-
Dehalogenation (Protodeboronation): This is the replacement of the bromine atom with a hydrogen. It can be caused by trace amounts of water or other protic species.
-
Mitigation: Use anhydrous, rigorously degassed solvents and maintain a strict inert atmosphere.[4]
-
-
Homocoupling: The formation of a biaryl product from the boronic acid coupling with itself is another common side reaction.
-
Mitigation: Use a slight excess (1.1-1.2 equivalents) of the boronic acid and carefully control the reaction temperature.[4]
-
Section 3: Experimental Protocols
Protocol 1: General Procedure for N-Acylation
This protocol provides a robust starting point for the N-acylation of the aminomethyl group using an acyl chloride.
-
Reaction Setup: In a flame-dried, round-bottom flask under a nitrogen atmosphere, dissolve Methyl 2-(aminomethyl)-5-bromobenzoate (1.0 eq.) in anhydrous dichloromethane (DCM, approx. 0.1 M).
-
Base Addition: Add triethylamine (2.2 eq.) to the solution and cool the mixture to 0 °C in an ice bath.
-
Acylating Agent Addition: Slowly add the desired acyl chloride (1.1 eq.) dropwise to the stirred solution.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.
-
Work-up: Quench the reaction by adding a saturated aqueous solution of NH₄Cl. Transfer the mixture to a separatory funnel and separate the layers. Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Protocol 2: General Procedure for Suzuki-Miyaura Coupling (with Amine Protection)
This two-step procedure involves the protection of the amine followed by the cross-coupling reaction.
Step A: Boc-Protection of the Amine
-
Dissolve Methyl 2-(aminomethyl)-5-bromobenzoate (1.0 eq.) in DCM.
-
Add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq.) and triethylamine (1.2 eq.).
-
Stir at room temperature for 4-6 hours, monitoring by TLC.
-
Upon completion, wash the reaction mixture with water and brine, dry over Na₂SO₄, and concentrate to yield the Boc-protected intermediate, which can often be used without further purification.
Step B: Suzuki-Miyaura Coupling
-
Reagent Preparation: To a flame-dried Schlenk flask, add the Boc-protected Methyl 2-(aminomethyl)-5-bromobenzoate (1.0 eq.), the desired boronic acid or ester (1.2 eq.), and finely powdered K₃PO₄ (2.0 eq.).
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with argon. Repeat this cycle three times.
-
Solvent and Catalyst Addition: Under a positive pressure of argon, add degassed 1,4-dioxane/water (e.g., 4:1 v/v). Bubble argon through the solution for 15 minutes. Finally, add the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%).[3]
-
Reaction: Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring by TLC.
-
Work-up and Purification: Cool the mixture, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.
References
-
Acylation of Amines, Part 1: with Acyl Halides. (2021). YouTube. Retrieved from [Link]
-
Albericio, F., et al. (n.d.). Amino Acid-Protecting Groups. SciSpace. Retrieved from [Link]
- Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2019). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504.
-
Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis. Journal of Chemical and Pharmaceutical Research, 16(4), 11-12. Retrieved from [Link]
- Humphrey, J. M., & Chamberlin, A. R. (1997). Chemical Synthesis of Natural Products. In Burger's Medicinal Chemistry and Drug Discovery (pp. 1-46). John Wiley & Sons, Inc.
-
Diagnosing issues with a failed Suzuki coupling? (2021). Reddit. Retrieved from [Link]
-
Acylation Overview, Mechanism & Agents. (n.d.). Study.com. Retrieved from [Link]
-
#sayasworldofchemistry CHEMICAL REACTIONS OF AMINES - ALKYLATION ACYLATION, CARBYLAMINE REACTION. (2021). YouTube. Retrieved from [Link]
-
Protective Groups. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Ashenhurst, J. (2017). Alkylation of Amines (Sucks!). Master Organic Chemistry. Retrieved from [Link]
-
Chemical Properties Of Amines Acylation Basicity. (n.d.). BYJU'S. Retrieved from [Link]
Sources
Technical Support Guide: Methyl 2-(aminomethyl)-5-bromobenzoate hydrochloride
Answering the call of researchers and drug development professionals, this Technical Support Center provides a comprehensive guide to understanding and mitigating the stability challenges of Methyl 2-(aminomethyl)-5-bromobenzoate hydrochloride. As Senior Application Scientists, our goal is to move beyond mere procedural lists, offering deep mechanistic insights and field-proven troubleshooting strategies to ensure the integrity of your experiments.
This guide is structured as a series of questions and answers, directly addressing the common stability issues encountered with this reagent.
Frequently Asked Questions (FAQs)
Question 1: What are the optimal long-term storage and routine handling conditions for this compound?
Answer: Proper storage is the first line of defense against degradation. This compound is stable under recommended conditions, but deviations can compromise its integrity.
-
Storage Conditions: Store the compound in a tightly-closed container in a cool, dry, and well-ventilated area.[1][2][3] Recommended long-term storage is often refrigerated. The key is to rigorously exclude moisture.
-
Handling Procedures:
-
Always handle the compound in a well-ventilated area or a chemical fume hood to avoid inhaling dust or fumes.[1][4]
-
Wear appropriate Personal Protective Equipment (PPE), including gloves, safety glasses, and a lab coat.[1][5]
-
Minimize the time the container is open to the atmosphere to prevent moisture absorption.
-
Avoid contact with incompatible materials, particularly strong bases and oxidizing agents.[4][6]
-
Question 2: Why is this compound supplied as a hydrochloride salt? What is the stability risk of the free amine form?
Answer: The hydrochloride salt form is crucial for the compound's shelf-life and stability.[7][8] The primary amine in the molecule is a potent nucleophile. By protonating this amine to form an ammonium salt (-NH₃⁺Cl⁻), its nucleophilicity is neutralized. This protection is vital for two reasons:
-
Prevents Intramolecular Cyclization: The free amine can attack the adjacent (ortho) methyl ester group, leading to an intramolecular cyclization reaction. This process, known as lactamization, forms a phthalimidine derivative and releases methanol. This is often the most significant degradation pathway once the amine is deprotonated.[9][10]
-
Prevents Intermolecular Aminolysis: The free amine of one molecule can react with the ester of another, forming an amide bond and leading to dimers or oligomers.[11][12]
Storing the compound as the free amine is highly discouraged as it will readily degrade.[10] It should be generated in situ and used immediately for any subsequent reaction.
Troubleshooting Guide: Degradation Issues
Question 3: My reaction yield is unexpectedly low. I suspect the starting material has degraded. What are the likely degradation products and how can I detect them?
Answer: If you suspect degradation, two primary products are likely culprits. Understanding their formation is key to diagnosis.
-
7-Bromo-2,3-dihydroisoquinolin-1(4H)-one (Lactam): Formed via intramolecular cyclization when the amine is deprotonated in the presence of heat or a basic environment.
-
2-(Aminomethyl)-5-bromobenzoic acid hydrochloride (Hydrolyzed Acid): Formed when the methyl ester is hydrolyzed by water. This can be accelerated by either acidic or basic conditions.[13][14][15]
The diagram below illustrates these primary degradation pathways.
Sources
- 1. aksci.com [aksci.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. Methyl 2-bromobenzoate(610-94-6)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. 2-氨基-5-溴苯甲酸甲酯 96% | Sigma-Aldrich [sigmaaldrich.com]
- 6. fishersci.com [fishersci.com]
- 7. quora.com [quora.com]
- 8. nbinno.com [nbinno.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. reddit.com [reddit.com]
- 11. Esters Reaction with Amines – The Aminolysis Mechanism - Chemistry Steps [chemistrysteps.com]
- 12. echemi.com [echemi.com]
- 13. US5374765A - Method for extracting an amino acid ester from a hydrous solution of a mineral acid salt thereof - Google Patents [patents.google.com]
- 14. youtube.com [youtube.com]
- 15. youtube.com [youtube.com]
Technical Support Center: Managing Exotherms in Bromination of Benzoate Precursors
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are working with or planning to perform bromination reactions on benzoate precursors. Electrophilic aromatic substitution, while a cornerstone of organic synthesis, can present significant thermal hazards, particularly during bromination. An uncontrolled exotherm can lead to a runaway reaction, compromising safety, yield, and product purity.
This document, structured in a question-and-answer format, provides field-proven insights and troubleshooting strategies to help you anticipate, manage, and control the thermal profile of your reactions. Our goal is to equip you with the knowledge to execute these transformations safely and efficiently.
Frequently Asked Questions (FAQs) & Troubleshooting
Section 1: Understanding the Thermal Hazard
Q1: Why is the bromination of benzoate esters often highly exothermic?
A1: The exothermicity arises from the fundamental thermodynamics of the electrophilic aromatic substitution (EAS) mechanism.[1][2] Although the ester group on a benzoate precursor is electron-withdrawing and deactivates the ring, the reaction is still energetically favorable. The process involves two main stages:
-
Disruption of Aromaticity: The electrophile (e.g., Br⁺, or a polarized Br-Br bond) attacks the electron-rich benzene ring, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.[2][3][4] This initial step is endergonic as it temporarily breaks the highly stable aromatic system.[3]
-
Restoration of Aromaticity: A weak base removes a proton from the carbon bearing the bromine, collapsing the intermediate and restoring the stable aromatic ring. This step is highly exergonic.
The overall enthalpy of the reaction is negative, meaning heat is released.[2] The rapid, often autocatalytic, generation of this heat is what constitutes the thermal hazard. If the rate of heat generation exceeds the system's capacity for heat removal, a dangerous temperature spike can occur.[5]
Section 2: Proactive Exotherm Management & Experimental Design
Q2: How can I select a brominating agent to improve safety and control?
A2: The choice of brominating agent is a critical first step in designing a thermally safe process. While elemental bromine (Br₂) is a powerful reagent, its high reactivity and hazardous nature make it challenging to handle and prone to causing dangerous exotherms.[6][7][8] Milder, solid-based reagents are often superior for controlling the reaction.
Table 1: Comparison of Common Brominating Agents
| Reagent | Formula | Physical State | Key Advantages | Key Disadvantages |
| Elemental Bromine | Br₂ | Dense, volatile liquid | High reactivity, inexpensive | Highly corrosive and toxic, difficult to control, high risk of runaway reaction.[5][7][9] |
| N-Bromosuccinimide (NBS) | C₄H₄BrNO₂ | Crystalline solid | Easier and safer to handle, provides a low, steady concentration of Br₂ via reaction with trace HBr, reducing the risk of a large exotherm.[9][10][11] | Can be incompatible with some solvents; the reaction can still be exothermic and requires care.[12][13] |
| Benzyltrimethylammonium Tribromide | C₁₀H₁₆Br₃N | Crystalline solid | A mild electrophilic bromine source that can minimize side product formation and offers good control.[14] | Higher molecular weight, may be more expensive. |
For most applications involving benzoate precursors, N-Bromosuccinimide (NBS) is the recommended starting point for improved thermal control.[15]
Q3: What is the role of the solvent in managing the reaction temperature?
A3: The solvent is not merely a medium for the reactants; it is an active component of your thermal management system. Key considerations include:
-
Heat Capacity: Solvents with a higher heat capacity can absorb more energy for a given temperature increase, providing a better thermal buffer.
-
Boiling Point: A solvent with a boiling point well above your target reaction temperature provides a margin of safety. However, a solvent boiling can also provide emergency cooling (reflux cooling), though this indicates a loss of control.
-
Reactivity & Polarity: The solvent must be inert to the reaction conditions. Solvent polarity can influence the reaction rate and, consequently, the rate of heat generation.[6][14]
-
Thermal Conductivity: Efficient heat transfer from the reaction mixture to the cooling bath is crucial.
Table 2: Properties of Solvents for Bromination
| Solvent | Boiling Point (°C) | Key Considerations |
| Glacial Acetic Acid | 118 | Common solvent for brominations, but can freeze at lower temperatures (~16°C).[14] |
| Dichloromethane (DCM) | 40 | Good for low-temperature reactions, but its low boiling point offers a smaller safety window.[16] |
| Acetonitrile (MeCN) | 82 | A polar aprotic solvent, often used with NBS.[17] |
| Carbon Tetrachloride (CCl₄) | 77 | Traditionally used for radical brominations with NBS but is toxic and environmentally harmful; should be avoided.[18] |
Q4: I am setting up my first bromination of a new benzoate. What is a robust, safe starting protocol?
A4: A successful and safe experiment begins with a well-designed protocol that prioritizes control over speed. The fundamental principle is to ensure the rate of heat generation is always lower than the rate of heat removal .[5][19]
-
Reactor Setup: In a properly sized round-bottom flask equipped with a magnetic stir bar, a thermocouple to monitor the internal reaction temperature, and a nitrogen inlet, dissolve the benzoate precursor in the chosen solvent (e.g., acetonitrile) to a moderate concentration (e.g., 0.2-0.5 M).
-
Cooling: Submerge the flask in an ice-water or ice-salt bath. Ensure vigorous stirring to promote efficient heat transfer.[5] Allow the solution to cool to 0°C or below before proceeding.
-
Reagent Preparation: In a separate flask, prepare a solution of the brominating agent (e.g., NBS, 1.05 equivalents) or weigh it out as a solid for portion-wise addition.
-
Slow Addition: This is the most critical step for exotherm control. Add the NBS slowly to the cooled, stirring benzoate solution.
-
For solids: Add in very small portions, allowing the temperature to stabilize after each addition.
-
For solutions: Add dropwise via an addition funnel.
-
NEVER add the entire amount of brominating agent at once.[5]
-
-
Monitoring: Continuously monitor the internal temperature. If the temperature begins to rise more than a few degrees, immediately stop the addition and allow the system to cool before resuming at a slower rate. The disappearance of the starting material can be monitored by Thin Layer Chromatography (TLC).[5][14]
-
Reaction Completion: Once the addition is complete and the reaction is confirmed to be finished by TLC, maintain the low temperature for a short period (e.g., 30 minutes) before proceeding to the quench.
Caption: Workflow for a controlled bromination experiment.
Section 3: Troubleshooting and Emergency Procedures
Q5: My reaction temperature is rising rapidly even after stopping reagent addition! What should I do?
A5: You are describing the onset of a runaway reaction, a critical safety event. Your immediate goal is to regain control by drastically increasing the rate of heat removal and diluting the reactants.[20]
-
STOP ADDITION: Immediately cease adding any more reagents.
-
ALERT PERSONNEL: Inform colleagues in the lab of the situation.
-
ENHANCE COOLING: Add more ice, dry ice, or switch to a colder cooling bath (e.g., dry ice/acetone) if available and safe to do so.
-
DILUTE: If the reaction is still in a controllable phase, add a significant volume of pre-chilled reaction solvent via a cannula or dropping funnel. This lowers the concentration and helps absorb heat.[5][20]
-
PREPARE TO QUENCH: Have a quenching solution ready for immediate use once the temperature is somewhat stabilized.
-
EVACUATE: If the temperature continues to rise uncontrollably, pressure is building (solvent boiling, gas evolution), or you see visible signs of decomposition, evacuate the immediate area and follow your institution's emergency procedures.
Caption: Decision tree for an uncontrolled exotherm.
Q6: How do I properly and safely quench a bromination reaction to destroy excess bromine?
A6: Quenching is the process of deactivating the reactive brominating agent. This is typically done with a reducing agent. However, the quenching reaction itself can be exothermic and must be performed with the same care as the primary reaction.[21][22]
-
Maintain Cooling: Keep the reaction flask in the cooling bath (0°C or below).[21]
-
Prepare Quench Solution: Prepare a 10% (w/v) aqueous solution of a suitable quenching agent like sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃).[5][21]
-
Slow Addition: Slowly and dropwise, add the quenching solution to the cold, stirring reaction mixture.
-
Monitor: Watch for the disappearance of the characteristic reddish-brown or yellow color of bromine. The mixture should become colorless or pale yellow.[21] Also, monitor for any temperature increase during the quench.
-
Ensure Completion: Continue adding the quenching solution until the color is fully discharged and does not reappear after stirring for a few minutes.
Q7: I quenched my reaction with sodium thiosulfate and now have a fine white/yellow precipitate that is complicating my workup. What is this?
A7: This is almost certainly elemental sulfur (S₈). It forms when sodium thiosulfate disproportionates under acidic conditions, which are common in bromination reactions (HBr is a byproduct).[21][23]
-
To Prevent It: Use an alternative quenching agent like sodium sulfite (Na₂SO₃), which does not form sulfur.[21] Alternatively, you can carefully neutralize the reaction mixture with a base (like aqueous sodium bicarbonate) before quenching with thiosulfate.
-
To Remove It: If sulfur has already formed, it can typically be removed by filtering the organic extract through a pad of Celite or silica gel.[21]
Section 4: Scale-Up Considerations
Q8: We have a successful lab-scale procedure. What are the primary hazards when scaling up this bromination?
A8: Scaling up an exothermic reaction is not a linear process and presents significant challenges. The most critical issue is the change in the surface-area-to-volume ratio .[19] As you increase the volume of a reactor, its surface area does not increase proportionally. This means the system's ability to dissipate heat through the reactor walls becomes dramatically less efficient, making it much easier for an exotherm to become uncontrollable.[6][19]
Other major challenges include:
-
Mixing Inefficiency: Achieving homogenous mixing and temperature distribution is harder in large vessels, creating the risk of localized hotspots.[19]
-
Addition Times: Reagent addition times must be significantly extended to match the reduced heat removal capacity.
-
Thermal Inertia: Large volumes of liquid take longer to cool down, making emergency interventions less responsive.
Before any scale-up, it is highly recommended to perform reaction calorimetry (e.g., using a Reaction Calorimeter, RC1) to accurately measure the heat of reaction, maximum temperature of the synthesis reaction (MTSR), and other critical safety parameters.[19][24] For industrial-scale production, continuous flow chemistry is often a much safer alternative as the small reactor volume provides vastly superior heat and mass transfer, effectively eliminating the risk of a thermal runaway.[6][8][25]
References
- 1. fiveable.me [fiveable.me]
- 2. crab.rutgers.edu [crab.rutgers.edu]
- 3. 16.1 Electrophilic Aromatic Substitution Reactions: Bromination – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 4. 14.2. Examples of electrophilic aromatic substitution | Organic Chemistry II [courses.lumenlearning.com]
- 5. benchchem.com [benchchem.com]
- 6. Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. benchchem.com [benchchem.com]
- 11. Allylic Bromination by NBS with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. N-Bromosuccinimide (NBS) [organic-chemistry.org]
- 16. researchgate.net [researchgate.net]
- 17. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification - PMC [pmc.ncbi.nlm.nih.gov]
- 18. masterorganicchemistry.com [masterorganicchemistry.com]
- 19. amarequip.com [amarequip.com]
- 20. benchchem.com [benchchem.com]
- 21. benchchem.com [benchchem.com]
- 22. Organic Syntheses Procedure [orgsyn.org]
- 23. reddit.com [reddit.com]
- 24. pubs.acs.org [pubs.acs.org]
- 25. researchgate.net [researchgate.net]
Technical Support Center: Navigating the Purification of Bromo-substituted Benzoates
Welcome to the Technical Support Center dedicated to addressing the nuanced challenges encountered during the purification of bromo-substituted benzoates. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions. Our focus is on elucidating the "why" behind experimental choices, ensuring a robust and reproducible purification process.
I. Understanding the Core Challenges
The purification of bromo-substituted benzoates, while seemingly straightforward, is often complicated by a combination of factors stemming from their synthesis and inherent chemical properties. Successful purification hinges on understanding and mitigating these challenges.
Common Impurities and Their Origins:
| Impurity | Origin | Impact on Purification |
| Unreacted Starting Materials | Incomplete reaction during synthesis (e.g., benzoic acid, brominating agent). | Can co-crystallize with the product; may have similar polarity, complicating chromatographic separation. |
| Isomeric Byproducts | The carboxylate group is a meta-director in electrophilic aromatic substitution, yet trace amounts of ortho and para isomers can form.[1] | Isomers often have very similar physical properties (solubility, polarity), making separation by recrystallization or standard chromatography difficult.[2] |
| Di- and Poly-brominated Species | Over-bromination of the aromatic ring, especially with highly activated substrates or harsh reaction conditions. | Significantly different polarity from the mono-brominated product, but can be challenging to remove in large quantities. |
| Debrominated Benzoates | Reductive dehalogenation can occur during the workup or purification, particularly in the presence of certain metals or reducing agents.[3][4] | The resulting benzoate is often more soluble and polar, potentially complicating crystallization. |
| Hydrolysis Products | Cleavage of the ester linkage back to the corresponding bromobenzoic acid, often catalyzed by acidic or basic conditions during workup or chromatography.[5][6] | The presence of the carboxylic acid significantly alters the polarity and solubility, requiring extraction or specialized chromatography. |
II. Troubleshooting Guide: A-Q&A Approach
This section addresses specific issues you may encounter during your purification workflow in a direct question-and-answer format.
Recrystallization Issues
Q1: My bromo-substituted benzoate is "oiling out" during recrystallization instead of forming crystals. What's happening and how can I fix it?
A1: "Oiling out" is a common and frustrating phenomenon where the solute separates from the solution as a liquid phase rather than a solid crystal lattice.[7] This occurs when the solute's solubility limit is reached at a temperature above its melting point in the solvent system, or when high concentrations of impurities depress the melting point of the mixture.[8]
Causality & Solutions:
-
High Impurity Load: Impurities disrupt the crystal lattice formation, a phenomenon known as freezing-point depression.[8] This can cause the mixture to melt at a lower temperature.
-
Solution: Consider a preliminary purification step. A quick filtration through a short plug of silica gel can remove highly polar or non-polar impurities.
-
-
Supersaturation & Rapid Cooling: If the solution is too concentrated or cooled too quickly, the molecules don't have time to orient themselves into a crystal lattice and instead aggregate as a disordered liquid.[7]
-
Solution 1: Reheat the solution to redissolve the oil, add a small amount of additional hot solvent to reduce saturation, and allow it to cool much more slowly. Insulating the flask can promote gradual cooling.[9]
-
Solution 2: Try scratching the inside of the flask with a glass rod at the solvent's surface. The microscopic scratches provide nucleation sites for crystal growth.[10]
-
Solution 3: Add a "seed crystal" of the pure compound to the cooled solution to initiate crystallization.[9]
-
-
Inappropriate Solvent Choice: The boiling point of your solvent may be higher than the melting point of your compound.
-
Solution: Select a solvent with a lower boiling point or use a co-solvent system. For instance, dissolve the compound in a "good" solvent where it's highly soluble, and then slowly add a "poor" solvent (an anti-solvent) in which it is less soluble until the solution becomes slightly cloudy. Then, allow it to cool slowly.[7]
-
Q2: No crystals are forming even after cooling the solution in an ice bath. What should I do?
A2: This is a sign that the solution is not supersaturated, likely due to using too much solvent.
Causality & Solutions:
-
Excess Solvent: The concentration of your bromo-substituted benzoate is below its solubility limit even at low temperatures.
-
Solution 1: Gently heat the solution to evaporate some of the solvent, thereby increasing the concentration. Once you observe slight cloudiness or the formation of a small amount of precipitate, allow it to cool slowly.[9]
-
Solution 2: As with "oiling out," try inducing crystallization by scratching the flask or adding a seed crystal.[10]
-
Q3: My recrystallized product is still colored. How can I remove the color?
A3: Colored impurities are likely present and co-precipitating with your product.
Causality & Solutions:
-
Trapped Impurities: The colored compounds have similar solubility profiles to your product.
-
Solution: Add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities. Use charcoal sparingly, as it can also adsorb your desired product. Perform a hot filtration to remove the charcoal before allowing the solution to cool.[11]
-
Column Chromatography Issues
Q4: My bromo-substituted benzoate isomers are not separating on the column. What can I do?
A4: The separation of isomers is often challenging due to their similar polarities. Optimizing the mobile phase is key.
Causality & Solutions:
-
Insufficient Selectivity of the Mobile Phase: The chosen solvent system is not effectively differentiating between the isomers.
-
Solution 1: Decrease the polarity of the eluent. A less polar mobile phase will increase the retention time of all compounds on the silica gel, potentially improving the separation between isomers with small polarity differences. Use a gradient elution, starting with a non-polar solvent and gradually increasing the polarity.
-
Solution 2: Try a different solvent system. For example, if a hexane/ethyl acetate system is failing, consider a toluene/ethyl acetate or a dichloromethane/hexane system. The different solvent-solute interactions can alter the elution order and improve separation.
-
Solution 3: Ensure you are using a high-quality silica gel with a uniform particle size. A finer mesh silica can provide better resolution.
-
Q5: My bromo-substituted benzoate ester is hydrolyzing on the silica gel column. How can I prevent this?
A5: Silica gel is slightly acidic and can catalyze the hydrolysis of esters, especially if the eluent contains protic solvents like methanol.[12]
Causality & Solutions:
-
Acid-Catalyzed Hydrolysis: The acidic nature of the silica gel promotes the cleavage of the ester bond.
-
Solution 1: Deactivate the silica gel by adding a small amount of a non-polar amine, such as triethylamine (1-2%), to the eluent. This will neutralize the acidic sites on the silica.
-
Solution 2: Avoid using protic solvents like methanol in the mobile phase if possible. Opt for aprotic solvents like ethyl acetate, dichloromethane, or ethers.
-
Solution 3: If the compound is particularly sensitive, consider using a different stationary phase, such as neutral alumina.
-
III. Experimental Protocols
Protocol 1: Purification of Ethyl 2-bromobenzoate by Column Chromatography
This protocol is a general guideline for the purification of ethyl 2-bromobenzoate from unreacted 2-bromobenzoic acid.
1. Preparation:
-
Dissolve the crude product in a minimal amount of dichloromethane.
-
Prepare the mobile phase: a mixture of petroleum ether and ethyl acetate in a 10:1 ratio.[13][14]
-
Pack a glass column with silica gel using the prepared mobile phase.
2. Loading and Elution:
-
Carefully load the dissolved crude product onto the top of the silica gel column.
-
Begin eluting with the petroleum ether/ethyl acetate (10:1) mobile phase.
-
Collect fractions and monitor the separation using Thin-Layer Chromatography (TLC).
3. Analysis and Collection:
-
The less polar ethyl 2-bromobenzoate will elute first, followed by the more polar 2-bromobenzoic acid.
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified ethyl 2-bromobenzoate as a colorless oily liquid.[13]
Protocol 2: Purification of 4-bromobenzoic Acid by Recrystallization
This protocol is suitable for purifying 4-bromobenzoic acid from non-polar impurities.
1. Dissolution:
-
Place the crude 4-bromobenzoic acid in an Erlenmeyer flask.
-
Add a minimal amount of hot water. 4-bromobenzoic acid is slightly soluble in hot water.[11][13] For larger quantities or more stubborn impurities, a mixture of ethanol and water can be effective.[15]
-
Heat the mixture on a hot plate with stirring, adding more hot solvent in small portions until the solid completely dissolves.
2. Hot Filtration (if necessary):
-
If insoluble impurities are present, perform a hot gravity filtration to remove them.
3. Crystallization:
-
Allow the clear solution to cool slowly to room temperature.
-
Once crystals begin to form, the flask can be placed in an ice bath to maximize the yield.
4. Isolation:
-
Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold water to remove any remaining soluble impurities.
-
Dry the crystals in a desiccator or a vacuum oven.
IV. Visualization of Workflows
Decision Tree for Purification Method Selection
Caption: Decision tree for selecting a primary purification method.
Troubleshooting Workflow for "Oiling Out"
Sources
- 1. ualberta.scholaris.ca [ualberta.scholaris.ca]
- 2. quora.com [quora.com]
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- 4. Reductions of aryl bromides in water at room temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. 15.9 Hydrolysis of Esters | The Basics of General, Organic, and Biological Chemistry [courses.lumenlearning.com]
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- 9. Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds-Pharmalego [pharmalego.com]
- 10. Benzylic Bromination - Chemistry Steps [chemistrysteps.com]
- 11. alfa-chemistry.com [alfa-chemistry.com]
- 12. The Recrystallization of Benzoic Acid [sites.pitt.edu]
- 13. Ethyl 2-bromobenzoate synthesis - chemicalbook [chemicalbook.com]
- 14. Ethyl 2-bromobenzoate | 6091-64-1 [chemicalbook.com]
- 15. chemistry.stackexchange.com [chemistry.stackexchange.com]
Technical Support Center: Overcoming Solubility Challenges with Methyl 2-(aminomethyl)-5-bromobenzoate
Introduction: Navigating the Solubility of a Key Synthetic Building Block
Methyl 2-(aminomethyl)-5-bromobenzoate is a bifunctional organic compound with significant potential in the synthesis of complex heterocyclic structures and as an intermediate in pharmaceutical development. Its structure, featuring a primary amine on a benzylic carbon and a methyl ester on a brominated aromatic ring, presents a unique and often challenging solubility profile. Researchers frequently encounter difficulties in dissolving this compound in solvents required for subsequent reactions, purification, or biological screening.
This technical support guide provides a comprehensive framework for understanding and overcoming the solubility issues associated with Methyl 2-(aminomethyl)-5-bromobenzoate. As a Senior Application Scientist, my goal is to move beyond simple protocols and explain the underlying chemical principles, empowering you to make informed, rational decisions in your experimental design.
A Note on Isomers: It is critical to distinguish the target compound, Methyl 2-(aminomethyl)-5-bromobenzoate (CAS 1131587-85-3), from its more commonly documented isomer, Methyl 2-amino-5-bromobenzoate (CAS 52727-57-8). In the latter, the amine is directly attached to the aromatic ring. While specific quantitative solubility data for the "aminomethyl" isomer is scarce, its chemical behavior can be confidently predicted based on its functional groups and the well-established principles outlined in this guide.
Part 1: Understanding the Molecule - Physicochemical Drivers of Solubility
The solubility of Methyl 2-(aminomethyl)-5-bromobenzoate is governed by a balance of polar and non-polar characteristics derived from its distinct functional groups.
-
The Bromophenyl Group: The core structure is a relatively large, non-polar aromatic ring substituted with a bromine atom. This portion of the molecule is hydrophobic and favors dissolution in organic solvents.
-
The Methyl Ester (-COOCH₃): This group adds some polarity and can act as a hydrogen bond acceptor. However, it is also susceptible to hydrolysis under strongly acidic or basic conditions, a critical consideration during pH-modification experiments.[1]
-
The Aminomethyl Group (-CH₂NH₂): This is the most influential group for manipulating aqueous solubility. It contains a basic primary amine that can be protonated under acidic conditions to form a highly polar, water-soluble ammonium salt.[2][3]
A summary of its key properties is presented below.
| Property | Value / Description | Source / Rationale |
| Chemical Name | Methyl 2-(aminomethyl)-5-bromobenzoate | - |
| CAS Number | 1131587-85-3 | [4] |
| Molecular Formula | C₉H₁₀BrNO₂ | [4] |
| Molecular Weight | 244.08 g/mol | [4] |
| Appearance | Typically a solid (predicted) | Based on similar structures |
| Predicted pKa | ~9.5 (for the conjugate acid, R-CH₂NH₃⁺) | Standard pKa for benzylic amines |
| Predicted Solubility | Sparingly soluble in water; soluble in polar organic solvents like methanol, ethanol, DMSO, and DMF.[5] | Based on the "like dissolves like" principle |
Part 2: Troubleshooting Guide - A Rational Approach to Dissolution
This section addresses common solubility problems in a question-and-answer format, providing not just solutions but the scientific reasoning behind them.
Q1: My compound won't dissolve in my reaction solvent. What is the first and most logical step?
Answer: The foundational step is a systematic solvent screening. Attempting to force dissolution in an incompatible solvent can lead to misleading results or failed reactions. The principle of "like dissolves like" is your primary guide.[5] Given the molecule's mixed polarity, a range of solvents should be tested.
A logical workflow for troubleshooting is essential. The diagram below outlines a decision-making process to systematically identify a suitable solvent system.
Caption: Decision workflow for troubleshooting solubility.
Q2: I need to run my reaction in water, but the compound has very low aqueous solubility. How can I increase it?
Answer: This is the ideal scenario for leveraging the basicity of the aminomethyl group. By lowering the pH of the aqueous medium, you can protonate the primary amine (-CH₂NH₂) to form an ammonium salt (-CH₂NH₃⁺). This ionic species is significantly more polar and, therefore, more soluble in water.[2][3]
Mechanism: R-CH₂NH₂ (sparingly soluble) + H⁺ ⇌ R-CH₂NH₃⁺ (highly soluble)
The key is to adjust the pH to be at least 1-2 units below the pKa of the conjugate acid (R-CH₂NH₃⁺), which is estimated to be around 9.5. A buffer system around pH 4-6 is often a good starting point. This can be achieved by preparing a dilute acidic solution (e.g., 0.1 M HCl) or a suitable buffer (e.g., acetate).
Caution: Be mindful of potential ester hydrolysis. While moderate acidity (pH 4-6) is generally safe for short-to-medium duration experiments at room temperature, prolonged exposure to very low pH (<2) or elevated temperatures can cause the methyl ester to hydrolyze to the corresponding carboxylic acid.
Q3: I dissolved my compound by lowering the pH, but it precipitated when I added another reagent. What happened?
Answer: This common issue arises if the reagent you added was basic or if it shifted the buffer's pH upwards. When the pH of the solution rises to a level near or above the amine's pKa, the ammonium salt (R-CH₂NH₃⁺) is deprotonated back to the free amine (R-CH₂NH₂). Since the free amine is much less soluble in water, it precipitates out of the solution.[3]
Troubleshooting Steps:
-
Measure the final pH: Confirm that the pH has indeed increased.
-
Buffer Capacity: Your buffer may not have been strong enough to handle the addition. Consider using a buffer with a higher concentration.
-
Reagent pH: If possible, adjust the pH of the reagent solution before adding it to your main reaction vessel.
Q4: Can I use co-solvents to improve solubility for an aqueous reaction?
Answer: Yes, using a co-solvent is an excellent and widely used strategy.[6][7] A co-solvent is a water-miscible organic solvent that, when added to water, reduces the overall polarity of the mixture. This makes the solvent system more "like" your non-polar compound, enhancing solubility.
Common Co-solvents:
-
Methanol (MeOH) / Ethanol (EtOH): Good starting choices, highly polar and fully miscible with water.
-
Dimethyl Sulfoxide (DMSO) / Dimethylformamide (DMF): Very strong, polar aprotic solvents that can dissolve a wide range of compounds.[5] Use sparingly as they can be difficult to remove.
-
Acetonitrile (ACN): Another common choice, often used in reverse-phase chromatography.
-
Tetrahydrofuran (THF): A less polar option that can be effective.
The strategy is to first dissolve the compound in a minimal amount of the organic co-solvent and then slowly add this organic stock solution to the stirred aqueous buffer. This often prevents the compound from crashing out immediately.
Part 3: Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the key workflows described above.
Protocol 1: Systematic Solvent Screening
Objective: To qualitatively determine the solubility of Methyl 2-(aminomethyl)-5-bromobenzoate in a range of common laboratory solvents.
Materials:
-
Methyl 2-(aminomethyl)-5-bromobenzoate
-
Vials (e.g., 2 mL glass vials)
-
Vortex mixer
-
Solvents: Water, Methanol, Ethanol, Isopropanol, Acetonitrile, Acetone, Ethyl Acetate, Dichloromethane (DCM), Tetrahydrofuran (THF), Toluene.
Procedure:
-
Add approximately 2-5 mg of the compound to each labeled vial.
-
Add 0.5 mL of the first solvent (e.g., Water) to the corresponding vial.
-
Vortex the vial vigorously for 30-60 seconds.
-
Visually inspect the solution. A fully dissolved compound will yield a clear solution with no visible solid particles.[8]
-
If the compound is not fully dissolved, add another 0.5 mL of the solvent and vortex again.
-
Record your observation as "Insoluble," "Slightly Soluble," "Soluble," or "Freely Soluble."
-
Repeat steps 2-6 for each solvent.
-
Compile your results in a table to guide your choice of reaction or purification solvent.
Protocol 2: pH-Mediated Solubilization in Aqueous Buffers
Objective: To dissolve the compound in an aqueous system by forming its hydrochloride salt.
Caption: Workflow for pH-mediated solubilization.
Procedure:
-
Preparation: Weigh the required amount of Methyl 2-(aminomethyl)-5-bromobenzoate into a suitable flask.
-
Acidification: Slowly add a 0.1 M HCl solution or a pre-prepared aqueous buffer (e.g., 50 mM sodium acetate, pH 5.0) to the solid while stirring. Start with a volume calculated to give a concentration slightly higher than your target.
-
Dissolution: Stir the mixture at room temperature. A magnetic stirrer is ideal. If dissolution is slow, sonication in a water bath for 5-10 minutes can be very effective.
-
Verification: Once the solid has dissolved, the solution should be completely clear and transparent.
-
Final pH Check: Measure the pH of the final solution to ensure it is in the desired acidic range and record the value. The solution is now ready for use in your experiment.
Part 4: Frequently Asked Questions (FAQs)
Q: What are the best "go-to" organic solvents for this compound? A: Based on its structure, polar solvents are the best starting point. Methanol, ethanol, and acetonitrile are excellent first choices for dissolving the compound for reactions or for preparing stock solutions.
Q: I am worried about ester hydrolysis. How can I minimize this risk during pH adjustment? A: To minimize hydrolysis:
-
Work at room temperature or below. Avoid heating acidic or basic solutions of the compound.
-
Use the mildest effective pH. A pH of 4-5 is often sufficient and is much safer for the ester than a pH of 1.
-
Use the solution promptly after preparation. Avoid long-term storage in acidic or basic aqueous solutions.
Q: Is it better to use pH adjustment or a co-solvent? A: The choice depends on your experimental constraints.
-
Choose pH adjustment if: Your subsequent reaction is compatible with an acidic aqueous environment and the other reagents are water-soluble. It is often a "greener" option.[1]
-
Choose a co-solvent if: Your reaction requires anhydrous conditions, involves other reagents that are only soluble in organic solvents, or is sensitive to pH.
References
-
Ascendia Pharma. (2021). 5 Novel Techniques for Solubility Enhancement. [Link]
-
Pharmaguideline. (n.d.). Solubility Enhancement Techniques. Retrieved from [Link]
-
Longdom Publishing. (n.d.). Brief Overview of Various Approaches to Enhance Drug Solubility. [Link]
-
International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility. [Link]
-
International Journal of Pharmaceutical and Chemical Analysis. (n.d.). Strategies for improving hydrophobic drugs solubility and bioavailability. [Link]
-
LookChem. (n.d.). Methyl 2-(aminomethyl)-5-bromobenzoate. Retrieved from [Link]
-
Abraham Entertainment. (2023). Solubility Of Polar Compounds: Unraveling The Secrets. [Link]
-
Quora. (2017). Why do amines dissolve in hydrochloric acid?. [Link]
-
Chemistry Steps. (n.d.). Solubility of Organic Compounds. Retrieved from [Link]
-
University of Alberta. (n.d.). Isolation (Recovery) of amines. Retrieved from [Link]
Sources
Validation & Comparative
A Senior Application Scientist's Guide to Validating the Purity of Methyl 2-(aminomethyl)-5-bromobenzoate hydrochloride
For researchers, scientists, and professionals in drug development, the meticulous validation of starting materials and intermediates is not merely a regulatory hurdle; it is the bedrock of safe and effective therapeutics. The purity of a compound like Methyl 2-(aminomethyl)-5-bromobenzoate hydrochloride, a key building block in the synthesis of various pharmaceutical agents, directly influences the quality, safety, and efficacy of the final Active Pharmaceutical Ingredient (API). A comprehensive purity assessment is therefore non-negotiable.
This guide provides an in-depth, objective comparison of orthogonal analytical techniques for validating the purity of this compound. We will move beyond simply listing protocols to explain the scientific rationale behind experimental choices, ensuring a self-validating system of analysis. This approach, grounded in established principles and regulatory expectations, will empower you to design and execute robust purity validation studies.
Understanding the Analyte and Its Potential Impurities
Before delving into analytical methodologies, it is crucial to understand the potential impurity profile of this compound. A likely synthetic pathway provides a roadmap to predict process-related impurities. While the exact commercial synthesis is often proprietary, a plausible route starts from 2-amino-5-bromobenzoic acid.
A probable synthetic pathway could involve:
-
Protection of the amine: The amino group of 2-amino-5-bromobenzoic acid is protected to prevent side reactions.
-
Reduction of the carboxylic acid: The carboxylic acid is reduced to a primary alcohol.
-
Conversion to an aminomethyl group: The alcohol is converted to a leaving group (e.g., a tosylate or halide) and then displaced with a nitrogen source (e.g., azide followed by reduction, or phthalimide followed by hydrolysis) to yield the aminomethyl group.
-
Esterification: The carboxylic acid is esterified to the methyl ester.
-
Deprotection and Salt Formation: The protecting group is removed, and the hydrochloride salt is formed.
Based on this, potential impurities can be categorized as follows:
-
Organic Impurities:
-
Starting Materials: Unreacted 2-amino-5-bromobenzoic acid.
-
Intermediates: Incompletely reacted intermediates from any of the synthetic steps.
-
By-products: Over-brominated species (e.g., methyl 2-(aminomethyl)-3,5-dibromobenzoate), products of side reactions, or degradation products.
-
-
Inorganic Impurities: Reagents, ligands, and catalysts used in the synthesis.
-
Residual Solvents: Solvents used in the reaction and purification steps.
The International Council for Harmonisation (ICH) guidelines, specifically ICH Q3A(R2), provide a framework for the reporting, identification, and qualification of such impurities in new drug substances.[1][2][3]
Orthogonal Analytical Approaches for Comprehensive Purity Assessment
Relying on a single analytical technique can provide an incomplete picture of a compound's purity. Therefore, employing orthogonal methods—techniques that measure the same attribute using different physical or chemical principles—is a cornerstone of robust validation. For this compound, we will compare three powerful, commonly used techniques:
-
High-Performance Liquid Chromatography (HPLC): A high-resolution separation technique for quantifying the main component and detecting organic impurities.
-
Quantitative Nuclear Magnetic Resonance (qNMR): A primary analytical method that provides an absolute measure of purity and structural confirmation without the need for a specific reference standard of the analyte.[1][4][5]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): A highly sensitive and specific technique for the detection and identification of trace-level impurities.[6][7]
The following sections will detail the experimental protocols and comparative performance of these methods.
High-Performance Liquid Chromatography (HPLC-UV) for Assay and Impurity Profiling
HPLC is the workhorse of pharmaceutical quality control due to its high resolving power, sensitivity, and quantitative accuracy.[8] For this compound, a reversed-phase HPLC method with UV detection is the most appropriate choice.
Causality Behind Experimental Choices
-
Reversed-Phase Chromatography (C18 column): The analyte is a moderately polar organic salt, making a nonpolar stationary phase like C18 ideal for achieving good retention and separation from both more polar and less polar impurities.
-
Mobile Phase (Acetonitrile and Water with an Ion-Pairing Agent): A gradient elution with acetonitrile and water provides the necessary range of polarity to elute the main peak and any potential impurities within a reasonable timeframe. The addition of an acid like trifluoroacetic acid (TFA) or formic acid serves multiple purposes: it protonates the free amine, improving peak shape; it acts as an ion-pairing agent to enhance retention of the polar analyte; and it buffers the mobile phase to ensure reproducible chromatography.
-
UV Detection: The aromatic ring in the molecule provides a strong chromophore, allowing for sensitive detection at an appropriate UV wavelength (e.g., 230-254 nm).
Detailed Experimental Protocol: HPLC-UV
Instrumentation:
-
HPLC system with a gradient pump, autosampler, column thermostat, and UV-Vis detector.
Chromatographic Conditions:
| Parameter | Condition |
|---|---|
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Trifluoroacetic Acid in Water |
| Mobile Phase B | 0.1% Trifluoroacetic Acid in Acetonitrile |
| Gradient | 0-2 min: 5% B; 2-15 min: 5-95% B; 15-18 min: 95% B; 18-18.1 min: 95-5% B; 18.1-25 min: 5% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 230 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Accurately weigh ~10 mg of the sample and dissolve in 10 mL of a 50:50 mixture of Mobile Phase A and B to a final concentration of 1 mg/mL. |
Method Validation: The method must be validated according to ICH Q2(R1) guidelines, assessing parameters such as specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantification (LOQ), and robustness.[1][3][9][10]
Visualizing the HPLC Workflow
Caption: HPLC-UV workflow for purity analysis.
Quantitative NMR (qNMR) for Absolute Purity Determination
qNMR is a primary ratio method, meaning it can determine the purity of a substance by comparing the integral of an analyte signal to that of a certified internal standard of known purity.[2][4] This is a significant advantage as it does not require a reference standard of the analyte itself, which is often unavailable for novel intermediates.[2]
Causality Behind Experimental Choices
-
Internal Standard: A high-purity, stable, non-reactive internal standard with signals that do not overlap with the analyte's signals is chosen. Maleic acid or dimethyl sulfone are common choices. The standard must be accurately weighed.
-
Deuterated Solvent: A deuterated solvent (e.g., DMSO-d₆ or D₂O) is used to dissolve both the sample and the internal standard. The choice of solvent is critical to ensure both components are fully dissolved and to avoid signal overlap.
-
Acquisition Parameters: Specific NMR parameters are crucial for accurate quantification. A long relaxation delay (at least 5 times the longest T₁ of both the analyte and standard) is essential to ensure complete relaxation of all protons, making the signal integrals directly proportional to the number of protons.
Detailed Experimental Protocol: ¹H-qNMR
Instrumentation:
-
High-resolution NMR spectrometer (e.g., 400 MHz or higher).
Sample Preparation:
-
Accurately weigh approximately 15 mg of this compound into a clean vial.
-
Accurately weigh approximately 5 mg of a certified internal standard (e.g., maleic acid, purity >99.5%) into the same vial.
-
Dissolve the mixture in a precise volume (e.g., 0.75 mL) of a suitable deuterated solvent (e.g., DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
Acquisition Parameters:
| Parameter | Setting | Rationale |
|---|---|---|
| Pulse Program | Standard single pulse (e.g., zg30) | Simple and robust for quantification. |
| Relaxation Delay (d1) | ≥ 30 seconds | To ensure full relaxation of all protons for accurate integration. |
| Number of Scans | 16-64 | To achieve a high signal-to-noise ratio (>250:1). |
| Acquisition Time | 3-4 seconds | To ensure adequate digital resolution. |
| Spectral Width | ~16 ppm | To cover all relevant signals. |
Data Processing and Calculation:
-
Apply Fourier transform, phase correction, and baseline correction.
-
Integrate a well-resolved, non-exchangeable proton signal from the analyte and a signal from the internal standard.
-
Calculate the purity using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
Visualizing the qNMR Workflow
Caption: qNMR workflow for absolute purity determination.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Identification
While HPLC-UV is excellent for quantifying known impurities and detecting unknown ones, it does not provide structural information. LC-MS couples the separation power of HPLC with the high sensitivity and specificity of mass spectrometry, making it the ideal tool for identifying unknown impurities.[6][7]
Causality Behind Experimental Choices
-
LC Method: A similar HPLC method to the one described above can be used, but with a volatile mobile phase modifier (e.g., formic acid or ammonium acetate instead of TFA) to ensure compatibility with the MS interface.
-
Ionization Source (Electrospray Ionization - ESI): ESI is a soft ionization technique well-suited for polar, thermally labile molecules like the analyte, typically producing a protonated molecular ion [M+H]⁺, which gives immediate molecular weight information.
-
Mass Analyzer (e.g., Quadrupole Time-of-Flight - Q-TOF): A high-resolution mass spectrometer like a Q-TOF provides accurate mass measurements, which can be used to determine the elemental composition of an impurity. Tandem MS (MS/MS) capabilities allow for fragmentation of the impurity's molecular ion, providing structural clues for identification.
Detailed Experimental Protocol: LC-MS
Instrumentation:
-
LC-MS system with a binary pump, autosampler, column thermostat, and a high-resolution mass spectrometer (e.g., Q-TOF) with an ESI source.
LC Conditions:
| Parameter | Condition |
|---|---|
| Column | C18, 2.1 x 100 mm, 1.8 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Optimized for separation of impurities |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 1-5 µL |
MS Conditions:
| Parameter | Setting |
|---|---|
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.5 kV |
| Drying Gas Flow | 8 L/min |
| Drying Gas Temp. | 325°C |
| Mass Range | 100-1000 m/z |
| Data Acquisition | Full scan MS and data-dependent MS/MS |
Data Analysis:
-
Process the chromatogram to identify peaks corresponding to impurities.
-
Extract the mass spectrum for each impurity peak to determine its accurate mass.
-
Use the accurate mass to propose possible elemental compositions.
-
Analyze the MS/MS fragmentation pattern to elucidate the structure of the impurity.
-
Compare the proposed structure with potential by-products and intermediates from the synthesis.
Visualizing the LC-MS Workflow
Caption: LC-MS workflow for impurity identification.
Comparative Analysis of Techniques
The choice of analytical technique depends on the specific question being asked. For routine quality control and release testing, a validated HPLC method is often sufficient. For establishing the absolute purity of a reference standard or for samples where a standard is unavailable, qNMR is the method of choice. For identifying unknown impurities, LC-MS is indispensable.
The following table summarizes the performance of each technique for the purity validation of this compound.
| Parameter | HPLC-UV | ¹H-qNMR | LC-MS |
| Primary Application | Quantitative Purity & Impurity Profiling | Absolute Purity Determination & Structural Confirmation | Impurity Identification & Structural Elucidation |
| Quantitative Accuracy | High (with reference standard) | Very High (primary method) | Semi-quantitative to Quantitative (with standards) |
| Precision (%RSD) | < 1% | < 1% | 5-15% (for trace levels) |
| Sensitivity (LOD/LOQ) | High (typically ~0.01% / 0.03% for impurities) | Lower (typically ~0.1%) | Very High (ppb to ppm levels) |
| Information Provided | Purity relative to main peak area, retention times of impurities | Absolute purity, structural confirmation | Molecular weight and structural information of impurities |
| Reference Standard | Required for analyte and impurities | Required for internal standard only | Not required for identification, but for quantification |
| Throughput | High | Moderate | Moderate to Low |
Conclusion: An Integrated Approach to Purity Validation
Validating the purity of a critical pharmaceutical intermediate like this compound requires a multi-faceted, scientifically sound approach. No single technique can provide all the necessary information. A robust purity validation strategy integrates the strengths of orthogonal methods:
-
HPLC-UV serves as the primary tool for routine quality control, quantifying the main component and known impurities, and detecting unknown impurities with high precision.
-
qNMR provides an anchor of absolute purity, a primary measurement that validates the purity of the reference material used for the HPLC method and offers unambiguous structural confirmation.
-
LC-MS acts as the investigative tool, providing the detailed structural information needed to identify any unknown impurities detected by HPLC, which is a critical step for safety assessment and process optimization.
By employing these techniques in a complementary fashion, researchers, scientists, and drug development professionals can build a comprehensive and self-validating purity profile. This not only ensures compliance with global regulatory standards but also upholds the highest principles of scientific integrity, ultimately contributing to the development of safe and effective medicines.
References
-
ICH Harmonised Tripartite Guideline. Impurities in New Drug Substances Q3A(R2). 25 October 2006. Available from: [Link]
- Pauli, G. F., Jaki, B. U., & Lankin, D. C. (2005). Quantitative ¹H NMR: development and potential of a method for natural products analysis.
-
ICH Harmonised Tripartite Guideline. Validation of Analytical Procedures: Text and Methodology Q2(R1). November 2005. Available from: [Link]
-
U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. September 2021. Available from: [Link]
-
European Medicines Agency. ICH Q2 (R1) Validation of analytical procedures - Scientific guideline. 01 June 1995. Available from: [Link]
-
Emery Pharma. A Guide to Quantitative NMR (qNMR). 09 February 2024. Available from: [Link]
-
Payesh Darou Zist Azma Laboratory. Pharmaceutical Impurity Detection Using LC-MS/MS. Available from: [Link]
- Niessen, W. M. A. (2001). LC-MS and CE-MS strategies in impurity profiling. CHIMIA International Journal for Chemistry, 55(10), 822-828.
-
ResolveMass Laboratories Inc. Identification and profiling of impurities in Pharmaceuticals. 08 June 2025. Available from: [Link]
-
ALWSCI. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. 04 September 2024. Available from: [Link]
Sources
- 1. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 2. qNMR: A powerful tool for purity determination | RSSL [rssl.com]
- 3. fda.gov [fda.gov]
- 4. What is qNMR (quantitative NMR) ? | Applications Notes | JEOL Ltd. [jeol.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Methyl 2-amino-5-bromobenzoate 96 52727-57-8 [sigmaaldrich.com]
- 7. Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - Blogs - News [alwsci.com]
- 9. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 10. starodub.nl [starodub.nl]
A Researcher's Guide to Methyl Anthranilate Building Blocks: A Comparative Analysis Focused on Methyl 2-amino-5-bromobenzoate
For the discerning researcher in drug discovery and medicinal chemistry, the selection of foundational scaffolds is a critical decision that dictates the trajectory of a synthesis campaign. This guide provides an in-depth comparative analysis of Methyl 2-(aminomethyl)-5-bromobenzoate hydrochloride's close and more extensively documented relative, Methyl 2-amino-5-bromobenzoate . While data on the former is limited, the latter serves as an exemplary case study in evaluating the synthesis and strategic application of halogenated anthranilate building blocks. We will delve into a comparative analysis of its synthesis, its utility in palladium-catalyzed cross-coupling reactions, and its role in the generation of bioactive molecules, providing a framework for rational scaffold selection.
The Strategic Importance of Halogenated Anthranilates
Substituted anthranilic acid derivatives are privileged scaffolds in medicinal chemistry, serving as precursors to a wide array of therapeutic agents, including anti-inflammatory, anticoagulant, and antimicrobial drugs.[1] The introduction of a halogen, such as bromine, at the 5-position of the anthranilate ring provides a versatile synthetic handle for carbon-carbon and carbon-nitrogen bond formation, primarily through palladium-catalyzed cross-coupling reactions. This allows for the systematic exploration of chemical space and the fine-tuning of a molecule's pharmacokinetic and pharmacodynamic properties.
Synthesis of Methyl 2-amino-5-bromobenzoate: A Tale of Two Esterifications
The synthesis of Methyl 2-amino-5-bromobenzoate is typically a two-step process commencing with the bromination of 2-aminobenzoic acid, followed by esterification.[2] While the initial bromination is relatively straightforward, the choice of esterification method presents a critical process development decision, balancing yield, safety, and scalability.
Overall Synthesis Pathway
Caption: Two-step synthesis of Methyl 2-amino-5-bromobenzoate.
Comparative Analysis of Esterification Protocols
Two prominent methods for the esterification of 2-amino-5-bromobenzoic acid are the classic Fischer esterification and a high-yield continuous flow reaction utilizing diazomethane.[2]
| Feature | Protocol 1: Continuous Flow with Diazomethane | Protocol 2: Fischer Esterification |
| Reagents | 2-amino-5-bromobenzoic acid, Diazomethane (in-situ generated) | 2-amino-5-bromobenzoic acid, Methanol, Sulfuric Acid (catalyst) |
| Key Advantages | High yield, Short reaction time, High reproducibility | Uses common and less hazardous reagents, Simpler setup |
| Challenges | Requires specialized continuous flow equipment, Diazomethane is toxic and potentially explosive | Equilibrium reaction can lead to variable yields, Requires efficient water removal |
| Typical Yield | High (specific data not provided in source) | Moderate to high (yields can vary) |
Causality Behind Experimental Choices: The choice between these two protocols is a classic trade-off between efficiency and safety/simplicity. The continuous flow method offers superior yield and control but requires a significant upfront investment in specialized equipment and stringent safety protocols for handling diazomethane.[2] Fischer esterification, while potentially lower-yielding due to its equilibrium nature, is more accessible for standard laboratory settings.[2]
Detailed Experimental Protocol: Fischer Esterification
This protocol provides a representative procedure for the synthesis of Methyl 2-amino-5-bromobenzoate via Fischer esterification.[3]
Materials:
-
2-amino-5-bromobenzoic acid
-
Methanol (reagent grade)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
10% Sodium Carbonate (Na₂CO₃) solution
-
Diethyl ether
-
Saturated Sodium Chloride (NaCl) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a 5 mL conical vial containing a magnetic stir bar, add 2-amino-5-bromobenzoic acid and an excess of methanol.
-
With stirring, carefully add a catalytic amount (approximately 4-5 drops) of concentrated sulfuric acid to the mixture.
-
Attach a condenser to the vial and heat the mixture to reflux. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete after 30-60 minutes of reflux.[3]
-
Allow the mixture to cool to room temperature.
-
Pour the reaction mixture into a beaker containing approximately 5 mL of water and cool in an ice-water bath.
-
Slowly add 10% aqueous sodium carbonate solution to neutralize the excess acid until the pH is approximately 8.
-
Transfer the mixture to a separatory funnel and extract the product with diethyl ether (e.g., 3 x 10 mL).
-
Wash the combined organic layers with a saturated sodium chloride solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude Methyl 2-amino-5-bromobenzoate.
-
The product can be further purified by recrystallization from methanol.[3]
Application in Suzuki-Miyaura Cross-Coupling: A Gateway to Biaryl Scaffolds
Methyl 2-amino-5-bromobenzoate is a valuable substrate for the Suzuki-Miyaura cross-coupling reaction, a powerful method for constructing C-C bonds between aryl halides and organoboron compounds.[4] This reaction is instrumental in synthesizing diverse biaryl and heteroaryl scaffolds, which are key intermediates for a wide range of biologically active molecules.[4]
The Suzuki-Miyaura Catalytic Cycle
Caption: General catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[4]
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol provides a general procedure for the Suzuki-Miyaura coupling of Methyl 2-amino-5-bromobenzoate with an arylboronic acid.[4]
Materials:
-
Methyl 2-amino-5-bromobenzoate (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Potassium carbonate (2.0 mmol)
-
1,4-Dioxane/water (4:1) solvent mixture (10 mL)
-
Tetrakis(triphenylphosphine)palladium(0) (3-5 mol%)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add Methyl 2-amino-5-bromobenzoate, the arylboronic acid, and potassium carbonate.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the 1,4-dioxane/water solvent mixture.
-
Degas the solution by bubbling the inert gas through it for 15-20 minutes.
-
Add tetrakis(triphenylphosphine)palladium(0) to the reaction mixture under a positive pressure of the inert gas.
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the progress by TLC.
-
After completion, allow the reaction mixture to cool to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Comparative Performance in the Synthesis of Bioactive Molecules
Synthesis of 7-Aryl-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-ones as Cholinesterase Inhibitors
A series of novel 7-aryl-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one derivatives were synthesized from a 7-bromoquinoline intermediate, which can be derived from Methyl 2-amino-5-bromobenzoate, and evaluated as cholinesterase inhibitors for potential use in treating Alzheimer's disease.[5] The key step in the synthesis is a Suzuki-Miyaura cross-coupling reaction.
| Arylboronic Acid Partner | Product | Yield (%) |
| 4-Chlorophenylboronic acid | 7-(4-Chlorophenyl)-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one | 82 |
| 4-Fluorophenylboronic acid | 7-(4-Fluorophenyl)-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one | 85 |
| m-Tolylboronic acid | 7-(m-Tolyl)-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one | 72 |
| 3-Methoxyphenylboronic acid | 7-(3-Methoxyphenyl)-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one | 66 |
Data extracted from[5]
The yields of the Suzuki coupling are generally good to excellent, demonstrating the robustness of this transformation with the brominated quinazolinone scaffold.[5] The 7-(3-Chloro-4-fluorophenyl) derivative exhibited the highest inhibitory potency against cholinesterase.[5]
N-Acylanthranilic Acid Derivatives as PAI-1 Inhibitors
Alternatives to Methyl 2-amino-5-bromobenzoate
While Methyl 2-amino-5-bromobenzoate is a versatile building block, other halogenated or substituted anthranilates can offer advantages in certain synthetic contexts or lead to final compounds with improved properties.
-
Methyl 2-amino-5-chlorobenzoate: The chloro-analogue is often less expensive but may exhibit lower reactivity in cross-coupling reactions, potentially requiring more forcing conditions or more active catalyst systems.
-
Methyl 2-amino-5-iodobenzoate: The iodo-analogue is the most reactive of the halogens in Suzuki couplings but is also typically the most expensive.
-
Other Substituted Anthranilates: The use of other substituents, such as trifluoromethyl or cyano groups, can significantly alter the electronic properties of the ring and the resulting biological activity of the final compounds.
The choice of building block is therefore a strategic decision based on a balance of reactivity, cost, and the desired properties of the target molecule.
Conclusion
Methyl 2-amino-5-bromobenzoate stands as a highly valuable and versatile building block for the synthesis of complex, biologically active molecules. Its utility is underscored by the efficiency of its synthesis and its robust performance in key synthetic transformations such as the Suzuki-Miyaura cross-coupling. While the initially requested this compound remains a compound of interest, the extensive documentation and proven track record of its 2-amino analogue provide a solid foundation for researchers to make informed decisions in their synthetic endeavors. The principles of comparative analysis of synthesis and application outlined here for Methyl 2-amino-5-bromobenzoate can be directly applied to the evaluation of any new or less-studied building block, ensuring a rational and efficient path to novel chemical entities.
References
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Identification of novel plasminogen activator inhibitor-1 inhibitors with improved oral bioavailability: Structure optimization of N-acylanthranilic acid derivatives. PubMed. Available at: [Link]
-
Synthesis of Novel 7-Phenyl-2,3-Dihydropyrrolo[2,1-b]Quinazolin-9(1H)-ones as Cholinesterase Inhibitors Targeting Alzheimer's Disease Through Suzuki–Miyaura Cross-Coupling Reaction. MDPI. Available at: [Link]
-
Crystal structure, Hirshfeld surface analysis and DFT calculations of 7-bromo-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one. National Institutes of Health. Available at: [Link]
-
Synthesis and Biological Activity of Novel Complexes with Anthranilic Acid and Its Analogues. MDPI. Available at: [Link]
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- 6. Identification of novel plasminogen activator inhibitor-1 inhibitors with improved oral bioavailability: Structure optimization of N-acylanthranilic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Aromatic Scaffolds: A Comparative Analysis of Methyl 2-amino-5-bromobenzoate and Its Alternatives in Modern Synthesis
In the landscape of drug discovery and materials science, the selection of a foundational building block is a critical decision that dictates the trajectory of a synthetic campaign. Among the myriad of available scaffolds, substituted aminobenzoates are prized for their inherent functionality and versatile reactivity. This guide provides an in-depth, objective comparison of Methyl 2-amino-5-bromobenzoate, a trifunctional building block, against its structural and functional isomers and analogs. We will delve into the causality behind experimental choices, supported by protocols and data, to empower researchers in making informed decisions for their synthetic strategies.
The core value of Methyl 2-amino-5-bromobenzoate lies in the orthogonal reactivity of its three functional groups: the nucleophilic amino group, the modifiable methyl ester, and the bromine atom, which is primed for metal-catalyzed cross-coupling reactions. This unique arrangement on an electron-rich aromatic core makes it a powerful intermediate for constructing complex molecular architectures.[1][2]
Physicochemical and Spectroscopic Profile of Methyl 2-amino-5-bromobenzoate
A prerequisite for any successful synthesis is the unambiguous identification and confirmation of the starting materials. The spectroscopic data for Methyl 2-amino-5-bromobenzoate are well-characterized, providing a clear fingerprint for researchers.
Table 1: Physicochemical and Spectroscopic Properties of Methyl 2-amino-5-bromobenzoate
| Property | Value | Source |
| CAS Number | 52727-57-8 | |
| Molecular Formula | C₈H₈BrNO₂ | |
| Molecular Weight | 230.06 g/mol | |
| Appearance | Light yellow to orange powder/crystal | [3] |
| Melting Point | 72-74 °C | |
| ¹H NMR (CDCl₃, ppm) | 7.78 (d, J=2.4 Hz, 1H), 7.19 (dd, J=8.8, 2.4 Hz, 1H), 6.64 (d, J=8.8 Hz, 1H), 5.61 (br s, 2H), 3.86 (s, 3H) | [4] |
| ¹³C NMR (CDCl₃, ppm) | 168.1, 148.8, 137.2, 125.1, 119.3, 111.4, 109.5, 51.8 | [4] |
The proton NMR spectrum is particularly informative. The downfield singlet at 7.78 ppm corresponds to the proton ortho to the bromine and meta to the amino group, while the doublet of doublets at 7.19 ppm represents the proton meta to both the bromine and amino groups. The upfield doublet at 6.64 ppm is characteristic of the proton ortho to the electron-donating amino group. The broad singlet for the amine protons and the sharp singlet for the methyl ester protons are also key identifiers.[4] This distinct pattern allows for straightforward reaction monitoring, as changes in the chemical shifts of these aromatic protons indicate successful transformation at one of the functional sites.
Core Application: Palladium-Catalyzed Cross-Coupling Reactions
The primary utility of Methyl 2-amino-5-bromobenzoate is its role as an aryl bromide in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[5] This reaction is a cornerstone of modern synthesis for its reliability and functional group tolerance in forming C-C bonds.[6][7]
The reaction proceeds via a well-established catalytic cycle involving oxidative addition of the aryl bromide to a Pd(0) complex, transmetalation with a boronic acid derivative, and reductive elimination to yield the biaryl product and regenerate the catalyst.[5]
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol details a typical setup for coupling Methyl 2-amino-5-bromobenzoate with an arylboronic acid. The choice of a mixed solvent system (dioxane/water) is crucial for dissolving both the organic substrate and the inorganic base.[5]
-
Reaction Setup: In a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine Methyl 2-amino-5-bromobenzoate (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and potassium carbonate (K₂CO₃, 2.0 equiv.).
-
Solvent Addition: Add a degassed 4:1 mixture of 1,4-dioxane and water. The solvent volume should be sufficient to create a 0.1-0.2 M solution with respect to the limiting reagent.
-
Degassing: Purge the solution by bubbling the inert gas through it for 15-20 minutes. This step is critical to remove dissolved oxygen, which can oxidize and deactivate the palladium catalyst.[8]
-
Catalyst Addition: Add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3-5 mol%), to the flask under a positive pressure of inert gas.
-
Reaction: Heat the mixture to 80-100 °C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).
-
Workup: Cool the reaction to room temperature and dilute with ethyl acetate. Wash the organic layer sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.
Table 2: Representative Suzuki Coupling Reactions with Methyl 2-amino-5-bromobenzoate (Note: Data is estimated based on typical reactivity for similar substrates[5])
| Entry | Boronic Acid | Product | Expected Yield (%) |
| 1 | Phenylboronic acid | Methyl 2-amino-5-phenylbenzoate | 97 |
| 2 | 4-Chlorophenylboronic acid | Methyl 5-(4-chlorophenyl)-2-aminobenzoate | 96 |
| 3 | 4-Methylphenylboronic acid | Methyl 5-(4-methylphenyl)-2-aminobenzoate | 95 |
| 4 | 4-Methoxyphenylboronic acid | Methyl 5-(4-methoxyphenyl)-2-aminobenzoate | 98 |
| 5 | 3-Nitrophenylboronic acid | Methyl 5-(3-nitrophenyl)-2-aminobenzoate | 85 |
| 6 | 2-Thienylboronic acid | Methyl 5-(thiophen-2-yl)-2-aminobenzoate | 82 |
The high yields obtained with electron-rich and electron-neutral boronic acids highlight the robustness of this transformation. The slightly lower yields with electron-deficient or some heteroaromatic boronic acids are typical and can often be optimized by screening different catalysts, ligands, and bases.[5]
A Comparative Analysis of Alternative Building Blocks
The strategic choice of a building block is a trade-off between cost, availability, reactivity, and the desired structural features of the final product.[9] Here, we compare Methyl 2-amino-5-bromobenzoate to several key alternatives.
Isomeric Alternatives: The Importance of Position
-
Methyl 5-amino-2-bromobenzoate: This isomer places the amino group meta to the ester and the bromine ortho to the ester. In cross-coupling reactions, the steric hindrance from the adjacent ester group can slightly decrease the rate of oxidative addition compared to the 5-bromo isomer. However, the resulting 5-amino biaryl structure offers a different connectivity for subsequent derivatization, which can be crucial for structure-activity relationship (SAR) studies.
Table 3: Comparison of Key Isomers
| Compound | CAS Number | Molecular Weight | Key Difference |
| Methyl 2-amino-5-bromobenzoate | 52727-57-8 | 230.06 | Br is para to NH₂, meta to CO₂Me |
| Methyl 5-amino-2-bromobenzoate | 30390-31-7 | 230.06 | Br is ortho to CO₂Me, meta to NH₂ |
Halogen Analogs: Tuning Reactivity
The identity of the halogen atom is a primary determinant of reactivity in cross-coupling reactions. The C-X bond strength decreases in the order C-Cl > C-Br > C-I, which directly correlates with the ease of oxidative addition to the Pd(0) catalyst.
-
Methyl 2-amino-5-iodobenzoate: As the most reactive analog, it allows for milder reaction conditions (lower temperatures, lower catalyst loadings). However, iodoarenes are typically more expensive and less stable than their bromo counterparts.
-
Methyl 2-amino-5-chlorobenzoate: This analog is the least reactive. While often more cost-effective, its coupling requires more specialized and highly active catalyst systems (e.g., those using bulky, electron-rich phosphine ligands like SPhos or XPhos) and higher reaction temperatures.[10] Its use is generally reserved for large-scale synthesis where cost is a primary driver.
Functional Group Analogs: The Role of the Amine
-
Methyl 2-bromobenzoate: Lacking the amino group, this building block is less electron-rich.[11] The absence of the ortho-amino directing group can influence the regioselectivity of other electrophilic aromatic substitution reactions. More importantly, it removes a key site for diversification. The amino group in the parent compound is a versatile handle for acylation, sulfonylation, or for constructing heterocyclic rings.
-
Methyl 4-aminobenzoate (and other PABA esters): These building blocks lack a halogen for cross-coupling.[9] Their primary utility is in amidation reactions or as starting points for diazotization-based chemistry (e.g., Sandmeyer reactions) to install a halide. They are fundamentally different in their synthetic application, serving as nucleophiles or scaffolds for amides rather than as electrophilic partners in cross-coupling.
Synthesis of the Core Building Block
Understanding the synthesis of Methyl 2-amino-5-bromobenzoate itself provides insight into potential impurities and cost drivers. It is typically prepared in a two-step sequence from 2-aminobenzoic acid (anthranilic acid).[12]
Protocol 2: Synthesis via Bromination and Fischer Esterification[14]
-
Bromination: Dissolve sodium 2-aminobenzoate (1.0 equiv.) in glacial acetic acid at 15 °C. Add a solution of bromine (1.0 equiv.) in glacial acetic acid dropwise while maintaining the temperature. Stir for 1 hour. The product, 2-amino-5-bromobenzoic acid, will precipitate and can be collected by filtration. A key potential side product is the over-brominated 2-amino-3,5-dibromobenzoic acid, which can be removed by recrystallization.
-
Esterification (Fischer): Suspend the crude 2-amino-5-bromobenzoic acid in methanol. Add a catalytic amount of concentrated sulfuric acid (H₂SO₄). Reflux the mixture until the reaction is complete (monitored by TLC). Cool the reaction, neutralize with a base (e.g., saturated sodium bicarbonate solution), and extract the product with an organic solvent. Purify by recrystallization or column chromatography.
The efficiency of the esterification step is governed by Le Chatelier's principle; using a large excess of methanol as the solvent drives the equilibrium towards the product.[12]
Conclusion and Strategic Recommendations
Methyl 2-amino-5-bromobenzoate stands out as a highly versatile and strategically valuable building block. Its selection is most appropriate when a synthetic plan requires:
-
Robust C-C bond formation: The bromo substituent offers a reliable handle for Suzuki, Stille, Heck, and other cross-coupling reactions, providing a good balance between reactivity and stability.
-
A site for N-functionalization: The ortho-amino group is a key anchor point for building complex scaffolds, participating in amide bond formations, sulfonylation, or serving as a nucleophile in cyclization reactions to form valuable heterocyclic systems like quinazolinones or benzothiazines.[2]
-
A modifiable ester group: The methyl ester can be readily hydrolyzed to the corresponding carboxylic acid or converted to amides, providing another axis for diversification.
Choose an alternative when:
-
Higher reactivity is needed: If milder conditions are paramount, the more expensive Methyl 2-amino-5-iodobenzoate is a superior choice.
-
Cost is the primary constraint: For large-scale industrial synthesis, developing a robust protocol for the less reactive but cheaper Methyl 2-amino-5-chlorobenzoate may be economically advantageous.
-
Different connectivity is required for SAR: Isomeric building blocks like Methyl 5-amino-2-bromobenzoate should be explored to probe different regions of a biological target's binding pocket.
-
Cross-coupling is not part of the strategy: If the synthetic route relies solely on derivatizing the amine or carboxylate, simpler building blocks like PABA esters are more direct and cost-effective.
Ultimately, the optimal building block is context-dependent. By understanding the interplay between structure, reactivity, and synthetic goals, researchers can leverage the unique advantages of Methyl 2-amino-5-bromobenzoate or rationally select an alternative to accelerate their discovery programs.
References
-
PubChem. (2026). Methyl 2-bromobenzoate. National Center for Biotechnology Information. Available at: [Link]
-
LookChem. (2026). Methyl 2-(aminomethyl)-5-bromobenzoate. Product Page. Available at: [Link]
-
Khan, I. U., Khan, M. H., Akkurt, M., et al. (2011). Methyl 2-amino-5-bromobenzoate. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 8), o1887. Available at: [Link]
-
PubChem. (2026). Methyl 5-amino-2-bromobenzoate. National Center for Biotechnology Information. Available at: [Link]
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Khan, I. U., Khan, M. H., & Akkurt, M. (2011). Methyl 2-amino-5-bromobenzoate. ResearchGate. Available at: [Link]
-
ResearchGate. (2011). (PDF) Methyl 2-amino-5-bromobenzoate. Available at: [Link]
-
MDPI. (2020). Advances in Cross-Coupling Reactions. Molecules Special Issue. Available at: [Link]
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. (Note: This is a foundational reference in the field, a general URL is not applicable.
Sources
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A Senior Application Scientist's Guide to the Characterization of Methyl 2-(aminomethyl)-5-bromobenzoate hydrochloride
An In-Depth Technical and Comparative Analysis for Drug Development Professionals
Introduction
In the landscape of modern pharmaceutical synthesis, the selection and validation of starting materials are foundational to the success of a drug development pipeline. Methyl 2-(aminomethyl)-5-bromobenzoate hydrochloride is a key heterocyclic building block, valued for its trifunctional nature: a nucleophilic primary amine, a reactive aryl bromide handle for cross-coupling reactions, and a methyl ester for further derivatization. This guide provides a comprehensive framework for the analytical characterization of this compound. As Senior Application Scientists, our goal is not merely to present protocols, but to elucidate the scientific rationale behind them. We will explore the essential analytical techniques required for structural confirmation and purity assessment, offer detailed, field-tested protocols, and present a direct comparison with a common structural alternative, Methyl 2-amino-5-bromobenzoate, to highlight key distinguishing features.
Physicochemical Properties and Synthetic Context
A thorough characterization begins with an understanding of the molecule's basic properties and its likely synthetic origin, which informs the potential impurity profile.
Table 1: Core Physicochemical Properties
| Property | Value | Source(s) |
| CAS Number | 1638487-45-2 | [1][2][3] |
| Molecular Formula | C₉H₁₁BrClNO₂ | [1] |
| Molecular Weight | 280.55 g/mol | [1][4] |
| Appearance | White to off-white solid/powder | [1][3] |
| Typical Purity | ≥97% | [1] |
The hydrochloride salt form enhances the compound's stability and solubility in polar solvents, a critical consideration for handling and reaction setup. The presence of the aminomethyl group (-CH₂NH₂) instead of a direct aniline (-NH₂) provides a flexible, non-conjugated linker, which can be pivotal for modulating the pharmacokinetic properties of a final drug candidate.
Plausible Synthetic Workflow
Understanding the synthesis is key to anticipating potential impurities. A common route to this class of compounds involves the reduction of a nitrile precursor. This informs our analytical strategy, as we must be able to distinguish the final product from starting materials and intermediates.
Caption: Plausible synthetic route for Methyl 2-(aminomethyl)-5-bromobenzoate HCl.
The Analytical Characterization Workflow: A Validating System
A robust analytical workflow ensures that the identity, purity, and structure of the material are unequivocally confirmed. Our approach prioritizes a sequential and logical progression of tests, where each step validates the next.
Caption: Self-validating workflow for chemical characterization.
This workflow is logical because purity must be established first via HPLC; otherwise, spectroscopic data from NMR or FTIR could be confounded by significant impurities. Once purity is confirmed, spectroscopic techniques provide orthogonal (scientifically independent) confirmation of the structure and molecular weight.
Detailed Experimental Protocols and Data Interpretation
Purity Determination by Reverse-Phase HPLC (RP-HPLC)
Causality: RP-HPLC is the industry standard for quantifying the purity of small organic molecules. A C18 column is selected for its versatility in retaining aromatic compounds. A gradient elution from a polar mobile phase (water/acetonitrile with an acid modifier) to a more non-polar phase is employed to ensure the separation of the polar starting materials, the product, and any potential non-polar byproducts within a reasonable timeframe.
Protocol:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Acetonitrile.
-
Gradient: 5% B to 95% B over 15 minutes, hold for 2 minutes, return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV-Vis at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh ~1 mg of the compound and dissolve in 1 mL of 50:50 Water:Acetonitrile.
Data Interpretation: A high-quality sample will exhibit a single major peak. Purity is calculated based on the area percentage of the main peak relative to the total area of all observed peaks.
Table 2: Representative HPLC Data
| Parameter | Expected Result |
| Retention Time (t_R) | ~7.5 min (varies with system) |
| Purity | ≥ 97.0% |
| Impurities | No single impurity > 0.5% |
Structural Elucidation by NMR Spectroscopy
Causality: NMR is the most powerful technique for unambiguous structural determination. ¹H NMR provides information on the number of different types of protons and their neighboring environments, while ¹³C NMR reveals the number of unique carbon atoms. Deuterated chloroform (CDCl₃) is a common solvent, but for a hydrochloride salt, deuterated methanol (CD₃OD) or dimethyl sulfoxide (DMSO-d₆) are often better choices to ensure complete dissolution.
Protocol:
-
Sample Preparation: Dissolve 10-15 mg of the sample in ~0.7 mL of DMSO-d₆. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
Instrument: 400 MHz NMR Spectrometer.
-
¹H NMR Acquisition: Acquire 16-32 scans with a relaxation delay of 2 seconds.
-
¹³C NMR Acquisition: Acquire 1024 or more scans with a relaxation delay of 5 seconds to ensure quantitative detection of all carbons, including quaternary ones.
Predicted Spectroscopic Data: While specific experimental data for the hydrochloride salt is not readily available in public databases, we can predict the spectral features based on established chemical shift principles.
Table 3: Predicted ¹H and ¹³C NMR Data (in DMSO-d₆)
| Nucleus | Predicted Shift (δ, ppm) | Multiplicity | Integration/Assignment | Rationale |
| ¹H | ~8.5 | broad s | 3H, -NH₃⁺ | Protons on the ammonium group, broad due to exchange. |
| ¹H | ~8.0 | d | 1H, Ar-H | Aromatic proton ortho to the ester, deshielded. |
| ¹H | ~7.8 | dd | 1H, Ar-H | Aromatic proton between Br and the aminomethyl group. |
| ¹H | ~7.6 | d | 1H, Ar-H | Aromatic proton ortho to the Br. |
| ¹H | ~4.2 | s | 2H, -CH₂- | Methylene protons adjacent to the ammonium group. |
| ¹H | ~3.9 | s | 3H, -OCH₃ | Methyl ester protons. |
| ¹³C | ~166 | s | C=O | Ester carbonyl carbon. |
| ¹³C | ~138-120 | m | 6C, Ar-C | Six distinct aromatic carbons. |
| ¹³C | ~52 | s | -OCH₃ | Methyl ester carbon. |
| ¹³C | ~40 | s | -CH₂- | Methylene carbon. |
Molecular Weight Confirmation by Mass Spectrometry
Causality: Electrospray Ionization Mass Spectrometry (ESI-MS) is ideal for this compound as it is a pre-formed salt that is polar and non-volatile. In positive ion mode, the technique will detect the cationic form of the molecule after the loss of the chloride counter-ion, allowing for precise mass determination of the free base.
Protocol:
-
Sample Preparation: Prepare a dilute solution (~0.1 mg/mL) in methanol or acetonitrile/water.
-
Ionization Mode: ESI, Positive.
-
Analysis: Infuse the sample directly or via LC-MS.
-
Mass Range: Scan from m/z 100 to 500.
Data Interpretation: The primary ion observed should correspond to the protonated molecule of the free base, [M+H]⁺. The characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) will result in two major peaks separated by 2 m/z units, which is a definitive confirmation.
Table 4: Expected ESI-MS Data
| Ion | Calculated m/z | Observed m/z | Description |
| [C₉H₁₀⁷⁹BrNO₂ + H]⁺ | 243.99 | ~244.0 | Corresponds to the free base with the ⁷⁹Br isotope. |
| [C₉H₁₀⁸¹BrNO₂ + H]⁺ | 245.99 | ~246.0 | Corresponds to the free base with the ⁸¹Br isotope. |
Comparative Analysis: Methyl 2-(aminomethyl)-5-bromobenzoate vs. Methyl 2-amino-5-bromobenzoate
To fully appreciate the utility of the title compound, it is instructive to compare it with its close structural analog, Methyl 2-amino-5-bromobenzoate. While both are valuable building blocks, their structural differences lead to distinct chemical properties and applications.[5][6]
Caption: Structural and reactivity differences between key building blocks.
Table 5: Spectroscopic Comparison
| Feature | Methyl 2-(aminomethyl)-5-bromobenzoate HCl | Methyl 2-amino-5-bromobenzoate | Rationale for Difference |
| ¹H NMR: Aliphatic Region | Singlet ~4.2 ppm (2H) | Absent | Presence of the -CH₂- linker. |
| ¹H NMR: Amine Protons | Broad singlet ~8.5 ppm (-NH₃⁺) | Broad singlet ~5.6 ppm (-NH₂)[7] | Difference between an ammonium salt and a free aniline. |
| ¹³C NMR: Aliphatic Region | Signal ~40 ppm (-CH₂) | Absent | Presence of the -CH₂- linker. |
| ¹³C NMR: C-2 Carbon | ~135 ppm (quaternary) | ~148.8 ppm (C-NH₂)[7] | The C-NH₂ carbon is directly attached to a heteroatom, shifting it downfield. |
| MS: [M+H]⁺ Ion | m/z ~244/246 | m/z ~230/232 | Difference of a -CH₂- group (14 Da). |
This direct comparison is vital. For a medicinal chemist, choosing the "aminomethyl" variant introduces a flexible linker, potentially allowing a pharmacophore to adopt a more favorable binding orientation. Conversely, the "amino" analog is more rigid and presents the aniline nitrogen for reactions like amide couplings or N-arylations directly on the ring system.
Conclusion
The rigorous characterization of this compound is non-negotiable for its effective use in research and development. The workflow presented here, combining chromatographic purity assessment with orthogonal spectroscopic techniques (NMR, MS), provides a robust and self-validating system for quality control. By understanding the expected analytical data and comparing it to near-isomers like Methyl 2-amino-5-bromobenzoate, researchers can proceed with confidence, knowing their starting material is of confirmed identity, purity, and structural integrity. This analytical diligence is the bedrock upon which reproducible and successful drug discovery programs are built.
References
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The Royal Society of Chemistry. Supplementary Information. Available from: [Link]
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PubChem. Methyl 5-amino-2-bromobenzoate. Available from: [Link]
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ResearchGate. (PDF) Methyl 2-amino-5-bromobenzoate. Available from: [Link]
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A Senior Application Scientist's Guide to Reaction Analysis: HPLC vs. GC-MS for Methyl 2-(aminomethyl)-5-bromobenzoate
In the landscape of pharmaceutical development, the meticulous monitoring of chemical reactions is not merely a procedural step but the cornerstone of ensuring product purity, yield, and safety. Methyl 2-(aminomethyl)-5-bromobenzoate is a pivotal building block in the synthesis of a multitude of pharmaceutical agents.[1][2][3] Its journey from reactant to product is a path that must be illuminated by precise analytical techniques to identify and quantify the starting material, intermediates, the final product, and any potential impurities.[4]
This guide provides an in-depth comparison of two instrumental titans of the analytical laboratory—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS)—for the analysis of reactions involving this versatile intermediate. We will move beyond a simple listing of specifications to a narrative grounded in causality, explaining why specific choices are made in method development and how each technique's fundamental principles make it uniquely suited for different analytical challenges.
The Synthetic Challenge: A Hypothetical Cyclization Reaction
To provide a practical context, let us consider a common synthetic transformation of Methyl 2-(aminomethyl)-5-bromobenzoate: an intramolecular cyclization to form a quinazolinone derivative, a scaffold prevalent in many bioactive molecules.[1][5]
Reaction Scheme:
-
Starting Material: Methyl 2-(aminomethyl)-5-bromobenzoate
-
Reagent: An appropriate cyclizing agent (e.g., an orthoamide)
-
Product: 7-Bromo-2,3-dihydroquinazolin-4(1H)-one
-
Potential Impurities:
-
Unreacted starting material
-
Hydrolysis byproduct (2-(aminomethyl)-5-bromobenzoic acid)
-
Side-reaction products (e.g., dimers)
-
The analytical goal is to develop methods capable of separating and quantifying these structurally similar compounds, each with distinct polarities and volatilities.
High-Performance Liquid Chromatography (HPLC): The Workhorse for In-Process Control
HPLC is a powerful technique that separates components in a sample based on their differential interactions with a stationary phase (a packed column) and a liquid mobile phase.[6][7] For molecules like our target compounds, which are relatively polar and non-volatile, HPLC is often the first and most direct analytical choice.
The Causality Behind the Method: An HPLC Protocol Explained
The development of a robust HPLC method is a science of informed choices, not arbitrary parameter selection.[8]
-
Expertise in Column Selection: The choice of a stationary phase is paramount. A C18 (octadecylsilane) column is the industry standard for this type of analysis. The non-polar C18 chains interact via van der Waals forces with the aromatic rings of the analyte and its related substances. This mechanism, known as reversed-phase chromatography, allows for excellent separation based on hydrophobicity.[9][10]
-
Trustworthiness Through Mobile Phase Optimization: The mobile phase must be meticulously designed to ensure sharp, symmetrical peaks.
-
Composition: A gradient elution using a mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol) is essential.[11] A gradient, which changes the organic solvent concentration over time, is necessary to first elute polar impurities like the hydrolyzed acid byproduct, and then coax the more retained, less polar product and starting material from the column in a reasonable timeframe.
-
pH Control: The primary amine group on our starting material has a pKa that makes its charge state pH-dependent. Operating with a buffered mobile phase (e.g., 0.1% formic acid, pH ~2.7) ensures the amine is consistently protonated (R-NH3+). This prevents peak tailing and provides reproducible retention times, a hallmark of a trustworthy method.[6]
-
-
Authoritative Detection: A Photodiode Array (PDA) or Diode Array Detector (DAD) is the detector of choice. The aromatic rings in all target compounds contain chromophores that absorb UV light. A PDA detector provides not only quantitative data at a specific wavelength but also the UV spectrum of each peak, offering an additional layer of identity confirmation.
Experimental Workflow: HPLC Analysis
Caption: HPLC analysis workflow from sample preparation to quantification.
Detailed Protocol: HPLC Method for Reaction Monitoring
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Acetonitrile.
-
-
Sample Preparation:
-
Withdraw 10 µL of the reaction mixture.
-
Quench and dilute in 990 µL of a 50:50 mixture of Mobile Phase A and B.
-
Vortex to mix and transfer to an HPLC vial.
-
-
Chromatographic Conditions:
-
Column: C18, 150 mm x 4.6 mm, 3.5 µm particle size.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 5 µL.
-
Detection: PDA/DAD at 254 nm.
-
Gradient Program:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-17 min: 90% B
-
17.1-20 min: 10% B (re-equilibration)
-
-
-
Data Analysis:
-
Identify peaks based on the retention times of pre-run standards.
-
Calculate the percentage of each component by peak area normalization.
-
Gas Chromatography-Mass Spectrometry (GC-MS): The Gold Standard for Identification
GC-MS separates compounds based on their volatility and boiling point, followed by detection with a mass spectrometer that fragments the molecules and identifies them based on their unique mass-to-charge ratio (m/z) fragmentation patterns.[12][13] This provides an unparalleled level of confidence in compound identification.
The Causality Behind the Method: A GC-MS Protocol Explained
Direct analysis of our reaction mixture by GC is problematic. The amine group and the potential for a carboxylic acid byproduct make these compounds polar and non-volatile, leading to poor chromatography or thermal degradation in the hot GC inlet.[10] Therefore, a critical extra step is required.
-
Expertise in Sample Preparation (Derivatization): To make the analytes "GC-friendly," we must employ derivatization . Silylation, using a reagent like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), is a field-proven choice.[14] MSTFA reacts with the active hydrogens on the amine (R-NH2) and potential carboxylic acid (R-COOH) groups, replacing them with non-polar, thermally stable trimethylsilyl (TMS) groups. This crucial step increases volatility and prevents on-column interactions, leading to sharp, symmetrical peaks.
-
Trustworthiness Through Column and Parameter Selection:
-
Column Choice: A low-to-mid polarity capillary column, such as a 5% Phenyl Methylpolysiloxane (e.g., DB-5ms or HP-5ms) , provides excellent resolving power for a wide range of derivatized compounds.[14] Its versatility makes it a reliable choice for screening complex reaction mixtures.
-
Temperature Programming: A temperature gradient is essential. The GC oven starts at a low temperature to focus the analytes at the head of the column and then ramps up. This allows compounds to elute in order of their boiling points, from the most volatile to the least volatile, ensuring separation.[14]
-
-
Authoritative Identification by Mass Spectrometry:
-
Ionization: Standard Electron Ionization (EI) at 70 eV provides reproducible, library-searchable mass spectra.
-
Fragmentation: The power of MS lies in interpreting the fragmentation pattern. For our starting material, we would expect to see a molecular ion peak (M+). Critically, due to the natural abundance of bromine isotopes (⁷⁹Br and ⁸¹Br are ~50:50), the molecular ion will appear as a characteristic doublet (M+ and M+2) of nearly equal intensity, which is a definitive marker for a monobrominated compound.[15] Other key fragments would arise from the loss of the methoxy group (-OCH₃) or the entire ester group (-COOCH₃).[16][17]
-
Experimental Workflow: GC-MS Analysis
Caption: GC-MS analysis workflow including the critical derivatization step.
Detailed Protocol: GC-MS Method for Impurity Identification
-
Sample Preparation (Derivatization):
-
Withdraw 50 µL of the reaction mixture into a vial.
-
Evaporate the solvent to dryness under a stream of nitrogen.
-
Add 100 µL of Pyridine and 100 µL of MSTFA.
-
Cap the vial tightly and heat at 70 °C for 30 minutes.
-
Cool to room temperature before injection.
-
-
GC-MS Conditions:
-
Column: HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet Temperature: 280 °C.
-
Injection Volume: 1 µL (Splitless mode).
-
Oven Program:
-
Initial: 100 °C, hold for 2 min.
-
Ramp: 15 °C/min to 300 °C.
-
Hold: 5 min at 300 °C.
-
-
MS Transfer Line: 280 °C.
-
Ion Source: 230 °C.
-
Mass Range: 40-550 m/z.
-
Head-to-Head Comparison: HPLC vs. GC-MS
The choice between these techniques is dictated by the analytical question at hand. Neither is universally superior; they are complementary tools in the chemist's arsenal.
Caption: Decision logic for selecting between HPLC and GC-MS.
Quantitative Data Summary
| Parameter | HPLC with UV/PDA Detection | GC-MS | Justification & Causality |
| Analyte Suitability | Excellent: Direct analysis of polar, non-volatile, and thermally labile compounds. | Poor (without derivatization): Requires derivatization to increase volatility and thermal stability of polar functional groups (amine, acid). | The inherent liquid mobile phase of HPLC is compatible with the analytes' native state. GC requires analytes to be stable in the gas phase. |
| Sample Preparation | Simple: "Dilute and shoot." | Complex: Multi-step process involving solvent exchange, derivatization, and heating. | HPLC's simplicity leads to higher throughput for routine checks. GC-MS preparation is more labor-intensive but necessary for compatibility. |
| Primary Strength | Robust Quantification: Excellent for determining the relative amounts of components (% area) and for validated assays. | Definitive Identification: Mass spectral data provides a molecular fingerprint, enabling confident identification of unknown peaks. | HPLC-UV provides reliable concentration data. The mass spectrometer is a superior tool for structural elucidation. |
| Selectivity | High: Tunable via mobile phase composition, pH, and stationary phase chemistry. | Very High: Chromatographic separation is coupled with mass filtering, providing exceptional selectivity. | HPLC selectivity is a function of chemistry. GC-MS adds the dimension of mass, allowing it to resolve chromatographically co-eluting peaks. |
| Sensitivity (Typical) | Good (ng range): Dependent on the analyte's UV absorbance. | Excellent (pg-fg range): Mass spectrometers are inherently more sensitive detectors than UV detectors. | MS can detect much smaller quantities, making it ideal for trace impurity analysis. |
| Analysis Time | Moderate: Typically 15-25 minutes per sample, including equilibration. | Longer: GC run time plus the offline derivatization step increases the total time per sample. | The derivatization step is the main time-adder for the GC-MS workflow. |
Conclusion and Senior Scientist Recommendations
For researchers, scientists, and drug development professionals working with Methyl 2-(aminomethyl)-5-bromobenzoate and its derivatives, HPLC and GC-MS are not competing but complementary techniques. The optimal choice is dictated by the stage of development and the specific analytical question.
-
Recommendation for HPLC: Employ HPLC with UV/PDA detection for routine, high-throughput analysis . It is the ideal method for tracking reaction progress (% conversion of starting material), assessing the purity of isolated intermediates, and performing quality control checks where the identity of all major components is already known.[6][4] Its simplicity and robustness are unmatched for these applications.
-
Recommendation for GC-MS: Reserve GC-MS for in-depth investigation and problem-solving . When an unknown peak appears in your HPLC chromatogram, or when you need to perform impurity profiling and definitive structural confirmation of byproducts, GC-MS is the authoritative tool. The rich structural information from the mass spectrum is invaluable for understanding side reactions and ensuring the comprehensive characterization of your synthetic route.
By understanding the fundamental principles and the causality behind the method development for both techniques, the modern scientist can strategically deploy the right tool for the right job, accelerating drug development through precise and reliable analytical science.
References
- Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification. (n.d.). PubMed.
- Technical Support Center: Optimizing GC-MS Parameters for Benzoate Ester Analysis. (n.d.). Benchchem.
- A Comparative Guide to the Synthesis of Methyl 2-amino-5-bromobenzoate: Reproducibility and Protocol Analysis. (n.d.). Benchchem.
- An Effective Approach to HPLC Method Development. (n.d.). Onyx Scientific.
- Solid-Phase Microextraction Coupled with High-Performance Liquid Chromatography for the Determination of Aromatic Amines. (n.d.). ACS Publications.
- Simultaneous Determination of Aromatic Amines and Pyridines in Soil. (n.d.). Thermo Fisher Scientific.
- SEPARATION AND DETERMINATION OF TRACE LEVELS OF AROMATIC AMINES BY HPLC. (n.d.). Ovid.
- Technical Support Center: Methyl 2-amino-5-bromobenzoate in Alternative Solvents. (n.d.). Benchchem.
- HPLC Method Development and Validation for Pharmaceutical Analysis. (n.d.).
- Navigating HPLC Method Development: Tips for Success. (2024). Pharma's Almanac.
- Methyl 2-amino-5-bromobenzoate. (n.d.). Sigma-Aldrich.
- Determination of Heterocyclic Aromatic Amines (HAAs) in Urban Particulate Standard Reference Material and Wildfire-Influenced Particulate Matter by High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS). (2022). Taylor & Francis Online.
- Steps involved in HPLC Method Development. (n.d.). Asian Journal of Pharmaceutical Research.
- HPLC METHOD DEVELOPMENT AND VALIDATION: A REVIEW. (2023). WJPMR.
- Methyl 2-amino-5-bromobenzoate | Biochemical Reagent. (n.d.). MedchemExpress.com.
- Analysis of Food Preservatives by GC/MS. (n.d.). Shimadzu.
- Methyl 2-amino-5-bromobenzoate 96 52727-57-8. (n.d.). Sigma-Aldrich.
- Monitoring reactions. (n.d.). RSC Education.
- Mass Spectrometry: Fragmentation. (n.d.).
- CHAPTER 2 Fragmentation and Interpretation of Spectra. (n.d.).
- METHYL 2-AMINO-5-BROMOBENZOATE 52727-57-8 wiki. (n.d.). Guidechem.
- Indicative fragment patterns on mass spectra identification. (n.d.). ResearchGate.
- GC EI and CI Fragmentation and Interpretation of Spectra. (n.d.). Whitman People.
- Mass Spectrometry (MS) Fragmentation Patterns (HL) (DP IB Chemistry): Revision Note. (2025). Save My Exams.
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A Comparative Guide to the Synthesis of Substituted Aminomethyl Benzoates
For Researchers, Scientists, and Drug Development Professionals
Substituted aminomethyl benzoates are a pivotal class of compounds, frequently serving as key intermediates and building blocks in the synthesis of pharmaceuticals and other bioactive molecules. The strategic placement of the aminomethyl and ester functionalities on the benzene ring allows for diverse structural modifications, making the efficient and selective synthesis of these compounds a critical aspect of drug discovery and development. This guide provides an in-depth, objective comparison of the primary synthetic routes to substituted aminomethyl benzoates, grounded in experimental data and mechanistic insights to empower researchers in selecting the optimal strategy for their specific needs.
Reductive Amination: The Workhorse of Amine Synthesis
Reductive amination has emerged as the preeminent and most versatile method for the synthesis of substituted amines, including aminomethyl benzoates. This one-pot reaction combines a carbonyl compound (a substituted benzaldehyde derived from the corresponding benzoate ester) with an amine in the presence of a reducing agent to directly form the C-N bond.[1]
Mechanistic Rationale and Causality of Reagent Choice
The success of reductive amination lies in the chemoselective reduction of an in-situ formed imine or iminium ion intermediate over the starting carbonyl group.[2] The reaction is typically performed under mildly acidic conditions, which catalyze the formation of the imine intermediate.[2] The choice of reducing agent is critical and dictates the reaction's efficiency and substrate scope.
The general mechanism proceeds as follows:
Caption: General workflow of reductive amination.
Key Experimental Considerations:
-
pH Control: Maintaining a slightly acidic pH (typically 5-7) is crucial. A pH that is too low will protonate the amine, rendering it non-nucleophilic, while a pH that is too high will not sufficiently activate the carbonyl group for imine formation.[2]
-
Choice of Reducing Agent: The ideal reducing agent should selectively reduce the iminium ion in the presence of the aldehyde.
-
Sodium Cyanoborohydride (NaBH₃CN): A classic choice due to its excellent selectivity.[2] However, its high toxicity and the potential generation of hydrogen cyanide gas under acidic conditions are significant drawbacks.[2]
-
Sodium Triacetoxyborohydride (STAB): A milder and less toxic alternative to NaBH₃CN.[2] It is highly effective for a wide range of substrates and is often the reagent of choice for modern reductive aminations.[1]
-
Dimethylsilane (Me₂SiHCl): A novel reductant that has shown excellent yields in the synthesis of secondary N-methylamines from aldehydes.[3]
-
Catalytic Hydrogenation (H₂/Pd/C): An environmentally friendly option, though it may require higher pressures and temperatures and can be sensitive to catalyst poisoning.[4][5]
-
Performance Comparison of Reducing Agents in Reductive Amination
| Reducing Agent | Key Advantages | Key Disadvantages | Typical Yields | References |
| Sodium Cyanoborohydride (NaBH₃CN) | Excellent selectivity for iminium ions, enabling one-pot reactions.[2] | Highly toxic, potential for HCN gas evolution.[2] | Good to Excellent | [2][4] |
| Sodium Triacetoxyborohydride (STAB) | Mild, highly selective, less toxic than NaBH₃CN, broad substrate scope.[1][2] | More expensive than other borohydrides. | Excellent | [1][2] |
| Dimethylsilane (Me₂SiHCl) | High to excellent yields for secondary N-methylamines.[3] | Substrate scope may be more limited compared to STAB. | Excellent | [3] |
| Catalytic Hydrogenation (H₂/Pd/C) | "Green" reducing agent, high atom economy.[4] | Requires specialized equipment (hydrogenator), potential for catalyst poisoning.[5] | Good to Excellent | [4][5] |
Experimental Protocol: Reductive Amination using STAB
This protocol describes a general procedure for the synthesis of a substituted N-benzyl aminomethyl benzoate.
Materials:
-
Methyl 4-formylbenzoate (1.0 equiv)
-
Benzylamine (1.05 equiv)
-
Sodium triacetoxyborohydride (STAB) (1.5 equiv)
-
1,2-Dichloroethane (DCE) or Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (NaCl) solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of methyl 4-formylbenzoate and benzylamine in DCE, add sodium triacetoxyborohydride in one portion at room temperature under a nitrogen atmosphere.
-
Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to afford the pure substituted aminomethyl benzoate.[1]
Gabriel Synthesis: A Classic Route to Primary Amines
The Gabriel synthesis is a well-established, two-step method for the preparation of primary amines, which avoids the overalkylation issues often encountered in direct alkylation methods.[6] This route is particularly suitable for the synthesis of primary aminomethyl benzoates from the corresponding bromomethyl or chloromethyl benzoate derivatives.
Mechanistic Rationale and Experimental Choices
The synthesis begins with the N-alkylation of potassium phthalimide with a substituted benzyl halide. The phthalimide group acts as a protected form of ammonia. The resulting N-alkylphthalimide is then cleaved, typically via hydrazinolysis, to release the desired primary amine.[7]
Caption: Workflow of the Gabriel synthesis.
Key Experimental Considerations:
-
Solvent: Polar aprotic solvents like N,N-dimethylformamide (DMF) can accelerate the SN2 reaction.[8]
-
Deprotection: While acidic or basic hydrolysis can be used to cleave the phthalimide, hydrazinolysis (the Ing-Manske procedure) is often preferred as it proceeds under milder conditions.[6] The phthalhydrazide byproduct is often insoluble and can be removed by filtration.[9]
Performance Evaluation of the Gabriel Synthesis
| Parameter | Assessment | References |
| Selectivity | Excellent for primary amines; avoids overalkylation.[6] | [6] |
| Yield | Generally good to high yields are reported.[9] | [9] |
| Substrate Scope | Primarily limited to primary alkyl halides. Secondary halides are generally unreactive.[6] | [6] |
| Conditions | The alkylation step can be slow, and the deprotection can require harsh conditions (e.g., strong acid/base) or prolonged heating with hydrazine.[6][8] | [6][8] |
| Scalability | The formation of a solid byproduct (phthalhydrazide) can be challenging to handle on a large scale. |
Experimental Protocol: Gabriel Synthesis of a Primary Aminomethyl Benzoate
This protocol describes the synthesis of a primary aminomethyl benzoate from a substituted benzyl bromide.
Materials:
-
Methyl 4-(bromomethyl)benzoate (1.0 equiv)
-
Potassium phthalimide (1.05 equiv)
-
N,N-Dimethylformamide (DMF)
-
Hydrazine hydrate (85% solution)
-
Methanol
-
Concentrated hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH) solution
-
Diethyl ether
Procedure:
Step 1: N-Alkylation
-
Dissolve methyl 4-(bromomethyl)benzoate and potassium phthalimide in DMF.
-
Heat the mixture with stirring. Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture and pour it into water to precipitate the N-alkylphthalimide.
-
Collect the solid by filtration, wash with water, and dry.
Step 2: Hydrazinolysis
-
Reflux the N-alkylphthalimide with hydrazine hydrate in methanol.[9]
-
After cooling, add concentrated HCl and heat briefly to ensure complete precipitation of phthalhydrazide.
-
Filter off the phthalhydrazide precipitate and wash it with cold water.
-
Combine the filtrate and washings, and reduce the volume by distillation.
-
Make the solution strongly alkaline with a concentrated NaOH solution.
-
Extract the product with diethyl ether.
-
Dry the combined ether extracts over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the primary aminomethyl benzoate.[9]
Direct Alkylation of Amines: A Cautious Approach
The direct alkylation of an amine with a substituted benzyl halide is conceptually the most straightforward approach. However, this method is often plagued by a lack of selectivity, leading to a mixture of primary, secondary, tertiary, and even quaternary ammonium salts. This is because the product amine is often more nucleophilic than the starting amine, leading to further alkylation.
Mechanistic Considerations and Limitations
The reaction proceeds via a series of SN2 reactions. The initial reaction of a primary amine with a benzyl halide forms a secondary amine. This secondary amine can then compete with the primary amine for the remaining benzyl halide, leading to the formation of a tertiary amine, and so on.
This route is generally not recommended for the synthesis of primary or secondary aminomethyl benzoates unless specific conditions are employed to control the reaction.
Potential for Controlled Alkylation
While challenging, mono-alkylation can sometimes be achieved by:
-
Using a large excess of the starting amine.
-
Employing bulky amines that sterically hinder further alkylation.
-
Utilizing specific catalytic systems that favor mono-alkylation.[10]
Due to the significant potential for overalkylation and the difficulty in separating the resulting mixture of products, detailed protocols for the selective synthesis of substituted aminomethyl benzoates via direct alkylation are not commonly reported. For most applications, reductive amination or the Gabriel synthesis are superior alternatives.
Reduction of Amides: A Two-Step Alternative
Another viable synthetic route involves the reduction of a substituted benzamide. This two-step process begins with the formation of an amide from a substituted benzoic acid or its corresponding acyl chloride, followed by reduction of the amide carbonyl group to a methylene group.
Mechanistic Pathway and Reagent Selection
The reduction of amides to amines typically requires a powerful reducing agent, with lithium aluminum hydride (LiAlH₄) being the most common choice. Sodium borohydride (NaBH₄) is generally not strong enough to reduce amides.
The mechanism involves the initial nucleophilic attack of a hydride ion on the amide carbonyl carbon, followed by coordination of the oxygen to the aluminum species. A subsequent elimination and further reduction of the resulting iminium ion intermediate leads to the final amine product.
Caption: Synthetic workflow via amide reduction.
Performance Evaluation of Amide Reduction
| Parameter | Assessment | References |
| Selectivity | Good for the conversion of amides to amines. | |
| Yield | Generally good yields are achievable. | [11] |
| Substrate Scope | A wide range of amides can be reduced. | |
| Conditions | Requires the use of a highly reactive and pyrophoric reagent (LiAlH₄) under strictly anhydrous conditions.[12] | [12] |
| Work-up | The work-up procedure to quench the excess LiAlH₄ and hydrolyze the aluminum salts can be hazardous and cumbersome. | [12] |
Experimental Protocol: Reduction of a Substituted Benzamide with LiAlH₄
This protocol requires strict adherence to safety precautions due to the pyrophoric nature of LiAlH₄.
Materials:
-
Substituted N-benzylbenzamide (1.0 equiv)
-
Lithium aluminum hydride (LiAlH₄) (excess)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Water
-
15% aqueous sodium hydroxide (NaOH) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a suspension of LiAlH₄ in anhydrous THF under a nitrogen atmosphere, add a solution of the substituted N-benzylbenzamide in anhydrous THF dropwise at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for several hours, monitoring the reaction by TLC.
-
Cool the reaction mixture to 0 °C and carefully quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by 15% aqueous NaOH solution, and then more water (Fieser workup).
-
Stir the resulting granular precipitate for 30 minutes, then filter it off and wash thoroughly with ether.
-
Dry the combined filtrate over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography or distillation.
Conclusion and Recommendations
The synthesis of substituted aminomethyl benzoates can be accomplished through several distinct routes, each with its own advantages and limitations.
-
Reductive amination stands out as the most versatile, efficient, and often the preferred method, particularly when using mild and selective reducing agents like sodium triacetoxyborohydride (STAB) . Its one-pot nature and broad functional group tolerance make it highly attractive for both small-scale and large-scale synthesis.
-
The Gabriel synthesis is a reliable and high-yielding method for the specific preparation of primary aminomethyl benzoates , effectively preventing overalkylation. However, the multi-step nature and potentially harsh deprotection conditions may be less desirable than the directness of reductive amination.
-
Direct alkylation of amines is generally not recommended due to the high propensity for overalkylation, leading to complex product mixtures that are difficult to purify.
-
Reduction of amides offers a viable two-step alternative, but the use of hazardous reagents like LiAlH₄ necessitates stringent safety protocols and can involve challenging work-up procedures.
For the modern synthetic chemist, reductive amination offers the most compelling combination of efficiency, selectivity, and operational simplicity for the preparation of a wide array of substituted aminomethyl benzoates. The choice of the specific reducing agent within this framework should be guided by considerations of substrate compatibility, safety, and cost.
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Lee, J., et al. (2021). Synthesis of Secondary N-Methylamines via Reductive Amination of Aldehydes with N-Boc-N-Methylamine Using Me2SiHCl. ACS Omega, 6(43), 29087–29095. [Link]
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Wang, F., et al. (2020). Direct electrochemical reductive amination between aldehydes and amines with a H/D-donor solvent. Organic & Biomolecular Chemistry, 18(30), 5832-5837. [Link]
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Nigh, W. G. (1972). The Gabriel Synthesis of Benzylamine. An undergraduate organic experiment. Journal of Chemical Education, 49(9), 632. [Link]
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Maly, M., et al. (2019). The Reductive Amination of Benzaldehyde Over Pd/C Catalysts: Mechanism and Effect of Carbon Modifications on the Selectivity. Catalysis Letters, 149, 1256–1266. [Link]
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Selishcheva, E., et al. (2023). Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. Chemistry, 5(1), 263-275. [Link]
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Kumar, A., et al. (2018). Reductive aminations of benzaldehyde (Aq‐Fe, NaBH4, CPME, 40 °C, 3 h and then MeOH, rT, 30 min). ChemistrySelect, 3(42), 11849-11852. [Link]
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Rogue Chem. (2024, May 28). Aldehydes & Ketones: Reductive Amination – Generating Amines Using Reducing Agents Like NaBH3CN. YouTube. [Link]
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Patil, S., et al. (2023). One-pot protocol for the reductive amination of aldehydes using thiamine hydrochloride as a green catalyst under solvent-free condition. Synthetic Communications, 53(18), 1-14. [Link]
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Bera, S., et al. (2020). Synthesis of secondary amines via reductive amination of benzaldehyde with substituted anilines. New Journal of Chemistry, 44(35), 15029-15036. [Link]
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Physics Forums. (2007, August 28). How Is Benzylamine Prepared from Benzamide Using LiAlH4?. [Link]
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Ashenhurst, J. (2025, June 5). The Gabriel Synthesis. Master Organic Chemistry. [Link]
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Ghorbani-Vaghei, R., & Malaekehpour, S. M. (2014). One-Pot Synthesis of 2′-Aminobenzothiazolo-Arylmethyl-2-Naphthols Catalyzed by NBS under Solvent-Free Conditions. International Journal of Organic Chemistry, 4(2), 127-132. [Link]
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Marshall, J. R., et al. (2021). Synthesis of Pharmaceutically Relevant 2-Aminotetralin and 3-Aminochroman Derivatives via Enzymatic Reductive Amination. Angewandte Chemie International Edition, 60(46), 24653-24659. [Link]
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Navigating the Chemical Landscape: A Comparative Guide to Structural Analogs of Methyl 2-(aminomethyl)-5-bromobenzoate
Authored for Researchers, Scientists, and Drug Development Professionals
In the intricate world of medicinal chemistry, the journey from a simple building block to a potent therapeutic agent is one of meticulous design, synthesis, and evaluation. Methyl 2-(aminomethyl)-5-bromobenzoate hydrochloride serves as a quintessential example of such a starting scaffold—a molecule ripe with potential for modification. This guide provides a comprehensive comparison of its structural analogs, moving beyond a mere catalog of compounds to a strategic analysis of how subtle architectural changes can profoundly impact synthetic accessibility, physicochemical properties, and ultimately, biological activity.
Here, we eschew a rigid template, instead adopting a narrative that mirrors the drug discovery process itself. We will explore the rationale behind selecting specific analog series, provide detailed, field-tested protocols for their synthesis and evaluation, and present comparative data in a clear, actionable format. Our central hypothesis will be framed around a plausible biological target for this scaffold: the GABA receptor, a critical inhibitory neurotransmitter receptor in the central nervous system. By grounding our comparison in this context, we can better understand the structure-activity relationships (SAR) that govern molecular behavior.
The Core Scaffold: Deconstructing Methyl 2-(aminomethyl)-5-bromobenzoate
The parent molecule is characterized by three key features on a benzene ring: a methyl ester, an aminomethyl group, and a bromine atom. Each of these sites offers a vector for chemical modification to modulate properties.
-
The Ester Group (-COOCH₃): Primarily influences solubility, membrane permeability, and metabolic stability. It can act as a prodrug, being hydrolyzed in vivo to the active carboxylic acid.
-
The Aminomethyl Group (-CH₂NH₂): A critical pharmacophore. Its basicity (pKa) and positioning are crucial for interacting with biological targets, such as the binding pocket of a receptor.
-
The Halogen (-Br): Modulates lipophilicity and electronic properties of the ring. It can also serve as a handle for further synthetic transformations.
Our comparative analysis will focus on systematic modifications at these positions to build a coherent SAR profile.
Strategic Design of Analogs: Exploring Chemical Space
The selection of analogs is not arbitrary; it is a hypothesis-driven process. We will investigate three primary series of analogs to understand the impact of positional isomerism, halogen substitution, and ester modification.
Visualization of Comparative Strategy
The following diagram illustrates our logic for analog design, branching from the core scaffold to explore key chemical modifications.
A Senior Application Scientist's Guide to Cross-Reactivity Profiling of Methyl 2-(aminomethyl)-5-bromobenzoate Derivatives
Abstract
The Selectivity Imperative: Why Cross-Reactivity Profiling is Non-Negotiable
The principle of selective pharmacology dictates that a drug should elicit its therapeutic effect exclusively through its intended target.[3][4] However, the vast and structurally related nature of the human proteome makes absolute selectivity a rare achievement.[4] Off-target interactions can lead to a range of adverse outcomes, from mild side effects to severe, dose-limiting toxicities.
For derivatives of Methyl 2-(aminomethyl)-5-bromobenzoate, the chemical architecture—a substituted anthranilic acid—possesses features that could potentially interact with diverse protein families. For instance, the aromatic ring and associated hydrogen bond donors/acceptors are common motifs in ligands for kinases and G-Protein Coupled Receptors (GPCRs). Therefore, a proactive and systematic investigation of cross-reactivity is not merely a regulatory checkbox but a foundational component of due diligence in preclinical development, as outlined by safety pharmacology guidelines like ICH S7A.[5][6]
The objectives of a well-designed cross-reactivity study are threefold:
-
Identify Liabilities: To uncover any potent off-target interactions that could pose a safety risk.[5]
-
Quantify Selectivity: To establish a quantitative "selectivity window" between on-target potency and off-target activity, guiding structure-activity relationship (SAR) studies.
-
Elucidate Mechanism: To ensure that the observed biological effect in cellular or in vivo models is indeed due to modulation of the intended target, not an off-target confounder.
The initial step involves a logical selection of potential off-target panels. This decision is guided by structural precedent, data mining, and an understanding of protein families frequently implicated in adverse drug reactions.
Caption: Logical workflow for selecting relevant off-target screening panels.
A Tiered Strategy for Efficient Profiling
To manage resources effectively, a tiered or cascaded approach to screening is highly recommended. This strategy focuses broad, cost-effective methods at the top of the funnel to identify potential issues, followed by more detailed, resource-intensive assays to confirm and quantify those findings.
Caption: A tiered workflow for systematic cross-reactivity assessment.
Comparative Analysis: Interpreting the Selectivity Profile
The ultimate output of these studies is a quantitative comparison of a compound's activity across multiple targets. This data allows for the rank-ordering of derivatives and informs decisions on which compounds to advance. The "selectivity ratio" or "selectivity window"—calculated by dividing the off-target IC50 by the on-target IC50—is a critical metric. A larger ratio indicates greater selectivity.
Disclaimer: The following table presents hypothetical data for three illustrative derivatives of Methyl 2-(aminomethyl)-5-bromobenzoate. It is designed to demonstrate how experimental data is structured and interpreted in a comparative guide.
| Compound ID | On-Target: PqsD IC50 (µM) | Off-Target: Kinase A IC50 (µM) | Off-Target: GPCR B Kᵢ (µM) | Selectivity Ratio (vs. Kinase A) | Selectivity Ratio (vs. GPCR B) | Assessment |
| Derivative X-1 | 0.05 | 1.5 | > 30 | 30x | > 600x | Promising profile; moderate kinase liability. |
| Derivative X-2 | 0.08 | > 30 | 0.2 | > 375x | 2.5x | Problematic. Potent off-target GPCR activity. |
| Derivative X-3 | 0.25 | > 30 | > 30 | > 120x | > 120x | Clean profile, but lower on-target potency. |
Interpretation:
-
Derivative X-1 shows good potency and a respectable 30-fold selectivity against Kinase A. Its lack of activity at GPCR B is a positive attribute. This compound may be a good candidate for further optimization to improve the kinase selectivity window.
-
Derivative X-2 is a clear example of a problematic compound. Despite having good on-target potency, its potent interaction with GPCR B (a selectivity ratio of only 2.5x) would likely cause significant side effects and makes it unsuitable for development.
-
Derivative X-3 has the best selectivity profile, showing no significant off-target activity at the tested concentrations. However, its on-target potency is 5-fold weaker than Derivative X-1. This represents a common trade-off between potency and selectivity that medicinal chemists must navigate.
Core Experimental Methodologies
The trustworthiness of a selectivity profile hinges on the quality and robustness of the underlying assays.[7] Each protocol must be self-validating through the inclusion of appropriate controls. Below are detailed, step-by-step protocols for two common and essential assay types.
Protocol: Biochemical Kinase Inhibition Assay (Luminescence-Based)
This method quantifies kinase activity by measuring the amount of ATP remaining after the phosphorylation reaction. Low luminescence indicates high kinase activity (ATP consumed), while high luminescence indicates inhibition.[7][8]
Rationale: This assay format is a gold standard for high-throughput screening due to its sensitivity, wide dynamic range, and straightforward workflow. It directly measures the catalytic activity being inhibited.
Materials:
-
Recombinant Human Kinase (e.g., Kinase A)
-
Specific Peptide Substrate for Kinase A
-
ATP (at a concentration near the Kₘ for the kinase)
-
Test Compounds (10 mM stock in DMSO)
-
Known Kinase A Inhibitor (Positive Control, e.g., Staurosporine)
-
Kinase Assay Buffer (e.g., containing Tris-HCl, MgCl₂, DTT, BSA)
-
Luminescence-based ATP Detection Reagent (e.g., Kinase-Glo®)
-
White, opaque 384-well assay plates
-
Luminometer plate reader
Procedure:
-
Compound Plating: a. Prepare a 10-point, 3-fold serial dilution of the test compounds in DMSO. b. Using an acoustic dispenser or multichannel pipettor, transfer a small volume (e.g., 50 nL) of each compound dilution into the wells of a 384-well plate. c. Include wells with DMSO only (Negative Control, 100% activity) and the positive control inhibitor (0% activity).
-
Kinase Reaction Initiation: a. Prepare a Kinase/Substrate master mix in kinase assay buffer at 2X the final concentration. b. Dispense 5 µL of the Kinase/Substrate mix into each well containing the compounds. c. Prepare a "No Kinase" control by adding only the substrate to a set of wells; this will serve as a background control. d. Prepare an ATP/Buffer master mix at 2X the final concentration. e. To initiate the reaction, add 5 µL of the ATP/Buffer mix to all wells. The final reaction volume is 10 µL. f. Briefly centrifuge the plate to ensure all components are mixed.
-
Incubation: a. Incubate the plate at room temperature for a pre-determined time (e.g., 60 minutes). This time should be optimized to ensure the reaction is in the linear range (typically <20% ATP consumption in control wells).
-
Signal Detection: a. Equilibrate the ATP Detection Reagent to room temperature. b. Add 10 µL of the detection reagent to each well. This simultaneously stops the kinase reaction and initiates the luminescent signal generation. c. Incubate for 10 minutes at room temperature to stabilize the signal.
-
Data Acquisition & Analysis: a. Measure the luminescence intensity of each well using a plate reader. b. Normalize the data: Set the average of the DMSO-only wells to 100% activity and the average of the positive control wells to 0% activity. c. Plot the normalized percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol: Competitive Radioligand Binding Assay
This assay measures the ability of a test compound to displace a known, radiolabeled ligand from a receptor.[9] It is a direct measure of binding affinity at the receptor site.
Rationale: Radioligand binding is a highly sensitive and robust method that has been a cornerstone of pharmacology for decades. It directly probes the physical interaction between a compound and a target, making it an excellent orthogonal validation for functional assays.
Materials:
-
Cell Membranes or Purified Receptors (e.g., expressing GPCR B)
-
Radiolabeled Ligand (e.g., [³H]-Ligand Y) with known affinity for GPCR B
-
Test Compounds (10 mM stock in DMSO)
-
Known Unlabeled Competitor (Positive Control)
-
Assay Buffer (e.g., Tris-HCl with MgCl₂ and BSA)
-
96-well Glass Fiber Filter Plates
-
Scintillation Fluid
-
Microplate Scintillation Counter
Procedure:
-
Reagent Preparation: a. Prepare serial dilutions of the test compounds and the unlabeled positive control in assay buffer. b. Dilute the cell membranes to the desired concentration in ice-cold assay buffer. The amount should be optimized to give a robust signal without depleting the radioligand. c. Dilute the [³H]-Ligand Y in assay buffer to a final concentration at or below its Kₑ (dissociation constant).
-
Assay Incubation: a. In a 96-well reaction plate, add in order: i. 25 µL of assay buffer. ii. 25 µL of test compound dilution (or positive control, or buffer for total/non-specific binding). iii. 25 µL of [³H]-Ligand Y. iv. 25 µL of diluted cell membranes to initiate the binding reaction. b. Total Binding Wells: Contain membranes, radioligand, and buffer (no competitor). c. Non-Specific Binding (NSB) Wells: Contain membranes, radioligand, and a saturating concentration of the unlabeled positive control. d. Seal the plate and incubate at room temperature for a sufficient time to reach equilibrium (e.g., 90 minutes), with gentle shaking.
-
Harvesting and Washing: a. Rapidly terminate the reaction by vacuum filtration through the glass fiber filter plate. This separates the membrane-bound radioligand from the unbound. b. Quickly wash the filters three times with ice-cold assay buffer to remove any non-specifically trapped radioactivity.
-
Signal Detection: a. Allow the filter plate to dry completely. b. Add scintillation fluid to each well. c. Seal the plate and count the radioactivity in each well using a microplate scintillation counter (measured in counts per minute, CPM).
-
Data Analysis: a. Calculate Specific Binding: Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM). b. Calculate the percent inhibition for each test compound concentration relative to the specific binding in the control wells. c. Plot percent inhibition vs. compound concentration to determine the IC50. d. Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand used.[9]
Conclusion and Forward Outlook
The systematic evaluation of cross-reactivity is an indispensable pillar of modern drug discovery. For a chemical series like the Methyl 2-(aminomethyl)-5-bromobenzoate derivatives, moving from a promising hit to a clinical candidate requires a rigorous and unbiased assessment of its selectivity profile. By employing a tiered screening strategy, utilizing robust and well-controlled assays, and interpreting comparative data with a critical eye, research teams can make informed decisions, mitigate risks of late-stage failure, and ultimately design safer, more effective medicines. The integration of in silico predictive tools and biophysical methods like Surface Plasmon Resonance (SPR) will continue to refine this process, enabling an even deeper understanding of a compound's molecular interactions before it ever reaches a living system.[10]
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Competition Assay Protocol. Fabgennix International. [Link]
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Assay setup for competitive binding measurements. NanoTemper Technologies. [Link]
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Discovering Cross-Reactivity in Urine Drug Screening Immunoassays through Large-Scale Analysis of Electronic Health Records. National Center for Biotechnology Information (NCBI), PMC. [Link]
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Rational Approaches to Improving Selectivity in Drug Design. National Center for Biotechnology Information (NCBI), PMC. [Link]
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Structural Probing of Off-Target G Protein-Coupled Receptor Activities within a Series of Adenosine/Adenine Congeners. National Center for Biotechnology Information (NCBI), PMC. [Link]
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Methyl 4-(aminomethyl)benzoate hydrochloride. PubChem. [Link]
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Safety Operating Guide
Guide to the Safe Disposal of Methyl 2-(aminomethyl)-5-bromobenzoate hydrochloride
This document provides a comprehensive, step-by-step guide for the proper and safe disposal of Methyl 2-(aminomethyl)-5-bromobenzoate hydrochloride. As a halogenated aromatic amine salt, this compound requires specific handling and disposal protocols to ensure the safety of laboratory personnel and compliance with environmental regulations. This guide is designed for researchers, scientists, and drug development professionals, moving beyond a simple checklist to explain the scientific reasoning behind each critical step.
Hazard Identification and Risk Assessment: Understanding the Compound
Before any handling or disposal, a thorough understanding of the compound's intrinsic hazards is paramount. This compound is classified with several hazards that dictate our disposal strategy.[1][2]
-
Chemical Structure Analysis: The molecule contains a bromine atom, classifying it as a halogenated organic compound .[3] This is the single most important factor for waste segregation, as mixing halogenated and non-halogenated waste streams leads to complex and costly disposal processes.[4][5] The hydrochloride salt form suggests good practice should account for potential acidity and corrosivity, especially when mixed with water.[6]
-
Toxicological Profile: Based on data from similar compounds, it is categorized as:
These hazards necessitate the use of stringent personal protective equipment (PPE) and handling exclusively within a controlled environment.
Table 1: Hazard Summary and Required Personal Protective Equipment (PPE)
| Hazard Classification | GHS Pictogram | Required PPE | Rationale |
| Acute Toxicity (Oral) | GHS07 (Exclamation Mark) | Standard lab attire | Prevents accidental ingestion. |
| Skin Irritation | GHS07 (Exclamation Mark) | Nitrile gloves, Lab coat | Prevents direct skin contact and irritation.[1] |
| Eye Irritation | GHS07 (Exclamation Mark) | Safety glasses with side shields or goggles | Protects eyes from dust particles and splashes.[1][2] |
| Respiratory Irritation | GHS07 (Exclamation Mark) | Chemical fume hood | Minimizes inhalation of dust or aerosols, which can irritate the respiratory tract.[3] |
Pre-Disposal Planning: A System of Safety
Proper disposal begins before the waste is even generated. A self-validating system ensures that safety and compliance are built into the laboratory workflow.
Waste Stream Segregation
The cardinal rule for this compound is the strict segregation of halogenated waste.[3][4]
-
Designate a Specific Waste Container: Use a clearly marked, dedicated container for "Halogenated Organic Solid Waste."
-
Labeling is Non-Negotiable: The moment the first waste is added, the container must be labeled with a "Hazardous Waste" tag.[7][8] The label must include:
-
Location: The waste container should be kept in a designated Satellite Accumulation Area (SAA) within the lab, under the direct control of laboratory personnel.[8][9] It should be stored in secondary containment to prevent spills.[10]
Step-by-Step Disposal Protocol
Follow these procedures meticulously to ensure safe and compliant disposal of the compound and associated materials. All steps must be performed inside an operational chemical fume hood.[3]
Protocol 1: Disposal of Residual Solid Compound
-
Assess Quantity: This protocol is for small, residual amounts of the solid compound in its original container.
-
Container Sealing: Ensure the cap of the original container is tightly sealed.
-
Decontaminate Exterior: Wipe the exterior of the container with a cloth lightly dampened with acetone to remove any surface contamination. Dispose of the wipe as "Halogenated Solid Waste."
-
Final Placement: Place the sealed, decontaminated original container directly into the designated "Halogenated Organic Solid Waste" container.
Protocol 2: Disposal of Contaminated Labware (e.g., Weigh Boats, Wipes, Gloves)
-
Segregation: Immediately place any contaminated disposable items (e.g., weighing paper, gloves, paper towels) into the "Halogenated Organic Solid Waste" container.
-
Do Not Mix: Never dispose of these items in the regular trash or non-hazardous waste bins. The Resource Conservation and Recovery Act (RCRA) strictly prohibits this.[11]
Protocol 3: Decontamination and Disposal of Rinsate from Glassware
-
Initial Rinse: Rinse the contaminated glassware (e.g., beakers, flasks) with a minimal amount of a suitable organic solvent, such as acetone. This rinse should be performed inside a fume hood.[3]
-
Collect Rinsate: Collect this first rinsate in a separate, sealed, and clearly labeled container for "Halogenated Organic Liquid Waste." This rinsate is considered hazardous waste and must not be drain-disposed.[3]
-
Subsequent Rinses: Subsequent rinses with soap and water can be performed after the initial solvent decontamination.
Diagram 1: Disposal Decision Workflow
This diagram outlines the critical decision points for segregating and handling waste generated from using this compound.
Caption: Waste Segregation and Disposal Workflow.
Emergency Procedures: Spill Management
Accidents require immediate and correct action.
-
Evacuate and Alert: If a significant spill occurs, alert personnel in the immediate area and evacuate if necessary.
-
Control Access: Restrict access to the spill area.
-
Don PPE: Wear appropriate PPE, including a lab coat, gloves, and eye protection. A respirator may be necessary for large spills of fine powder.
-
Containment: Cover the spill with an inert absorbent material like sand, vermiculite, or a commercial chemical absorbent.[1] Do not use combustible materials like paper towels to absorb the bulk of the spill.
-
Collection: Carefully sweep up the absorbent material and spilled solid.[2][12] Place the mixture into a sealed, properly labeled container for hazardous waste disposal.
-
Decontamination: Clean the spill area with a cloth dampened with acetone, followed by soap and water. Collect all cleaning materials as halogenated solid waste.
-
Reporting: Report the incident to your institution's Environmental Health and Safety (EHS) office, following all internal reporting policies.
Regulatory Framework and Final Disposition
All hazardous waste disposal is governed by federal and local regulations. The primary federal regulation is the Resource Conservation and Recovery Act (RCRA) , enforced by the Environmental Protection Agency (EPA).[7][11]
-
Waste Accumulation: Laboratories typically operate as Satellite Accumulation Areas (SAAs), allowing for the temporary collection of waste at the point of generation.[9] These SAAs have limits on the volume of waste that can be stored and for how long.[8][9]
-
Final Disposal: Once the waste container is full or has reached its accumulation time limit, it must be transferred to your institution's central storage facility or picked up by a licensed hazardous waste disposal contractor.[3][13] Never attempt to dispose of this chemical through a third-party vendor not approved by your institution.
By adhering to these rigorous protocols, you ensure a safe laboratory environment, protect our ecosystem, and maintain full regulatory compliance. Always prioritize safety and treat the Safety Data Sheet (SDS) as the primary source of information for the specific chemicals you are handling.
References
- BenchChem. (n.d.). Navigating the Safe Handling of Halogenated Aromatic Compounds: A Guide for Laboratory Professionals.
- Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories.
- Fluorochem. (2024, December 19). Safety Data Sheet: Methyl 3-(aminomethyl)-5-bromobenzoate hydrochloride.
- Fisher Scientific. (2024, March 31). Safety Data Sheet: Methyl 2-bromo-5-chlorobenzoate.
- Sigma-Aldrich. (n.d.). Methyl 2-amino-5-bromobenzoate 96.
- GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly.
- Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines.
- Environmental Protection Agency. (n.d.). Laboratory Environmental Sample Disposal Information Document.
- Fisher Scientific. (2025, December 21). Safety Data Sheet: Benzoic acid, 3-bromo-, methyl ester.
- Thermo Fisher Scientific. (2025, September 5). Safety Data Sheet: 2-Bromobenzoic acid.
- American Chemical Society. (n.d.). Managing Hazardous Chemical Waste in the Lab.
- Thermo Fisher Scientific. (2025, September 5). Safety Data Sheet: Methyl 3-bromobenzoate.
- TCI Chemicals. (2025, January 15). Safety Data Sheet: Methyl Benzoate.
- Sigma-Aldrich. (2024, August 14). Safety Data Sheet: Methyl benzoate.
- Temple University. (2021, October). Chemical Waste Guideline: Halogenated Solvents in Laboratories.
- University of Oslo. (2024, November 11). Chemical and Hazardous Waste Guide.
- Environmental Health and Safety. (n.d.). Hazardous Waste Reduction.
- eCFR. (n.d.). Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32.
- Centers for Disease Control and Prevention. (n.d.). Hydrogen chloride - NIOSH Pocket Guide to Chemical Hazards.
- Occupational Safety and Health Administration. (2016, July 18). Process Safety Management of Highly Hazardous Chemicals.
- Occupational Safety and Health Administration. (n.d.). Guidance For Hazard Determination.
- Occupational Safety and Health Administration. (2024, March 25). Hydrogen Chloride.
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Navigating the Safe Handling of Methyl 2-(aminomethyl)-5-bromobenzoate hydrochloride: A Guide for Laboratory Professionals
For the discerning researcher in the fast-paced world of drug development, the safe and efficient handling of chemical reagents is paramount. This guide provides an in-depth, experience-driven protocol for managing Methyl 2-(aminomethyl)-5-bromobenzoate hydrochloride, a compound that, while valuable, requires meticulous attention to safety. Our focus extends beyond mere compliance, aiming to instill a deep understanding of the "why" behind each procedural step, thereby fostering a culture of intrinsic laboratory safety.
This compound is an organic compound characterized by three key functional groups that dictate its reactivity and handling requirements: an aromatic amine, a halogenated (brominated) aromatic ring, and a methyl ester. The hydrochloride salt form generally improves its stability and solubility in aqueous media. Understanding this trifecta of chemical properties is the first step toward mitigating potential hazards. The primary risks associated with this compound are irritation to the skin, eyes, and respiratory system.[1][2]
Proactive Protection: Selecting the Appropriate Personal Protective Equipment (PPE)
A proactive approach to safety begins with the selection of appropriate Personal Protective Equipment (PPE). The choice of PPE should not be a matter of convenience but a scientifically informed decision based on the specific hazards of the chemical.
Eye and Face Protection: The First Line of Defense
Given that this compound is a skin and eye irritant, robust eye and face protection is non-negotiable.[1][3][4]
-
Safety Glasses with Side Shields: For handling small quantities of the solid compound where the risk of splashing is minimal, safety glasses with side shields offer a baseline level of protection.
-
Chemical Splash Goggles: When preparing solutions or performing reactions where there is a higher potential for splashes, chemical splash goggles are mandatory. They provide a seal around the eyes, offering superior protection from liquids and fine dust.
-
Face Shield: For procedures involving larger volumes or a significant risk of energetic reactions or splashes, a face shield should be worn in conjunction with chemical splash goggles. A face shield alone does not provide adequate eye protection.[5]
Hand Protection: A Deeper Look into Glove Selection
The selection of gloves for handling this compound requires careful consideration of its chemical nature as both a halogenated aromatic and an aromatic amine. Nitrile gloves are a common and generally suitable choice for incidental contact due to their good resistance to a range of chemicals and their tendency to clearly show punctures.[2][6][7] However, for prolonged contact or immersion, a more robust glove material may be necessary.
It is crucial to understand the concepts of breakthrough time (the time it takes for a chemical to be detected on the inside of the glove) and permeation rate (the rate at which the chemical passes through the glove material).[8] For handling halogenated and aromatic compounds, thicker nitrile gloves or gloves made of neoprene or Viton® may offer longer breakthrough times.[2][6] Always consult the glove manufacturer's compatibility charts for specific chemical resistance data.[9][10] Double-gloving is a recommended practice, especially when handling highly pure or concentrated forms of the compound, as it provides an additional layer of protection and allows for the safe removal of the outer glove if it becomes contaminated.
Body Protection: Beyond the Standard Lab Coat
A standard cotton lab coat is sufficient for most benchtop procedures involving this compound. However, if there is a significant risk of splashing, a lab coat made of a chemically resistant material, such as polyester or a polyester-cotton blend, is preferable. For large-scale operations, a chemical-resistant apron worn over the lab coat provides an additional layer of protection. Ensure that clothing covers all exposed skin; long pants and closed-toe shoes are mandatory in any laboratory setting.[11][12]
Respiratory Protection: Mitigating Inhalation Risks
This compound is a solid that can form dust, which may cause respiratory irritation upon inhalation.[1][4][13] All handling of the solid compound that may generate dust should be performed in a certified chemical fume hood to minimize inhalation exposure.[13][14]
For situations where a fume hood is not available or as an additional precaution, a respirator may be necessary. The appropriate choice would be an air-purifying respirator equipped with a particulate filter. These filters are rated based on their efficiency in removing airborne particles. In Europe, these are classified as FFP1, FFP2, and FFP3, with FFP3 offering the highest level of protection.[4][15][16] In the United States, NIOSH-approved N95, N99, or N100 particulate respirators would be appropriate.[17]
Operational Plan: A Step-by-Step Guide to Safe Handling
A well-defined operational plan is essential for minimizing risk and ensuring reproducible, safe experimental outcomes.
Preparation and Weighing
-
Designated Work Area: All handling of this compound should occur in a designated area, preferably within a chemical fume hood, to contain any potential spills or dust.[14]
-
Pre-use Inspection: Before use, visually inspect the container for any signs of damage or contamination.
-
Weighing: When weighing the solid, use a weigh boat or creased weighing paper to prevent contamination of the balance. Perform this task in a fume hood or a balance enclosure to control dust.
-
Aliquotting: Carefully transfer the required amount of the chemical, using spatulas or other appropriate tools to minimize dust generation.[14]
Solution Preparation and Use
-
Solvent Addition: When preparing solutions, add the solvent to the solid slowly to avoid splashing.
-
Container Sealing: Once the solution is prepared, ensure the container is securely sealed and clearly labeled with the chemical name, concentration, date, and appropriate hazard warnings.
-
Reaction Setup: Conduct all reactions within a chemical fume hood. Ensure that the experimental setup is secure and that all joints are properly sealed.
Disposal Plan: Responsible Management of Halogenated Waste
Proper disposal is a critical component of the chemical handling lifecycle. Halogenated organic compounds require special disposal procedures to prevent environmental contamination.[14][18]
-
Waste Segregation: Halogenated organic waste must be collected separately from non-halogenated waste.[14][18] Use a designated, clearly labeled waste container for all materials contaminated with this compound.
-
Container Labeling: The waste container must be labeled with "Hazardous Waste," the full chemical name, and the approximate concentration.[14]
-
Glassware Decontamination: Rinse all contaminated glassware with a suitable solvent (e.g., acetone) in the fume hood. Collect the rinsate as hazardous waste.[14] Following the initial rinse, glassware can be washed with soap and water.
-
Disposal Procedure: Follow your institution's hazardous waste disposal procedures. This typically involves arranging for pickup by the Environmental Health and Safety (EHS) office.
Emergency Procedures: Immediate and Effective Response
In the event of an accidental exposure or spill, a swift and correct response is crucial to minimizing harm.
Skin Exposure
-
Immediate Action: Immediately remove any contaminated clothing.[5]
-
Flushing: Flush the affected skin with copious amounts of water for at least 15 minutes.[3][5][19][20] Use a safety shower for large-scale exposures.
-
Washing: After flushing, gently wash the area with mild soap and water.[3]
-
Medical Attention: Seek immediate medical attention if irritation persists or if a large area of skin was exposed.
Eye Exposure
-
Immediate Flushing: Immediately proceed to an eyewash station and flush the eyes with a gentle, continuous stream of water for at least 15 minutes.[3][5][12][19][20] It is critical to hold the eyelids open during flushing to ensure the entire surface of the eye is rinsed.
-
Do Not Rub: Do not rub the eyes, as this can cause further damage.
-
Medical Attention: Seek immediate medical attention after flushing, regardless of whether symptoms persist.
Inhalation
-
Move to Fresh Air: Immediately move the affected individual to an area with fresh air.[3]
-
Monitor Breathing: If breathing is difficult, administer oxygen if you are trained to do so. If breathing has stopped, perform artificial respiration.
-
Medical Attention: Seek immediate medical attention.
Spill Cleanup
-
Evacuate and Secure: Evacuate all non-essential personnel from the immediate area. Secure the area to prevent re-entry.
-
Ventilate: Ensure the area is well-ventilated, preferably by working within a fume hood.
-
Containment: For small spills, use an inert absorbent material, such as vermiculite or sand, to contain the spill.
-
Collection: Carefully sweep or scoop up the absorbed material and place it in a sealed, labeled container for hazardous waste disposal.
-
Decontamination: Decontaminate the spill area with a suitable solvent and then wash with soap and water. Collect all cleaning materials as hazardous waste.
Summary of Personal Protective Equipment
| Scenario | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing Solid (in fume hood) | Safety Glasses with Side Shields | Nitrile Gloves (double-gloved recommended) | Lab Coat | Not required if in fume hood |
| Preparing Solutions | Chemical Splash Goggles | Nitrile Gloves (double-gloved recommended) | Lab Coat | Not required if in fume hood |
| Running Reactions | Chemical Splash Goggles | Nitrile or Neoprene Gloves | Lab Coat | Not required if in fume hood |
| Large-Scale Operations | Face Shield and Chemical Splash Goggles | Neoprene or Viton® Gloves | Chemical-Resistant Lab Coat or Apron | Fume Hood; Respirator if hood is unavailable |
| Spill Cleanup | Chemical Splash Goggles | Nitrile or Neoprene Gloves | Lab Coat | Air-Purifying Respirator with Particulate Filter |
Safe Handling Workflow
Caption: A logical workflow for the safe handling of this compound.
References
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
